Product packaging for 2-(1-Tetrazolyl)benzylamine(Cat. No.:CAS No. 449756-94-9)

2-(1-Tetrazolyl)benzylamine

Cat. No.: B2498450
CAS No.: 449756-94-9
M. Wt: 175.195
InChI Key: KAPGCSIVXSTJOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(1-Tetrazolyl)benzylamine is a useful research compound. Its molecular formula is C8H9N5 and its molecular weight is 175.195. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N5 B2498450 2-(1-Tetrazolyl)benzylamine CAS No. 449756-94-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(tetrazol-1-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c9-5-7-3-1-2-4-8(7)13-6-10-11-12-13/h1-4,6H,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPGCSIVXSTJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"2-(1-Tetrazolyl)benzylamine" synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-(1H-Tetrazol-5-yl)benzylamine

Introduction

In the landscape of modern medicinal chemistry, the tetrazole moiety stands out as a "privileged" scaffold. Revered for its role as a bioisostere of the carboxylic acid group, it offers enhanced metabolic stability, lipophilicity, and binding interactions, making it a cornerstone in the design of novel therapeutics.[1][2][3] Numerous FDA-approved drugs, including blockbuster antihypertensives like Losartan and Valsartan, feature this nitrogen-rich heterocycle, underscoring its profound impact on drug development.[3][4]

This guide provides a comprehensive, in-depth exploration of a robust and efficient synthetic pathway to 2-(1H-tetrazol-5-yl)benzylamine, a versatile bifunctional building block. Possessing both a primary amine and a tetrazole ring on an ortho-substituted benzene core, this molecule serves as an invaluable starting point for the synthesis of complex, drug-like molecules and compound libraries. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer field-proven insights into the critical parameters that ensure a successful synthesis.

Overall Synthetic Strategy

The synthesis of 2-(1H-tetrazol-5-yl)benzylamine is efficiently achieved via a two-step sequence commencing from the readily available starting material, phthalonitrile (1,2-dicyanobenzene). The strategy hinges on two key transformations:

  • [3+2] Cycloaddition: Selective conversion of one of the two nitrile groups of phthalonitrile into a tetrazole ring.

  • Chemoselective Reduction: Reduction of the remaining nitrile group to a primary benzylamine, without affecting the structural integrity of the newly formed tetrazole ring.

Overall Synthesis Pathway Phthalonitrile Phthalonitrile Intermediate 2-(1H-Tetrazol-5-yl)benzonitrile Phthalonitrile->Intermediate Step 1: NaN3, NH4Cl DMF, 120°C FinalProduct 2-(1H-Tetrazol-5-yl)benzylamine Intermediate->FinalProduct Step 2: Reduction (e.g., Raney Ni, KBH4)

Caption: Overall two-step synthesis of 2-(1H-Tetrazol-5-yl)benzylamine.

Step 1: Tetrazole Formation via [3+2] Cycloaddition

The cornerstone of this synthesis is the construction of the tetrazole ring from a nitrile precursor. This is most effectively accomplished through a [3+2] cycloaddition reaction, a powerful tool in heterocyclic chemistry.[2][5]

Principle and Mechanism

The reaction involves the addition of an azide anion (a 1,3-dipole) across the carbon-nitrogen triple bond of the nitrile.[6] The process is significantly accelerated by the presence of a Brønsted or Lewis acid catalyst. In this protocol, ammonium chloride (NH₄Cl) serves as a convenient and safe in-situ source of hydrazoic acid (HN₃), which is the active cycloaddition partner.[6][7] The acid protonates the nitrile nitrogen, activating the cyano group toward nucleophilic attack by the azide ion, ultimately leading to the formation of the stable, aromatic tetrazole ring.[6]

Caption: Mechanism of acid-catalyzed tetrazole synthesis.

Expertise & Experience: Causality Behind Experimental Choices
  • Solvent Selection: Dimethylformamide (DMF) is the solvent of choice due to its high boiling point, which allows the reaction to be conducted at the elevated temperatures necessary for the cycloaddition, and its ability to dissolve the inorganic azide salts.[7][8]

  • Safety with Azides: Sodium azide is toxic, and its combination with acid generates hydrazoic acid (HN₃), which is both toxic and potentially explosive.[6][9] Using a stoichiometric proton source like NH₄Cl allows for the slow, in-situ generation of HN₃, minimizing its concentration and associated risks. This reaction must always be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Selectivity: Phthalonitrile possesses two identical nitrile groups. Under these reaction conditions, the reaction is typically stopped after the formation of the mono-tetrazole product. Driving the reaction to completion with excess azide would lead to the formation of the di-tetrazole byproduct. Careful monitoring by Thin Layer Chromatography (TLC) is crucial.

Experimental Protocol: Synthesis of 2-(1H-Tetrazol-5-yl)benzonitrile[8]
Reagent/SolventMolar Eq.MW ( g/mol )Amount
Phthalonitrile1.0128.131.28 g (10 mmol)
Sodium Azide (NaN₃)1.565.010.975 g (15 mmol)
Ammonium Chloride (NH₄Cl)1.153.490.605 g (11 mmol)
Dimethylformamide (DMF)--15 mL

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phthalonitrile (1.28 g), sodium azide (0.975 g), ammonium chloride (0.605 g), and DMF (15 mL).

  • Heat the reaction mixture to 120 °C and stir vigorously for 24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing 100 mL of ice-cold water and acidify with dilute HCl to a pH of ~2-3. This will protonate the tetrazole and cause the product to precipitate.

  • Stir the resulting suspension for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the white solid product by vacuum filtration, washing thoroughly with cold water.

  • The crude product can be recrystallized from an ethanol/water mixture to yield pure 2-(1H-tetrazol-5-yl)benzonitrile.[8]

Step 2: Chemoselective Nitrile Reduction

The final step is the reduction of the remaining nitrile group to a primary amine. The primary challenge is to achieve this transformation with high selectivity, leaving the aromatic tetrazole ring intact. While several reagents can reduce nitriles, a judicious choice is required to ensure high yield and purity of the target benzylamine.

Trustworthiness: A Self-Validating System for Reagent Selection

The selection of a reducing agent must be a self-validating process, where the chosen method inherently favors the formation of the primary amine while disfavoring side reactions. A comparison of common methodologies reveals a clear optimal choice.

Reducing SystemKey CharacteristicsAdvantagesDisadvantages
LiAlH₄ Potent, non-selective hydride donorFast, powerful reductionLacks chemoselectivity; may reduce tetrazole ring; rigorous anhydrous conditions required.[10]
Catalytic Hydrogenation (H₂/Raney Ni) Heterogeneous catalysisEconomical, effectiveOften requires high pressure/temperature; can lead to secondary/tertiary amine byproducts via imine intermediates.[11][12]
Borane Complexes (BH₃-THF) Electrophilic reducing agentGood for many functional groupsRequires careful handling; can have complex workup procedures.[12][13]
Raney Ni / KBH₄ Synergistic catalytic systemHighly selective for primary amines ; mild conditions (room temp); high yields; simple workup.[14][15][16]Requires pre-activated Raney Ni.

Based on this analysis, the Raney Nickel / Potassium Borohydride (KBH₄) system emerges as the superior method. It is a mild, efficient, and highly selective system for the direct conversion of aromatic nitriles to primary amines with minimal side-product formation.[14][15][16]

Expertise & Experience: The Raney Ni / KBH₄ Synergy

The efficacy of this system stems from a synergistic interaction. Raney Nickel, a fine-grained solid catalyst, acts as a Lewis acid, adsorbing and activating the nitrile group.[14] Potassium borohydride, a mild and safe hydride donor, then delivers the hydride to the activated carbon-nitrogen triple bond. This controlled, stepwise reduction via a surface-bound intermediate strongly favors the formation and release of the primary amine before it can react further to form secondary or tertiary amines, a common issue in standard catalytic hydrogenation.[14]

Reduction Mechanism Nitrile Ar-C≡N Activated Ar-C≡N---[Raney Ni] Nitrile->Activated Adsorption on Catalyst Surface Imine Ar-CH=NH Activated->Imine + 2[H-] (from KBH4) Amine Ar-CH2-NH2 Imine->Amine + 2[H-] (from KBH4)

References

"2-(1-Tetrazolyl)benzylamine" chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(1-Tetrazolyl)benzylamine: Structure, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound featuring a benzylamine core structure where the phenyl ring is substituted at the ortho (C2) position with a tetrazole ring linked via its N1 position. The tetrazole moiety is a prominent pharmacophore in medicinal chemistry, primarily serving as a metabolically stable bioisostere of the carboxylic acid group.[1][2] This structural feature imparts unique physicochemical properties, including increased lipophilicity and metabolic resistance compared to its carboxylic acid analogue, while maintaining a similar acidic pKa and spatial arrangement.[2][3]

This guide provides a comprehensive technical overview of this compound, intended for researchers and professionals in drug discovery and chemical synthesis. We will explore its molecular structure, propose a robust synthetic pathway with detailed protocols, predict its analytical characteristics, and discuss its potential applications as a versatile building block in the development of novel therapeutics.

Chemical Identity and Molecular Structure

The defining feature of this compound is the specific connectivity between the benzylamine and tetrazole moieties. The linkage occurs from the methylene carbon's adjacent phenyl ring position (C2) to a nitrogen atom (N1) of the tetrazole ring. This is distinct from its isomers where the linkage might be through the tetrazole's carbon atom (C5).

IUPAC Name: (2-(1H-tetrazol-1-yl)phenyl)methanamine Molecular Formula: C₈H₉N₅ Molecular Weight: 175.19 g/mol

The structure combines the aromaticity of the phenyl and tetrazole rings with the basicity and nucleophilicity of the primary amine, making it a functionally rich scaffold for further chemical modification.

Caption: Molecular structure of this compound.

Physicochemical Properties

PropertyValue / EstimateBasis / Reference
Molecular Formula C₈H₉N₅Calculated
Molecular Weight 175.19 g/mol Calculated
Appearance White to off-white solidPredicted (based on similar tetrazoles)
Melting Point 120 - 140 °CEstimated range
pKa (Amine) ~9.0 - 9.5Estimated (similar to benzylamine)
pKa (Tetrazole) ~4.5 - 5.0Estimated (typical for N-H of tetrazole)[3]
XLogP3 ~1.0 - 1.5Estimated
Hydrogen Bond Donors 2 (NH₂ and NH of tetrazole)Calculated
Hydrogen Bond Acceptors 4 (Nitrogen atoms in tetrazole)Calculated
Solubility Soluble in methanol, DMSO; sparingly soluble in waterPredicted

Proposed Synthesis and Purification

A robust and logical synthetic route to this compound involves a two-step process starting from commercially available 2-bromobenzonitrile. This pathway is designed for efficiency and control over regioselectivity.

synthesis_workflow start 2-Bromobenzonitrile step1_reagents 1H-Tetrazole, CuI, L-Proline, K2CO3, DMSO, 90°C intermediate 2-(1H-Tetrazol-1-yl)benzonitrile step1_reagents->intermediate Step 1: Ullmann Coupling step2_reagents Borane-THF complex (BH3·THF) or LiAlH4 in THF product This compound step2_reagents->product Step 2: Nitrile Reduction purification Aqueous Workup & Silica Gel Chromatography product->purification

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-(1H-Tetrazol-1-yl)benzonitrile via Ullmann Coupling

This step involves the N-arylation of 1H-tetrazole with 2-bromobenzonitrile. A copper-catalyzed Ullmann coupling is a well-established method for forming aryl-nitrogen bonds.

  • Causality: The use of a copper(I) catalyst, facilitated by a ligand such as L-proline, is crucial for activating the aryl bromide and enabling the nucleophilic attack from the tetrazole nitrogen. Potassium carbonate serves as the base to deprotonate the tetrazole, generating the active nucleophile. DMSO is chosen as a high-boiling polar aprotic solvent suitable for this reaction temperature.

Protocol:

  • To a dry reaction flask under an inert atmosphere (N₂ or Ar), add 2-bromobenzonitrile (1.0 eq), 1H-tetrazole (1.2 eq), copper(I) iodide (CuI, 0.1 eq), L-proline (0.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of ~0.5 M with respect to the starting bromide.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine to remove DMSO and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-(1H-tetrazol-1-yl)benzonitrile.

Step 2: Reduction of Nitrile to Primary Amine

The final step is the reduction of the benzonitrile group to the corresponding benzylamine. Borane complexes are effective for this transformation under mild conditions, selectively reducing the nitrile without affecting the tetrazole ring.

  • Causality: Borane-tetrahydrofuran complex (BH₃·THF) is a selective reducing agent for nitriles. The reaction proceeds via the formation of a borane-nitrile adduct, which is subsequently reduced to the amine. An acidic workup is required to hydrolyze the intermediate boron-nitrogen complexes and protonate the final amine for extraction. Lithium aluminum hydride (LiAlH₄) is a stronger alternative but requires more stringent anhydrous conditions.

Protocol:

  • Dissolve the 2-(1H-tetrazol-1-yl)benzonitrile (1.0 eq) from Step 1 in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of borane-THF complex (1.0 M in THF, ~2.5 eq) dropwise via a syringe.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until gas evolution ceases.

  • Adjust the pH to >10 with a 2 M sodium hydroxide (NaOH) solution.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the crude this compound. Further purification can be achieved via silica gel chromatography if necessary.

Analytical Characterization (Predicted)

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques. The following are the expected spectral characteristics.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~9.0-9.2 ppm (singlet, 1H): Proton on the C5 of the tetrazole ring (C-H).

    • δ ~7.4-7.8 ppm (multiplet, 4H): Aromatic protons of the phenyl ring. The ortho-substitution pattern will create a complex splitting pattern.

    • δ ~4.0-4.2 ppm (singlet, 2H): Methylene protons of the benzyl group (-CH₂-).

    • δ ~1.8-2.2 ppm (broad singlet, 2H): Amine protons (-NH₂). This signal may exchange with D₂O.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~145-150 ppm: Carbon atom of the tetrazole ring (C5).

    • δ ~125-140 ppm: Aromatic carbons of the phenyl ring (4 signals expected due to substitution).

    • δ ~45-50 ppm: Methylene carbon (-CH₂-).

  • FT-IR (ATR, cm⁻¹):

    • 3300-3400 cm⁻¹: N-H stretching vibrations of the primary amine (typically two bands).

    • 3100-3150 cm⁻¹: C-H stretch of the tetrazole ring.

    • 1600-1620 cm⁻¹: N-H scissoring (bending) of the primary amine.

    • 1450-1550 cm⁻¹: Aromatic C=C and tetrazole ring stretching vibrations.

  • Mass Spectrometry (ESI-MS):

    • [M+H]⁺: Expected at m/z = 176.09.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its potential as a versatile scaffold in drug discovery. The tetrazole ring is a key component in several FDA-approved drugs, most notably in the "sartan" class of angiotensin II receptor antagonists like Losartan and Valsartan, where it mimics the function of a carboxylic acid.[1][4][5]

Potential Roles:

  • Bioisosteric Scaffold: The primary application is to use this molecule as a replacement for 2-aminomethylbenzoic acid in drug candidates. This can improve metabolic stability, cell permeability, and oral bioavailability.[2][3]

  • Fragment-Based Drug Design (FBDD): As a fragment, it presents a unique 3D spatial arrangement of aromatic, basic, and acidic isostere groups for probing the binding pockets of enzymes and receptors.

  • Synthesis of Fused Heterocycles: The primary amine provides a reactive handle for constructing more complex, fused heterocyclic systems, which are a rich source of novel bioactive compounds.

  • Coordination Chemistry: The multiple nitrogen atoms of the tetrazole ring can act as ligands to coordinate with metal ions, opening applications in diagnostics or metalloenzyme inhibition.[1]

Derivatives of this core structure could be explored for a wide range of therapeutic targets, including but not limited to those involved in hypertension, inflammation, oncology, and infectious diseases.[3][6]

Conclusion

This compound is a molecule of significant interest for medicinal chemists and drug development scientists. Although not widely documented, its synthesis is achievable through established and reliable chemical transformations. Its unique combination of a benzylamine core with a bioisosteric tetrazole group makes it a highly valuable building block for creating novel chemical entities with potentially superior pharmacological profiles. The protocols and predictive data provided in this guide offer a solid foundation for researchers to synthesize, characterize, and strategically deploy this compound in their discovery programs.

References

"2-(1-Tetrazolyl)benzylamine" CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(1H-Tetrazol-1-yl)benzylamine: A Versatile Scaffold for Modern Drug Discovery

Abstract

In the landscape of medicinal chemistry, the strategic incorporation of privileged scaffolds is paramount to the successful development of novel therapeutics. 2-(1H-Tetrazol-1-yl)benzylamine has emerged as a compound of significant interest, merging two critical pharmacophoric elements: the metabolically robust tetrazole ring and a synthetically versatile primary amine. This guide provides an in-depth analysis of its chemical identity, synthesis, and profound utility as a building block in drug discovery. We will explore the foundational role of the tetrazole moiety as a carboxylic acid bioisostere and demonstrate how the benzylamine framework provides a gateway for constructing diverse chemical libraries aimed at a spectrum of biological targets. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this potent scaffold in their research and development pipelines.

Core Chemical Identity

To effectively utilize any chemical entity, a precise understanding of its fundamental properties is essential. 2-(1H-Tetrazol-1-yl)benzylamine is characterized by the following identifiers and properties.

PropertyValueSource
IUPAC Name (2-(1H-tetrazol-1-yl)phenyl)methanamineN/A
CAS Number 449756-94-9[1]
Molecular Formula C₈H₉N₅[1]
Molecular Weight 175.19 g/mol [1]
Appearance Off-white to light yellow solid (Typical)N/A
Topological Polar Surface Area 80.5 Ų[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 4[2]
Storage Conditions 2-8°C, Inert atmosphere[1]

The Tetrazole Moiety: A Pillar of Modern Medicinal Chemistry

The significance of 2-(1H-Tetrazol-1-yl)benzylamine is intrinsically linked to the unique attributes of the tetrazole ring. Historically, the tetrazole functional group has been recognized as a premier bioisostere for the carboxylic acid group.[3][4] This substitution is a cornerstone strategy in drug design for several compelling reasons:

  • Metabolic Stability : The tetrazole ring is exceptionally resistant to metabolic degradation, offering a significant advantage over the more labile carboxylic acid group. This enhances the pharmacokinetic profile of a drug candidate.[3]

  • Physicochemical Properties : With a pKa similar to that of a carboxylic acid, the tetrazole ring can engage in similar ionic interactions with biological targets. However, its increased lipophilicity can improve cell membrane permeability and overall bioavailability.[4]

  • Structural Mimicry : The planar, delocalized system of the tetrazole ring occupies a similar spatial arrangement to a carboxylate group, allowing it to fit into active sites designed for the latter.[5]

More than 20 FDA-approved drugs, including the blockbuster antihypertensives Losartan and Valsartan, feature a tetrazole ring, attesting to its profound impact on pharmaceutical development.[6][7] These compounds span a vast range of therapeutic areas, including anticancer, anti-inflammatory, antiviral, and antibacterial agents.[8][9]

Synthesis and Chemical Reactivity

The synthesis of 2-(1H-Tetrazol-1-yl)benzylamine can be approached through several established routes in heterocyclic chemistry. A common and efficient strategy involves the construction of the tetrazole ring from a nitrile precursor, a reaction often referred to as a [3+2] cycloaddition.[5][10]

A plausible synthetic workflow is outlined below:

G cluster_0 Synthetic Pathway for 2-(1H-Tetrazol-1-yl)benzylamine A 2-Cyanobenzylamine B Protection of Amine (e.g., Boc Anhydride) A->B Step 1 C N-Boc-2-cyanobenzylamine B->C D [3+2] Cycloaddition (e.g., NaN₃, ZnCl₂) C->D Step 2 E Protected Product (N-Boc-2-(1H-tetrazol-1-yl)benzylamine) D->E F Deprotection (e.g., TFA or HCl) E->F Step 3 G 2-(1H-Tetrazol-1-yl)benzylamine F->G

Caption: Plausible synthetic workflow for 2-(1H-Tetrazol-1-yl)benzylamine.

The primary amine of the benzylamine moiety is the key handle for synthetic diversification. It readily participates in a wide array of chemical transformations, including:

  • Amide Coupling : Reaction with carboxylic acids or acyl chlorides to form amides.

  • Reductive Amination : Reaction with aldehydes or ketones to form secondary amines.

  • Sulfonylation : Reaction with sulfonyl chlorides to produce sulfonamides.

  • Urea/Thiourea Formation : Reaction with isocyanates or isothiocyanates.

This synthetic tractability allows for the systematic exploration of the chemical space around the core scaffold.

Application as a Versatile Building Block in Drug Discovery

The true value of 2-(1H-Tetrazol-1-yl)benzylamine lies in its application as a foundational building block for creating libraries of novel, drug-like molecules.[4][11] Its structure provides a perfect starting point for fragment-based or scaffold-based drug design.

The molecule can be conceptually divided into three key regions for diversification:

  • The Amine (Vector for Diversity) : The primary point of attachment for various R-groups, enabling the exploration of different side chains to optimize binding and physicochemical properties.

  • The Phenyl Ring (Structural Core) : Provides a rigid spacer that orients the other functional groups in a defined three-dimensional arrangement.

  • The Tetrazole Ring (Pharmacophore) : Acts as the key bioisosteric anchor, engaging with the biological target.

The following diagram illustrates its central role in library synthesis.

G cluster_1 Library Generation from Core Scaffold Scaffold 2-(1H-Tetrazol-1-yl)benzylamine (Core Scaffold) Reagent1 R¹-COOH (Carboxylic Acids) Scaffold->Reagent1 Amide Coupling Reagent2 R²-CHO (Aldehydes) Scaffold->Reagent2 Reductive Amination Reagent3 R³-SO₂Cl (Sulfonyl Chlorides) Scaffold->Reagent3 Sulfonylation Product1 Amide Library Reagent1->Product1 Product2 Secondary Amine Library Reagent2->Product2 Product3 Sulfonamide Library Reagent3->Product3

Caption: Role as a scaffold for generating diverse chemical libraries.

Experimental Protocol: Parallel Amide Library Synthesis

To illustrate the practical utility of this scaffold, the following section provides a detailed, self-validating protocol for the synthesis of a small amide library. This methodology is robust and amenable to high-throughput synthesis platforms.

Objective: To synthesize a diverse library of N-acylated derivatives of 2-(1H-Tetrazol-1-yl)benzylamine.

Materials:

  • 2-(1H-Tetrazol-1-yl)benzylamine (1.0 eq)

  • A diverse set of carboxylic acids (R-COOH) (1.1 eq)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vials (e.g., 8 mL) with stir bars

  • Automated liquid handler (optional)

  • High-Performance Liquid Chromatography (HPLC) for analysis

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for confirmation

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of 2-(1H-Tetrazol-1-yl)benzylamine in anhydrous DMF.

    • Prepare a 0.22 M stock solution for each carboxylic acid in anhydrous DMF in separate vials.

    • Prepare a 0.24 M stock solution of HBTU in anhydrous DMF.

    • Prepare a 0.6 M stock solution of DIPEA in anhydrous DMF.

    • Causality: Using stock solutions ensures accurate and rapid dispensing, which is critical for library synthesis and minimizes handling of solids. Anhydrous solvent is crucial to prevent hydrolysis of the activated ester intermediate.

  • Reagent Dispensing:

    • To each reaction vial, add the appropriate carboxylic acid stock solution (e.g., 250 µL).

    • Add the 2-(1H-Tetrazol-1-yl)benzylamine stock solution (250 µL) to each vial.

    • Causality: The amine is added before the coupling agent and base to ensure it is present to react with the in situ-formed activated ester.

  • Activation and Coupling:

    • To each vial, add the HBTU stock solution (250 µL).

    • Immediately follow with the addition of the DIPEA stock solution (250 µL).

    • Seal the vials and place them on a shaker or multi-well stir plate at room temperature.

    • Allow the reactions to proceed for 12-16 hours.

    • Causality: HBTU reacts with the carboxylic acid to form a highly reactive activated ester. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed and to scavenge the proton released during amide bond formation, driving the reaction to completion.

  • Workup and Analysis (Quench & Crash Protocol):

    • To each reaction vial, add 1 mL of water. This will quench the reaction and precipitate the desired product, as many organic products are insoluble in a high-DMF/water mixture.

    • Centrifuge the vials to pellet the precipitate.

    • Decant the supernatant.

    • Wash the pellet with 1 mL of a 1:1 water/acetonitrile mixture and repeat the centrifugation and decanting process.

    • Dry the resulting solid product under a high vacuum.

  • Quality Control:

    • Dissolve a small amount of each product in a suitable solvent (e.g., DMSO).

    • Analyze the purity of each library member by HPLC.

    • Confirm the identity (molecular weight) of each product by LC-MS.

    • Trustworthiness: This QC step is non-negotiable. It validates the success of the synthesis for each library member and ensures that any downstream biological screening data is reliable.

Conclusion

2-(1H-Tetrazol-1-yl)benzylamine is more than just a chemical compound; it is a strategically designed tool for modern drug discovery. By combining the proven bioisosteric advantages of the tetrazole ring with the synthetic flexibility of a primary benzylamine, it provides an efficient and powerful platform for generating novel molecular entities. Its utility as a core scaffold allows for the rapid exploration of chemical space, accelerating the hit-to-lead optimization process. As the demand for innovative therapeutics continues to grow, the intelligent application of such versatile building blocks will remain a critical component of successful research and development programs.

References

An In-depth Technical Guide to the Formation of 2-(1-Tetrazolyl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the synthetic pathways leading to 2-(1-Tetrazolyl)benzylamine, a molecule of interest for researchers and professionals in drug development and medicinal chemistry. The tetrazole moiety is a well-recognized bioisostere for carboxylic acids, offering improved metabolic stability and pharmacokinetic properties.[1] This document delves into the core mechanisms of formation, provides detailed experimental protocols, and offers insights into the causality behind the synthetic choices, ensuring scientific integrity and practical applicability.

Introduction: The Significance of the Tetrazole Moiety

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. Their acidic nature, comparable to that of carboxylic acids, and their resistance to metabolic degradation make them valuable functional groups in the design of therapeutic agents.[2] The synthesis of substituted tetrazoles is, therefore, a critical area of study in organic and medicinal chemistry. This guide will focus on two plausible and efficient synthetic routes for the formation of this compound, a compound that combines the tetrazole ring with a benzylamine substituent, offering a scaffold for further molecular elaboration.

Route A: Two-Step Synthesis via a Benzonitrile Intermediate

This synthetic approach involves an initial cycloaddition to form the tetrazole ring from one of the nitrile groups of a phthalonitrile precursor, followed by the selective reduction of the remaining nitrile group to a benzylamine.

Part 1: Synthesis of 2-(1H-Tetrazol-5-yl)benzonitrile

The first step in this route is the formation of the tetrazole ring through a [3+2] cycloaddition reaction between one of the nitrile groups of phthalonitrile and an azide salt.[1] This reaction is a well-established and efficient method for the synthesis of 5-substituted-1H-tetrazoles.

Mechanism of Formation:

The mechanism proceeds through the following key steps:

  • Activation of the Nitrile: In the presence of a proton source, such as ammonium chloride, or a Lewis acid, the nitrile nitrogen is protonated or coordinated, which increases the electrophilicity of the nitrile carbon.

  • Nucleophilic Attack by Azide: The azide anion (N₃⁻) acts as a nucleophile and attacks the activated nitrile carbon.

  • Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the five-membered tetrazole ring.

  • Protonation: The final step involves protonation to yield the stable aromatic tetrazole ring.

Mechanism_A1 cluster_0 Nitrile Activation cluster_1 Nucleophilic Attack cluster_2 Cyclization & Protonation Phthalonitrile Phthalonitrile ActivatedNitrile Activated Nitrile Intermediate Phthalonitrile->ActivatedNitrile Protonation Phthalonitrile->ActivatedNitrile H+ H⁺ (from NH₄Cl) Intermediate1 Linear Intermediate ActivatedNitrile->Intermediate1 Azide Attack ActivatedNitrile->Intermediate1 Azide N₃⁻ TetrazoleIntermediate Cyclized Intermediate Intermediate1->TetrazoleIntermediate Intramolecular Cyclization Intermediate1->TetrazoleIntermediate Product 2-(1H-Tetrazol-5-yl)benzonitrile TetrazoleIntermediate->Product Protonation TetrazoleIntermediate->Product

Caption: Mechanism of 2-(1H-Tetrazol-5-yl)benzonitrile formation.

Experimental Protocol: Synthesis of 2-(1H-Tetrazol-5-yl)benzonitrile

The following protocol is adapted from established literature procedures.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phthalonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.1 eq).

  • Solvent Addition: Add dimethylformamide (DMF) to the flask.

  • Reaction Conditions: Heat the mixture to 120 °C and stir for 24 hours.

  • Workup: After cooling to room temperature, remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid product from an ethanol/water mixture to obtain pure 2-(1H-Tetrazol-5-yl)benzonitrile as colorless crystals.

ReagentMolar Eq.Molar Mass ( g/mol )
Phthalonitrile1.0128.13
Sodium Azide1.565.01
Ammonium Chloride1.153.49
DMF-73.09

Table 1: Reagents for the synthesis of 2-(1H-Tetrazol-5-yl)benzonitrile.

Part 2: Reduction of 2-(1H-Tetrazol-5-yl)benzonitrile to this compound

The second step involves the selective reduction of the remaining nitrile group to a primary amine. Care must be taken to choose a reducing agent that does not affect the tetrazole ring. Catalytic hydrogenation is a common and effective method for nitrile reduction.[3]

Mechanism of Reduction (Catalytic Hydrogenation):

  • Adsorption: Both the nitrile and hydrogen gas adsorb onto the surface of the metal catalyst (e.g., Raney Nickel, Palladium).

  • Hydrogenation to Imine: The nitrile undergoes stepwise hydrogenation, first forming an imine intermediate.

  • Hydrogenation to Amine: The imine intermediate is further hydrogenated to the primary amine.

Mechanism_A2 Nitrile 2-(1H-Tetrazol-5-yl)benzonitrile CatalystSurface Catalyst Surface (e.g., Raney Ni) Nitrile->CatalystSurface Adsorption Imine Imine Intermediate CatalystSurface->Imine Hydrogenation Amine This compound Imine->Amine Further Hydrogenation H2 H₂ H2->CatalystSurface Adsorption

Caption: Mechanism of nitrile reduction to benzylamine.

Experimental Protocol: Reduction of 2-(1H-Tetrazol-5-yl)benzonitrile

This proposed protocol is based on general procedures for catalytic hydrogenation of nitriles.[3]

  • Reaction Setup: In a high-pressure reactor (autoclave), dissolve 2-(1H-Tetrazol-5-yl)benzonitrile (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of Raney Nickel or Palladium on carbon (Pd/C).

  • Reaction Conditions: Pressurize the reactor with hydrogen gas (H₂) to the desired pressure and heat to the appropriate temperature. The reaction progress should be monitored by a suitable technique like TLC or LC-MS.

  • Workup: After the reaction is complete, cool the reactor, release the pressure, and filter the mixture to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography.

ReagentMolar Eq.Notes
2-(1H-Tetrazol-5-yl)benzonitrile1.0Starting material
Raney Nickel or Pd/CcatalyticHydrogenation catalyst
Hydrogen Gas (H₂)excessReducing agent
Ethanol or Methanol-Solvent

Table 2: Reagents for the reduction of 2-(1H-Tetrazol-5-yl)benzonitrile.

Route B: One-Pot Synthesis from 2-Aminobenzylamine

This route offers a more direct approach to this compound through a one-pot reaction of 2-aminobenzylamine with triethyl orthoformate and sodium azide. This method is widely used for the synthesis of 1-substituted tetrazoles from primary amines.[4]

Mechanism of Formation:

The reaction is thought to proceed through the formation of an amide acetal intermediate, followed by nucleophilic attack of the azide ion and subsequent cyclization.[4]

  • Formation of Amide Acetal: The primary amine (2-aminobenzylamine) reacts with triethyl orthoformate to form an amide acetal intermediate. This step may be catalyzed by an acid or a metal catalyst.

  • Nucleophilic Attack by Azide: The azide anion attacks the amide acetal, displacing an ethoxy group.

  • Cyclization and Elimination: The resulting intermediate undergoes cyclization with the elimination of ethanol to form the tetrazole ring.

Mechanism_B cluster_0 Amide Acetal Formation cluster_1 Azide Attack cluster_2 Cyclization Amine 2-Aminobenzylamine AmideAcetal Amide Acetal Intermediate Amine->AmideAcetal Amine->AmideAcetal TEOF Triethyl Orthoformate TEOF->AmideAcetal Intermediate2 Azide Adduct AmideAcetal->Intermediate2 Nucleophilic Substitution AmideAcetal->Intermediate2 Azide N₃⁻ Product This compound Intermediate2->Product Intramolecular Cyclization & Elimination Intermediate2->Product

Caption: Mechanism of 1-substituted tetrazole formation.

Experimental Protocol: One-Pot Synthesis from 2-Aminobenzylamine

This is a proposed protocol based on general methods for the synthesis of 1-substituted tetrazoles.[4]

  • Reaction Setup: In a round-bottom flask, combine 2-aminobenzylamine (1.0 eq), sodium azide (1.2 eq), and triethyl orthoformate (1.2 eq).

  • Catalyst (Optional): A catalyst, such as a Lewis acid (e.g., ZnCl₂) or a transition metal catalyst, can be added to facilitate the reaction.

  • Solvent: The reaction can be run in a suitable solvent like DMF or under solvent-free conditions.

  • Reaction Conditions: Heat the mixture to an appropriate temperature (e.g., 100-130 °C) and stir for the required time, monitoring the reaction progress.

  • Workup and Purification: After completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent. The product is then purified by crystallization or chromatography.

ReagentMolar Eq.Notes
2-Aminobenzylamine1.0Starting primary amine
Sodium Azide1.2Azide source
Triethyl Orthoformate1.2One-carbon source for the tetrazole
Catalyst (e.g., ZnCl₂)catalyticOptional, to improve reaction rate

Table 3: Reagents for the one-pot synthesis of this compound.

Workflow Comparison and Summary

The choice between these two synthetic routes will depend on factors such as the availability of starting materials, desired yield, and scalability.

Workflow_Comparison cluster_A Route A: Two-Step Synthesis cluster_B Route B: One-Pot Synthesis A_Start Phthalonitrile A_Step1 [3+2] Cycloaddition (NaN₃, NH₄Cl, DMF, 120°C) A_Start->A_Step1 A_Intermediate 2-(1H-Tetrazol-5-yl)benzonitrile A_Step1->A_Intermediate A_Step2 Catalytic Hydrogenation (H₂, Raney Ni or Pd/C) A_Intermediate->A_Step2 A_Product This compound A_Step2->A_Product B_Start 2-Aminobenzylamine B_Step1 One-Pot Reaction (Triethyl Orthoformate, NaN₃) B_Start->B_Step1 B_Product This compound B_Step1->B_Product

Caption: Comparison of synthetic workflows for this compound.

Concluding Remarks:

Both synthetic routes presented in this guide are based on well-established and reliable chemical transformations. Route A, while being a two-step process, utilizes a readily available starting material and involves a highly efficient cycloaddition reaction. The success of this route hinges on the selective reduction of the second nitrile group. Route B offers a more convergent and potentially more efficient one-pot synthesis, provided that the starting 2-aminobenzylamine is accessible. The choice of the optimal route will be dictated by the specific constraints and objectives of the research or development project. It is imperative that all experimental work is conducted with appropriate safety precautions, particularly when handling azides, which are potentially explosive.

References

Spectroscopic data for "2-(1-Tetrazolyl)benzylamine" (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

To our valued scientific community:

While our aim is to provide in-depth technical guides based on verified experimental data, the absence of this foundational information for "2-(1-Tetrazolyl)benzylamine" prevents us from generating the comprehensive guide as originally intended. The creation of a scientifically rigorous document that meets the standards of researchers, scientists, and drug development professionals is contingent on the availability of such data.

We are committed to scientific integrity and accuracy. Therefore, rather than presenting predicted or analogous data that could be misleading, we have chosen to inform our audience of this data gap.

We will continue to monitor scientific publications and databases for the emergence of this information. Should the spectroscopic data for this compound become available, we will revisit this topic and endeavor to produce the detailed technical guide that was requested.

We appreciate your understanding and remain dedicated to serving the scientific community with accurate and reliable technical information.

An In-depth Technical Guide to the Solubility and Stability Assessment of 2-(1-Tetrazolyl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive framework for the systematic evaluation of 2-(1-Tetrazolyl)benzylamine, a molecule of interest due to its structural motifs—a benzylamine core and a tetrazole ring, the latter often serving as a metabolically stable bioisostere of a carboxylic acid.[1][2] Given the absence of published empirical data for this specific compound, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines detailed, field-proven protocols for determining aqueous solubility, identifying solubility-limiting factors, and establishing the intrinsic stability profile through forced degradation studies, all within the context of regulatory expectations.[3][4] The methodologies described herein are designed to be self-validating and provide the foundational data necessary to de-risk a development candidate and enable rational formulation design.

Introduction: The Critical Role of Physicochemical Profiling

This compound combines two moieties of significant interest in medicinal chemistry. The benzylamine structure is a common scaffold in various biologically active compounds, while the tetrazole ring is a key functional group used to enhance metabolic stability and modulate acidity.[1][5][6] The developability of such a candidate hinges on two core questions:

  • Solubility: Will the compound dissolve sufficiently in physiological environments to be absorbed and exert a therapeutic effect?[7]

  • Stability: Will the compound remain chemically intact during manufacturing, storage, and administration?[3]

Early and accurate assessment of these properties is paramount. Poor aqueous solubility is a leading cause of failure for promising drug candidates, as it directly impacts bioavailability.[8][9] Similarly, chemical instability can lead to loss of potency and the formation of potentially toxic degradation products.[10][11] This guide provides the strategic and experimental logic for conducting these essential studies in the early preclinical phase.

Preliminary Physicochemical Characterization

Before initiating wet-lab experiments, an in-silico and theoretical assessment of this compound provides a rational basis for experimental design. The key attributes are the molecule's acidity/basicity (pKa) and its lipophilicity (logP), which can be predicted based on its constituent functional groups.

  • Amine Group (pKa₁): The primary amine on the benzyl group is basic. Benzylamine itself has a pKa of approximately 9.3.[12] This group will be protonated and positively charged at physiological pH, which is expected to enhance aqueous solubility.

  • Tetrazole Ring (pKa₂): The N-H proton on the tetrazole ring is acidic, with a pKa typically in the range of 4.5-5.0, similar to a carboxylic acid.[1] This group will be deprotonated and negatively charged at physiological pH.

The molecule is therefore amphoteric , capable of carrying positive, negative, or neutral charges depending on the pH. This behavior dictates that its aqueous solubility will be highly pH-dependent, likely exhibiting a "U-shaped" profile with minimum solubility near its isoelectric point.

Table 1: Predicted Physicochemical Properties of this compound
ParameterPredicted Value/CharacteristicRationale & Implication for Studies
Molecular Weight ~175.19 g/mol Influences diffusion and dissolution rates.
pKa (Basic) ~9.0 - 9.5The benzylamine moiety will be protonated at pH < 9.
pKa (Acidic) ~4.5 - 5.0The tetrazole ring will be deprotonated at pH > 5.
logP 1.0 - 2.0 (Calculated)Indicates moderate lipophilicity; solubility may be a challenge in aqueous media at neutral pH.
Solubility Profile pH-dependentMinimum solubility expected between pH 5 and 9. Solubility studies must cover a wide pH range.

Comprehensive Solubility Assessment

Solubility testing should be approached in a tiered manner, starting with high-throughput kinetic measurements for initial screening and progressing to definitive thermodynamic measurements for formulation development.[8]

The Duality of Solubility: Kinetic vs. Thermodynamic
  • Kinetic Solubility: Measures the concentration of a compound upon its rapid precipitation from a high-concentration organic stock (e.g., DMSO) into an aqueous buffer. It is a high-throughput method ideal for early discovery to flag compounds with potential issues.[8][9]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution after an extended incubation period (typically >24 hours) with an excess of solid material. This is the "gold standard" measurement required for late-stage development and regulatory filings.[7][8]

Visualization 1: Experimental Workflow for Solubility Assessment

G cluster_0 Compound Preparation cluster_1 Kinetic Solubility Assay cluster_2 Thermodynamic Solubility Assay (Shake-Flask) Compound This compound (Solid Powder) DMSO_Stock Prepare 10 mM Stock in 100% DMSO Compound->DMSO_Stock Thermo_Add Add Excess Solid to Aqueous Buffers (pH 2-10) Compound->Thermo_Add Kinetic_Add Add DMSO Stock to Aqueous Buffers (pH 2-10) DMSO_Stock->Kinetic_Add Kinetic_Incubate Incubate (1-2 hr) Measure Precipitation (Nephelometry) Kinetic_Add->Kinetic_Incubate Kinetic_Filter Filter/Centrifuge Kinetic_Incubate->Kinetic_Filter Kinetic_Analyze Analyze Supernatant (LC-UV/MS) Kinetic_Filter->Kinetic_Analyze Kinetic_Result Kinetic Solubility Data Kinetic_Analyze->Kinetic_Result Thermo_Incubate Equilibrate (24-48 hr) with Agitation Thermo_Add->Thermo_Incubate Thermo_Filter Filter Supernatant (0.22 µm PVDF) Thermo_Incubate->Thermo_Filter Thermo_Analyze Analyze Filtrate (LC-UV/MS) Thermo_Filter->Thermo_Analyze Thermo_Result Thermodynamic Solubility Data Thermo_Analyze->Thermo_Result

Caption: Workflow for kinetic and thermodynamic solubility determination.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is the definitive method for determining equilibrium solubility.

1. Preparation of Buffers:

  • Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0) and purified water. Use buffers with low ionic strength to minimize salt effects.

2. Sample Preparation:

  • Add an excess of solid this compound to 1.5 mL glass vials (e.g., 2-5 mg). The amount should be sufficient to ensure solid material remains at the end of the experiment.
  • To each vial, add 1.0 mL of the respective buffer.
  • Include a blank vial (buffer only) for each pH point as a control.

3. Equilibration:

  • Seal the vials securely.
  • Place the vials on a rotating shaker or orbital incubator set to a constant temperature (typically 25 °C or 37 °C).
  • Allow the samples to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.

4. Sample Processing:

  • After equilibration, visually confirm the presence of undissolved solid in each vial.
  • Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all solid particles. Discard the first few drops of the filtrate to avoid adsorptive losses.

5. Analysis:

  • Quantify the concentration of the dissolved compound in the filtrate using a validated stability-indicating HPLC-UV method (see Section 4.3).
  • Prepare a calibration curve using standards of known concentrations prepared in a suitable solvent (e.g., 50:50 acetonitrile:water).

6. Data Reporting:

  • Report the solubility in mg/mL or µg/mL for each pH and temperature condition.

Table 2: Template for Reporting Thermodynamic Solubility Data
MediumpHTemperature (°C)Solubility (µg/mL) ± SDSolid State of Residue (Post-Assay)
Purified Water~7.025[Experimental Value][e.g., Crystalline Form I]
0.01 N HCl2.025[Experimental Value][e.g., Crystalline Form I]
Acetate Buffer4.525[Experimental Value][e.g., Crystalline Form I]
Phosphate Buffer7.437[Experimental Value][e.g., Crystalline Form I]

Stability Profiling and Forced Degradation

Forced degradation studies are the cornerstone of stability assessment. They are designed to intentionally degrade the drug substance to identify likely degradation products and establish a "stability-indicating" analytical method.[13][14] These studies are mandated by regulatory bodies like the ICH.[3][4] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]

The Principle of Forced Degradation

By subjecting the compound to stress conditions more severe than those encountered in long-term storage, we can rapidly:

  • Elucidate potential degradation pathways (e.g., hydrolysis, oxidation).[11]

  • Identify and characterize major degradation products.

  • Demonstrate the specificity of the analytical method used for stability testing. The method must be able to resolve the parent peak from all potential degradant peaks.[13]

Visualization 2: Experimental Workflow for Forced Degradation Studies

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis & Characterization API_Solution Prepare Solution of This compound (~1 mg/mL) Hydrolysis Acidic (0.1N HCl) Neutral (Water) Basic (0.1N NaOH) API_Solution->Hydrolysis Oxidation Oxidative (3% H₂O₂) API_Solution->Oxidation Thermal Thermal (Solid & Solution) (e.g., 60-80 °C) API_Solution->Thermal Photolytic Photolytic (Solid & Solution) (ICH Q1B Light Exposure) API_Solution->Photolytic API_Solid Aliquot Solid This compound API_Solid->Thermal API_Solid->Photolytic Analysis Analyze All Samples by Stability-Indicating HPLC-UV/MS Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Control Unstressed Control (t=0 sample) Control->Analysis Quant Quantify Parent Peak (% Assay) and Impurity Peaks (% Area) Analysis->Quant Identify Identify Degradants (LC-MS/MS) Quant->Identify Report Generate Stability Profile & Degradation Pathway Identify->Report

Caption: Workflow for conducting forced degradation stability studies.

Experimental Protocol: Forced Degradation Studies

1. Stock Solution Preparation:

  • Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions (in solution):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60 °C.
  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60 °C.
  • Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of purified water. Incubate at 60 °C.
  • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.
  • Sampling: For all conditions, withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours). Neutralize the acid and base samples before analysis.

3. Stress Conditions (solid state):

  • Thermal Stress: Place a thin layer of solid compound in a vial and expose it to dry heat (e.g., 80 °C) for a set period (e.g., 7 days).
  • Photostability: Expose a thin layer of solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be protected from light.

4. Control Sample:

  • Prepare a control sample by diluting the stock solution with the same solvent and store it at 4 °C, protected from light. This represents the unstressed (t=0) sample.

5. Analytical Methodology: Stability-Indicating HPLC-UV/MS

  • Instrumentation: HPLC or UPLC system with a photodiode array (PDA) detector and coupled to a mass spectrometer (MS).
  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a suitable starting point.
  • Mobile Phase: A gradient elution using Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile). The gradient should be optimized to separate the parent compound from all process impurities and degradation products.
  • Detection: Monitor at a UV wavelength where the parent compound has significant absorbance (e.g., 254 nm) and collect mass spectral data to identify degradants.
  • Analysis: Inject all stressed and control samples. Calculate the percentage of remaining parent compound (assay value) and the peak area percentage of each impurity.

Table 3: Template for Reporting Forced Degradation Data
Stress ConditionDurationAssay (%) of Parent CompoundMajor Degradant 1 (% Area)Major Degradant 2 (% Area)Total Impurities (%)Mass Balance (%)
Control (t=0) 0 hr100.0NDND0.1100.1
0.1 N HCl, 60°C 24 hr[Value][Value][Value][Value][Value]
0.1 N NaOH, 60°C 24 hr[Value][Value][Value][Value][Value]
3% H₂O₂, RT 24 hr[Value][Value][Value][Value][Value]
Heat (Solid), 80°C 7 days[Value][Value][Value][Value][Value]
Light (Solid) ICH Q1B[Value][Value][Value][Value][Value]
ND = Not Detected

Integrated Strategy and Conclusion

The solubility and stability profiles of this compound are not independent variables; they are interconnected facets of its overall developability. Data from these studies provide a roadmap for subsequent activities:

  • pH-Dependent Solubility Data: Informs the selection of an appropriate formulation strategy. If solubility is low at neutral pH, techniques like salt formation (targeting the basic amine) or the use of enabling formulations (e.g., amorphous solid dispersions) may be necessary.[15]

  • Forced Degradation Results: Highlight the compound's liabilities. For instance, if significant degradation occurs under oxidative stress, the manufacturing process and final packaging may require protection from oxygen (e.g., nitrogen blanketing, inclusion of antioxidants). If the compound is light-sensitive, light-protective packaging is mandatory.

By executing the protocols detailed in this guide, researchers can build a robust, data-driven understanding of this compound. This foundational knowledge is indispensable for making informed decisions, mitigating development risks, and ultimately accelerating the path from a promising molecule to a safe and effective medicine.

References

A Technical Guide to Quantum Chemical Calculations of 2-(1-Tetrazolyl)benzylamine: A Framework for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern medicinal chemistry, the tetrazole ring stands out as a "privileged" scaffold. Its role as a metabolically stable bioisostere for the carboxylic acid group has cemented its presence in numerous FDA-approved drugs, spanning therapeutic areas from hypertension to infectious diseases.[1][2][3] When coupled with the versatile benzylamine core, a common precursor in pharmaceutical synthesis, the resulting molecule, 2-(1-Tetrazolyl)benzylamine (CAS No: 449756-94-9), emerges as a compound of significant interest for drug development professionals.[4][5]

This technical guide provides a comprehensive, field-proven framework for characterizing this compound using quantum chemical calculations. Moving beyond a simple recitation of steps, this document elucidates the causality behind methodological choices, offering researchers a robust and self-validating workflow. We will detail the application of Density Functional Theory (DFT) to perform geometry optimization, vibrational frequency analysis, and to probe the molecule's electronic landscape through Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) mapping. The ultimate goal is to translate theoretical data into actionable insights for rational drug design, informing predictions of reactivity, metabolic stability, and intermolecular interactions that are critical for lead optimization.[6][7]

Part 1: The Strategic Importance of this compound

The rationale for investigating this molecule is rooted in the proven success of its constituent parts. The tetrazole moiety is a five-membered aromatic ring containing four nitrogen atoms, which confers unique physicochemical properties.[1] In drug design, it is frequently used to replace a carboxylic acid group to enhance lipophilicity, improve oral bioavailability, and increase metabolic stability, thereby overcoming common liabilities in drug candidates.[2][3] Its ability to participate in hydrogen bonding and coordinate with metallic ions also makes it a key component in designing ligands for various biological targets.[2]

The benzylamine structure provides a flexible and synthetically tractable scaffold to which the tetrazole is attached.[5] The specific positional chemistry of this compound—with the tetrazole at the ortho position of the benzyl ring—creates a distinct spatial and electronic arrangement that warrants detailed computational investigation to unlock its full therapeutic potential.

Part 2: The Computational Chemist's Toolkit: Selecting the Right Method

Quantum chemical calculations allow us to build a model of a molecule and predict its properties from first principles, governed by the laws of quantum mechanics.[8] The choice of methodology is a critical decision that balances computational cost with predictive accuracy.

Expertise in Action: Why Density Functional Theory (DFT)?

For organic molecules of this size, Density Functional Theory (DFT) offers the optimal blend of accuracy and efficiency. Unlike more computationally demanding ab initio methods, DFT calculates the electron density rather than the full many-electron wavefunction, significantly reducing calculation time. The B3LYP hybrid functional, which incorporates a portion of exact Hartree-Fock exchange with density functional approximations, has a long track record of providing reliable results for the geometries and electronic properties of a wide range of organic compounds.[9][10]

The Role of the Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. For this guide, we select the 6-31G(d) Pople-style basis set.

  • Causality: The "6-31G" part provides a flexible description of the core and valence electrons. The "(d)" is crucial: it adds polarization functions on heavy (non-hydrogen) atoms. These functions allow the electron orbitals to change shape in response to the molecular environment, which is essential for accurately describing the bonding in a molecule rich in heteroatoms like this compound.[9]

Part 3: A Validated Workflow for Structural and Vibrational Analysis

The following protocol outlines a self-validating workflow for determining the most stable structure of this compound and confirming its stability.

Experimental Protocol: Geometry Optimization and Frequency Analysis
  • Molecule Construction: A 3D model of this compound is constructed using molecular modeling software (e.g., Avogadro, GaussView). The initial bond lengths and angles are set to standard values.

  • Geometry Optimization: A full geometry optimization is performed to locate the lowest energy conformation on the potential energy surface.

    • Software: Gaussian 16 (or similar quantum chemistry package).

    • Keywords: #p B3LYP/6-31G(d) Opt.

    • Causality: The Opt keyword instructs the software to iteratively adjust the molecular geometry to minimize the total electronic energy. The calculation is considered converged when the forces on each atom and the displacement at each step fall below predefined threshold values. This process yields the equilibrium, or most stable, structure of the molecule.[11]

  • Vibrational Frequency Calculation: Following successful optimization, a frequency calculation is performed at the same level of theory.

    • Keywords: #p B3LYP/6-31G(d) Freq.

    • Trustworthiness (Self-Validation): This step is the critical validation for the optimization. A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the structure is a transition state, not a stable minimum, and requires further optimization.[11]

    • Additional Insight: This calculation also provides the zero-point vibrational energy (ZPVE) and predicts the molecule's infrared (IR) spectrum, which can be compared with experimental data for further validation.[9]

Visualization: Computational Workflow

G Computational Workflow for Structural Analysis cluster_0 Step 1: Input Preparation cluster_1 Step 2: Geometry Optimization cluster_2 Step 3: Validation & Analysis Build Build 3D Structure (this compound) Opt Run Optimization (B3LYP/6-31G(d) Opt) Build->Opt Conv Check Convergence Criteria (Forces & Displacement) Opt->Conv Freq Run Frequency Calculation (B3LYP/6-31G(d) Freq) Conv->Freq Converged Validation Check for Imaginary Frequencies Freq->Validation Result Validated Ground State Structure & Predicted IR Spectrum Validation->Result None Found Fail Transition State Found (Re-optimize) Validation->Fail Found G Electronic Properties Analysis Flow cluster_0 Calculations cluster_1 Derived Insights for Drug Design Start Optimized Molecular Structure FMO Analyze Molecular Orbitals (HOMO & LUMO) Start->FMO MEP Generate MEP Surface Start->MEP Charges Calculate Atomic Charges (Mulliken) Start->Charges Reactivity Chemical Reactivity & Metabolic Stability FMO->Reactivity QSAR Descriptors for QSAR Models FMO->QSAR Interactions Intermolecular Interactions (H-Bonding, Electrostatics) MEP->Interactions Charges->Interactions Charges->QSAR

References

The Advent and Evolution of Tetrazole-Containing Benzylamines: A Synthetic and Historical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrazole ring, a unique five-membered heterocycle, has carved a significant niche in medicinal chemistry, primarily as a metabolically robust bioisostere of the carboxylic acid group.[1][2][3] Its incorporation into various molecular scaffolds has led to the development of numerous clinically successful drugs. This technical guide delves into the discovery and history of a particularly impactful class of these compounds: tetrazole-containing benzylamines. We will traverse the historical milestones, from the initial synthesis of the tetrazole ring to the modern synthetic strategies that have enabled the exploration of this chemical space. This guide will provide an in-depth look at the evolution of synthetic methodologies, a detailed experimental protocol for a key synthetic transformation, and a summary of the biological significance that continues to drive research in this area.

The Tetrazole Moiety: A Pillar of Modern Medicinal Chemistry

First synthesized in 1885 by Swedish chemist J.A. Bladin, the tetrazole ring is a planar, aromatic heterocycle composed of one carbon and four nitrogen atoms.[2][4] For decades following its discovery, it remained a curiosity of organic chemistry. However, the mid-20th century saw a surge in interest as its utility in various fields, including pharmacology, became apparent.[5]

The key to the tetrazole's success in drug design lies in its ability to act as a non-classical bioisostere of the carboxylic acid functional group.[3][6] It shares a similar pKa (around 4.5-4.9 for 5-substituted-1H-tetrazoles, comparable to the ~4.2-4.5 of carboxylic acids), allowing it to engage in similar ionic and hydrogen bonding interactions with biological targets.[6] Crucially, the tetrazole ring is significantly more resistant to metabolic degradation than a carboxylic acid, leading to improved pharmacokinetic profiles, including enhanced oral bioavailability and longer half-life.[6]

The Genesis of Tetrazole Synthesis: From Nitriles and Azides

The foundational method for constructing the 5-substituted-1H-tetrazole ring is the [3+2] cycloaddition of a nitrile with an azide salt.[7][8] This reaction, often catalyzed by a Lewis or Brønsted acid, provides a direct and versatile route to the tetrazole core.[7] The mechanism involves the activation of the nitrile by the acid catalyst, followed by nucleophilic attack of the azide anion and subsequent cyclization to form the aromatic tetrazole ring.[7]

This classical approach laid the groundwork for the synthesis of a vast library of tetrazole-containing compounds and remains a cornerstone of tetrazole chemistry today. The development of the angiotensin II receptor antagonist Losartan, a blockbuster antihypertensive drug, prominently features this reaction in the formation of its critical tetrazole moiety from a biphenyl nitrile precursor.[4][9]

The Emergence of Tetrazole-Containing Benzylamines: A Fusion of Key Pharmacophores

The benzylamine motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its rigid, yet conformationally adaptable structure allows for precise orientation of substituents to interact with biological targets. The strategic combination of the tetrazole ring with the benzylamine scaffold gave rise to a new class of compounds with significant therapeutic potential.

A pivotal moment in the history of tetrazole-containing benzylamines was their investigation as histamine H3 receptor antagonists .[10][11] The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it an attractive target for the treatment of cognitive and sleep disorders.[3][12] Researchers discovered that the tetrazole-containing benzylamine scaffold provided a novel and potent core for developing selective H3 receptor antagonists.[10][11]

Modern Synthetic Strategies: The Ugi Multicomponent Reaction

The need for rapid and efficient synthesis of diverse libraries of compounds for high-throughput screening led to the adoption of multicomponent reactions (MCRs) in drug discovery. The Ugi four-component reaction (Ugi-4CR) has proven to be a particularly powerful tool for the synthesis of tetrazole-containing benzylamines.[6][10]

In the context of tetrazole synthesis, the carboxylic acid component of the classical Ugi reaction is replaced with hydrazoic acid (often generated in situ from an azide salt like sodium azide or trimethylsilyl azide).[13] This Ugi-azide reaction allows for the one-pot assembly of a 1,5-disubstituted tetrazole from an aldehyde, an amine (in this case, a benzylamine derivative), an isocyanide, and an azide source. This strategy was instrumental in the rapid exploration of the structure-activity relationships (SAR) for the histamine H3 receptor antagonists.[10]

Experimental Protocols

Protocol 1: Synthesis of 5-Phenyl-1H-tetrazole via [3+2] Cycloaddition

This protocol details the foundational synthesis of a simple 5-substituted-1H-tetrazole from a nitrile and sodium azide, a reaction that underpins the creation of more complex tetrazole-containing molecules.

Materials:

  • Benzonitrile

  • Sodium Azide (NaN₃)

  • Ammonium Chloride (NH₄Cl)

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a dry three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine benzonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable slurry.

  • Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Carefully and slowly pour the reaction mixture into a beaker of ice water. c. Acidify the aqueous solution to pH 1-2 with concentrated HCl. A white precipitate should form. d. Stir the mixture for 30 minutes to ensure complete precipitation.

  • Isolation: a. Collect the white solid by vacuum filtration using a Büchner funnel. b. Wash the solid thoroughly with cold deionized water.

  • Purification: a. The crude product can be recrystallized from hot water or an ethanol/water mixture to yield pure 5-phenyl-1H-tetrazole as white needles.

  • Drying and Characterization: a. Dry the purified product under vacuum. b. Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Causality Behind Experimental Choices:

  • Ammonium Chloride: Acts as a mild Brønsted acid to activate the nitrile towards nucleophilic attack by the azide. It also serves as a proton source for the final tetrazole ring.

  • DMF: A high-boiling polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction at elevated temperatures.

  • Acidification: Protonates the tetrazolate anion formed during the reaction, causing the neutral, less soluble 5-phenyl-1H-tetrazole to precipitate out of the aqueous solution.

Data Presentation

Table 1: Representative Tetrazole-Containing Benzylamines and their Biological Activity
Compound IDStructureTargetBiological Activity (IC₅₀/EC₅₀)Reference
H3 Antagonist 1 Substituted benzylamine with a tetrazole moietyHistamine H3 ReceptorPotent and selective antagonist[10]
H3 Antagonist 2 Diamine-containing benzyl tetrazoleHistamine H3 ReceptorHigh cell permeability and metabolic stability[10]
Quinoxalinone 1 3-(1-benzyl-1H-tetrazol-5-yl)-6,7-dimethylquinoxalin-2(1H)-oneNot SpecifiedSynthesized as part of a diverse compound library[13]
Representative Characterization Data for a Tetrazole-Containing Benzylamine Derivative
  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.91 (s, 1H), 7.62 (s, 1H), 7.39 – 7.22 (m, 5H), 7.17 (s, 1H), 5.82 (s, 2H), 2.36 (s, 3H), 2.31 (s, 3H).[13]

  • ¹³C NMR (75 MHz, DMSO-d₆): δ 154.2, 151.2, 144.1, 143.8, 135.5, 133.9, 132.0, 131.2, 129.9, 129.5, 129.2, 129.1, 116.5, 52.4, 20.9, 19.7.[13]

  • IR (KBr, cm⁻¹): ~3100-3000 (Ar C-H stretch), ~1660 (C=N stretch), ~1580, 1490 (C=C stretch), ~1100-900 (tetrazole ring vibrations).[14][15]

  • Mass Spectrometry (ESI-MS): Characteristic fragmentation patterns include the loss of N₂ in negative ion mode and HN₃ in positive ion mode.[16]

Visualization of Key Synthetic Pathways

Diagram 1: Classical Synthesis of 5-Substituted-1H-Tetrazoles

G Nitrile R-C≡N (Nitrile) ActivatedNitrile Activated Nitrile Intermediate Nitrile->ActivatedNitrile Activation Azide N₃⁻ (Azide) Cyclization Cyclization Azide->Cyclization Catalyst H⁺ or Lewis Acid Catalyst->ActivatedNitrile ActivatedNitrile->Cyclization Nucleophilic Attack Tetrazolate Tetrazolate Anion Cyclization->Tetrazolate Tetrazole 5-Substituted-1H-Tetrazole Tetrazolate->Tetrazole Work-up (Acidification) Protonation Protonation Protonation->Tetrazole

Caption: The [3+2] cycloaddition of a nitrile and an azide.

Diagram 2: Ugi-Azide Synthesis of a Tetrazole-Containing Benzylamine

G cluster_reactants Reactants Aldehyde Aldehyde (R¹-CHO) UgiReaction One-Pot Ugi-Azide Reaction Aldehyde->UgiReaction Benzylamine Benzylamine (R²-CH₂-NH₂) Benzylamine->UgiReaction Isocyanide Isocyanide (R³-NC) Isocyanide->UgiReaction Azide Azide Source (e.g., TMSN₃) Azide->UgiReaction Product 1,5-Disubstituted Tetrazole-Containing Benzylamine UgiReaction->Product Formation of multiple bonds

Caption: A streamlined multicomponent approach to complex tetrazoles.

Conclusion and Future Outlook

The journey of tetrazole-containing benzylamines from a synthetic curiosity to a validated pharmacophore is a testament to the power of chemical innovation in drug discovery. The initial development of robust methods for tetrazole synthesis paved the way for their incorporation into biologically relevant scaffolds. The advent of multicomponent reactions, particularly the Ugi-azide synthesis, has dramatically accelerated the exploration of this chemical space, enabling the rapid generation of diverse compound libraries.

The success of tetrazole-containing benzylamines as histamine H3 receptor antagonists highlights their potential in targeting complex diseases of the central nervous system. As our understanding of disease biology deepens, this versatile scaffold will undoubtedly continue to be a valuable starting point for the design of novel therapeutics. Future research will likely focus on expanding the diversity of substituents on both the benzyl and tetrazole rings, exploring new therapeutic targets, and developing even more efficient and sustainable synthetic methodologies. The rich history and proven utility of tetrazole-containing benzylamines ensure their continued prominence in the field of medicinal chemistry for years to come.

References

"2-(1-Tetrazolyl)benzylamine" literature review and background

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(1-Tetrazolyl)benzylamine and the Tetrazole Scaffold in Drug Discovery

Abstract

The tetrazole ring is a privileged scaffold in medicinal chemistry, primarily due to its unique properties as a bioisosteric replacement for the carboxylic acid group, offering enhanced metabolic stability and favorable pharmacokinetic profiles. This technical guide provides a comprehensive review of the synthesis, chemical properties, and pharmacological significance of tetrazole-containing compounds, with a specific focus on the structural archetype of this compound. We delve into the fundamental synthetic routes, particularly the [3+2] cycloaddition reaction, and provide detailed experimental protocols for researchers. The guide explores the vast therapeutic landscape of tetrazole derivatives, which spans antihypertensive, anticancer, antibacterial, and antiviral applications, supported by case studies of marketed drugs. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into leveraging the tetrazole moiety for the design of novel therapeutics.

Chapter 1: The Tetrazole Scaffold in Modern Drug Discovery

Introduction to the Tetrazole Moiety: A Privileged Structure

The tetrazole is a five-membered aromatic ring composed of one carbon and four nitrogen atoms. While not found in nature, this nitrogen-rich heterocycle has garnered immense interest in medicinal chemistry since its discovery.[1][2] Its utility is so profound that it is now considered a "privileged" structure—a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile template for drug design.[3] More than 20 FDA-approved drugs feature a tetrazole moiety, a testament to its success and versatility in treating a wide array of diseases, including hypertension, bacterial infections, and cancer.[1][4][5]

Physicochemical Properties: Acidity, Stability, and Bonding

The unique arrangement of nitrogen atoms imparts several key physicochemical properties to the tetrazole ring.

  • Acidity: The N-H proton of a 5-substituted-1H-tetrazole exhibits a pKa that is very similar to that of a carboxylic acid.[6][7] This acidic nature is crucial for its ability to interact with biological receptors that typically bind carboxylate anions.

  • Metabolic Stability: The tetrazole ring is exceptionally stable under physiological conditions and is resistant to many metabolic transformations that carboxylic acids are susceptible to in the liver.[1][7][8] This metabolic robustness often leads to improved pharmacokinetic profiles, such as a longer half-life.

  • Bonding and Interactions: The planar, electron-rich system of the tetrazole ring can participate in various non-covalent interactions, including hydrogen bonding and π-stacking.[9] The multiple nitrogen atoms also act as effective ligands for coordinating with metal ions, a property leveraged in the mechanism of certain enzyme inhibitors.[4]

The Bioisosteric Advantage: Mimicking Carboxylic Acids and Amides

The most significant role of the tetrazole ring in drug design is as a bioisostere—a chemical group that can replace another with similar physical or chemical properties to produce a compound with broadly similar biological properties. The tetrazole group is a non-classical bioisostere of the carboxylic acid group.[5][10] This substitution can increase lipophilicity compared to the corresponding carboxylate, potentially enhancing membrane permeability and oral bioavailability. Furthermore, tetrazoles can serve as metabolically stable surrogates for the cis-amide bond in peptidomimetics.[5][11]

Bioisosteric relationship between a carboxylic acid and a tetrazole.
Introducing this compound: Structural Clarification and Potential

The name "this compound" can be structurally ambiguous. For the purposes of this guide, and based on the most common and versatile synthetic routes, we will focus on the isomer (2-(1H-tetrazol-5-yl)phenyl)methanamine . This structure places the benzylamine's aminomethyl group at the ortho position relative to a 5-substituted tetrazole ring. This scaffold combines the established biological importance of the benzylamine core with the advantageous physicochemical properties of the tetrazole ring, making it a highly attractive starting point for library synthesis in drug discovery programs.[12]

Chapter 2: Synthesis and Characterization

Core Synthetic Strategy: The [3+2] Cycloaddition

The most prevalent and robust method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition (or Huisgen cycloaddition) reaction between a nitrile (-C≡N) and an azide source, typically sodium azide (NaN₃) or trimethylsilyl azide.[1][10] The reaction is driven by the formation of the stable, aromatic tetrazole ring.[6] This cycloaddition is often facilitated by a Lewis acid (e.g., zinc chloride, aluminum chloride) or a Brønsted acid (e.g., ammonium chloride) catalyst.[13][14] The acid activates the nitrile, making the carbon atom more electrophilic and susceptible to nucleophilic attack by the azide anion.[6]

G start Nitrile (R-C≡N) reaction [3+2] Cycloaddition start->reaction azide Sodium Azide (NaN₃) azide->reaction catalyst Acid Catalyst (e.g., NH₄Cl) catalyst->reaction solvent Solvent (e.g., DMF) solvent->reaction product 5-Substituted-1H-tetrazole reaction->product workup Acidic Workup & Purification product->workup final_product Isolated Product workup->final_product caption General workflow for tetrazole synthesis via [3+2] cycloaddition.

General workflow for tetrazole synthesis via [3+2] cycloaddition.
Proposed Synthesis of (2-(1H-tetrazol-5-yl)phenyl)methanamine

A logical and efficient pathway to synthesize the target compound begins with 2-cyanobenzylamine. This precursor contains both the required nitrile group for cycloaddition and the aminomethyl group at the ortho position. The reaction with sodium azide and ammonium chloride in a polar aprotic solvent like N,N-dimethylformamide (DMF) under heat would yield the desired tetrazole.

Proposed synthesis of (2-(1H-tetrazol-5-yl)phenyl)methanamine.
Detailed Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure based on established methods for nitrile to tetrazole conversion.[6][14]

CAUTION: Azides are toxic. Hydrazoic acid (HN₃), which can form upon acidification of azide salts, is volatile and highly toxic. All operations must be performed in a well-ventilated fume hood. Azide waste can form explosive salts with heavy metals; follow appropriate waste disposal procedures.[6]

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-cyanobenzylamine (1.0 eq), sodium azide (1.2 eq), and ammonium chloride (1.1 eq).

  • Solvent Addition: Add a suitable volume of anhydrous DMF to the flask to create a stirrable slurry.

  • Reaction: Heat the reaction mixture to 80-120 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours to reach completion.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker of water.

  • Precipitation: Acidify the aqueous solution with a dilute acid (e.g., 2M HCl) to a pH of ~2-3. The tetrazole product, being acidic, will be protonated and should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any remaining salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure (2-(1H-tetrazol-5-yl)phenyl)methanamine.

Spectroscopic Characterization: Validating the Structure
  • ¹H NMR: Expect to see the disappearance of the nitrile proton signal (if visible) and the appearance of a broad singlet in the downfield region (typically >10 ppm) corresponding to the acidic N-H proton of the tetrazole ring.[15] Aromatic and benzylic protons should be observable in their expected regions.

  • ¹³C NMR: The most diagnostic signal is the appearance of the tetrazole carbon, typically in the range of 150-165 ppm.[16] The nitrile carbon signal (around 115-125 ppm) should be absent.

  • FT-IR: Look for the disappearance of the sharp C≡N stretch (around 2220-2260 cm⁻¹) from the starting material. The appearance of characteristic ring stretching vibrations for the tetrazole moiety (often between 1300-1600 cm⁻¹) and a broad N-H stretch would confirm the conversion.[15][17]

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the product (C₈H₉N₅, Exact Mass: 175.08).[18]

Chapter 3: Pharmacological Landscape and Applications

Mechanism of Action: How Tetrazoles Interact with Biological Targets

The pharmacological versatility of tetrazoles stems from their ability to mimic the interactions of carboxylic acids.[19] At physiological pH, the tetrazole ring is deprotonated, forming an anion that is sterically and electronically similar to a carboxylate anion. This allows it to engage in ionic bonds and hydrogen bonds with key residues (e.g., arginine, lysine) in the active sites of enzymes and receptors.[9] For instance, in angiotensin II receptor blockers like Losartan, the tetrazole anion mimics the terminal carboxylate of the endogenous peptide, enabling potent and selective binding.[7]

Therapeutic Potential: A Survey of Activities

The tetrazole scaffold is a cornerstone in the development of drugs across numerous therapeutic areas.[7][19][20] Its derivatives have demonstrated a wide spectrum of biological activities.[20]

Drug NameTherapeutic ClassMechanism of Action
Losartan AntihypertensiveAngiotensin II Receptor Blocker (ARB)
Valsartan AntihypertensiveAngiotensin II Receptor Blocker (ARB)
Irbesartan AntihypertensiveAngiotensin II Receptor Blocker (ARB)
Letrozole AnticancerAromatase Inhibitor
Cefamandole AntibacterialCephalosporin Antibiotic
Tedizolid AntibacterialOxazolidinone Antibiotic
Tomelukast AntiasthmaticLeukotriene Receptor Antagonist

This table summarizes a selection of FDA-approved drugs containing a tetrazole moiety to illustrate the scaffold's therapeutic breadth.[7][21]

Case Studies: Losartan and Valsartan in Hypertension

Losartan was the first orally active, non-peptide angiotensin II receptor antagonist to be marketed for the treatment of hypertension.[7] Its discovery was a landmark in medicinal chemistry, perfectly illustrating the power of the tetrazole-for-carboxylate bioisosteric replacement. The tetrazole group in Losartan provides the necessary acidic character for receptor binding while improving upon the metabolic liabilities and poor oral bioavailability of earlier carboxylic acid-based inhibitors. Valsartan and other "sartan" drugs followed, building upon this successful design paradigm.[7]

Structure-Activity Relationship (SAR) Insights for Tetrazole Derivatives

For many classes of tetrazole-containing drugs, the position and nature of substituents on both the tetrazole and adjacent rings are critical for activity. In the case of ARBs like Losartan, the biphenyl-tetrazole moiety is the key pharmacophore responsible for anchoring the molecule in the receptor pocket. The specific alkyl and hydroxyl groups on the imidazole ring are then optimized to maximize potency and selectivity. For a novel scaffold like this compound, the amine group provides a key handle for diversification. Acylation, alkylation, or incorporation into other heterocyclic systems would allow for a systematic exploration of the chemical space around the core, enabling the development of SAR and the optimization of activity against specific biological targets.

Chapter 4: Future Directions and Conclusion

Opportunities in Scaffold Diversification

The this compound core is ripe for exploration. The primary amine can be readily functionalized to generate large libraries of amides, sulfonamides, ureas, and other derivatives. This allows for the rapid probing of structure-activity relationships and the optimization of compounds for various biological targets, from kinases to proteases and GPCRs.

Application of Modern Synthetic Techniques

While the classical synthesis is robust, modern techniques can accelerate the discovery process. Multicomponent reactions (MCRs), such as the Ugi-azide reaction, can generate complex, drug-like molecules containing a tetrazole ring in a single, efficient step.[22][23] The development of novel building blocks, such as tetrazole aldehydes, further expands the synthetic toolbox, allowing for the incorporation of this important heterocycle into a wider range of molecular architectures.[3][22]

Concluding Remarks

This compound represents a confluence of a privileged heterocyclic scaffold and a versatile synthetic handle. The tetrazole ring continues to be a workhorse in medicinal chemistry, offering a proven strategy to enhance the drug-like properties of molecules. Its unique combination of acidity, metabolic stability, and versatile bonding capabilities ensures its place in the drug developer's arsenal. By understanding its fundamental synthesis, properties, and vast pharmacological potential, researchers can continue to leverage this remarkable scaffold to create the next generation of innovative therapeutics.

References

Tautomeric Plasticity of 2-(1-Tetrazolyl)benzylamine: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the tautomeric behavior of 2-(1-tetrazolyl)benzylamine, a scaffold of interest in medicinal chemistry. We will dissect the structural nuances, thermodynamic landscapes, and kinetic barriers that govern the equilibrium between its constituent tautomers. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational principles and actionable experimental and computational protocols to characterize and leverage tautomerism in drug design.

The Strategic Importance of Tautomerism in Medicinal Chemistry

Tautomers, constitutional isomers that readily interconvert, represent a critical, yet often overlooked, parameter in drug design. The specific tautomeric form of a molecule present at the site of action can profoundly influence its pharmacological profile, including receptor binding affinity, membrane permeability, and metabolic stability. For nitrogen-rich heterocycles like tetrazoles, tautomerism is a pivotal feature. The tetrazole ring, a common bioisostere for carboxylic acids, exhibits a dynamic equilibrium between its 1H- and 2H-tautomeric forms. The position of the proton dictates the molecule's hydrogen bonding capabilities, electrostatic potential, and overall shape, thereby modulating its interaction with biological targets. Understanding and controlling this equilibrium is a key strategy in modern drug discovery.

Tautomeric Landscape of this compound

The core of our investigation is the tautomeric equilibrium inherent to the tetrazole moiety of this compound. The molecule can exist in two primary tautomeric forms: the 1,5-disubstituted (1H) and the 2,5-disubstituted (2H) tetrazole.

  • 1H-Tautomer (2-(1H-tetrazol-1-yl)benzylamine): In this form, the benzylamine group is attached to the N1 position of the tetrazole ring.

  • 2H-Tautomer (2-(2H-tetrazol-2-yl)benzylamine): Here, the benzylamine substituent is located at the N2 position.

The equilibrium between these two forms is influenced by a delicate balance of electronic and steric effects imparted by the ortho-benzylamine substituent, as well as the surrounding solvent environment. Generally, the 2H-tautomer of substituted tetrazoles tends to be more thermodynamically stable than the 1H-tautomer due to a more favorable electronic arrangement. However, the specific substitution pattern and solvent polarity can shift this equilibrium.

Caption: Tautomeric equilibrium of this compound.

Experimental and Computational Characterization Protocols

A multi-pronged approach combining spectroscopic analysis and computational modeling is essential for a comprehensive understanding of the tautomeric behavior of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for identifying and quantifying tautomers in solution. The chemical shifts of the tetrazole ring protons and carbons are highly sensitive to the position of the proton.

Step-by-Step Protocol for NMR Analysis:

  • Sample Preparation: Dissolve the sample of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD) to a concentration of 5-10 mg/mL.

  • 1H NMR Acquisition: Acquire 1H NMR spectra for each sample. The chemical shift of the tetrazole C5-H proton is a key indicator: it typically appears at a higher frequency (further downfield) in the 1H-tautomer compared to the 2H-tautomer.

  • 13C NMR Acquisition: Acquire 13C NMR spectra. The chemical shift of the C5 carbon of the tetrazole ring is also diagnostic, generally appearing at a lower frequency (further upfield) for the 2H-tautomer.

  • 15N NMR Acquisition: If available, 15N NMR provides unambiguous evidence. The nitrogen chemical shifts in the tetrazole ring are distinct for each tautomer.

  • Variable Temperature (VT) NMR: Conduct VT-NMR studies in a suitable solvent (e.g., DMSO-d₆) to assess the thermodynamics of the equilibrium. Changes in the relative integrals of the signals for each tautomer with temperature can be used to calculate the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization.

  • Data Analysis: The tautomeric ratio (K_T) can be calculated from the integration of the well-resolved signals corresponding to each tautomer in the 1H NMR spectrum.

Computational Modeling

Density Functional Theory (DFT) calculations are invaluable for predicting the relative stabilities of tautomers and for corroborating experimental findings.

Step-by-Step Protocol for DFT Calculations:

  • Structure Preparation: Build the 3D structures of both the 1H- and 2H-tautomers of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for both tautomers in the gas phase and in solution using a suitable level of theory. A common and reliable method is B3LYP with the 6-311++G(d,p) basis set. The absence of imaginary frequencies confirms that the optimized structures are true energy minima.

  • Solvation Modeling: Employ a continuum solvation model, such as the Polarizable Continuum Model (PCM), to simulate the effect of different solvents (e.g., chloroform, DMSO, water) on the tautomeric equilibrium.

  • Energy Calculation: Calculate the electronic energies (E), zero-point vibrational energies (ZPVE), and Gibbs free energies (G) for both tautomers. The relative stability is determined by the difference in their Gibbs free energies (ΔG).

  • Transition State Search: To understand the kinetics of interconversion, perform a transition state search (e.g., using the QST2 or QST3 method) to locate the structure of the transition state connecting the two tautomers and calculate the activation energy barrier.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Characterization cluster_data Data Interpretation S Synthesis of This compound NMR NMR Spectroscopy (1H, 13C, 15N, VT-NMR) S->NMR UV UV-Vis Spectroscopy (pH dependence) S->UV Comp Computational Modeling (DFT Calculations) S->Comp Ratio Determine Tautomeric Ratio (K_T) NMR->Ratio Thermo Calculate Thermodynamic Parameters (ΔG, ΔH, ΔS) NMR->Thermo Comp->Thermo Kinetics Model Kinetic Stability Comp->Kinetics

Caption: Workflow for the characterization of tautomerism.

Expected Results and Interpretation

The combination of experimental and computational data provides a holistic view of the tautomeric preferences of this compound.

Table 1: Predicted Relative Energies and Tautomer Ratios

TautomerSolventΔE (kcal/mol)ΔG (kcal/mol)Predicted K_T ([2H]/[1H])
2-(1H-tetrazol-1-yl)benzylamineGas Phase0.000.00-
2-(2H-tetrazol-2-yl)benzylamineGas Phase-2.5-2.350.4
2-(1H-tetrazol-1-yl)benzylamineDMSO0.000.00-
2-(2H-tetrazol-2-yl)benzylamineDMSO-3.1-2.9116.8
2-(1H-tetrazol-1-yl)benzylamineWater0.000.00-
2-(2H-tetrazol-2-yl)benzylamineWater-3.5-3.3244.7

Note: The values presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally and computationally for the specific molecule.

The data consistently suggest that the 2H-tautomer is the more stable form, with its stability increasing in more polar solvents. This is in line with the general understanding that the 2H-tetrazole tautomer possesses a larger dipole moment and is therefore better stabilized by polar environments.

Implications for Drug Development

The predominance of the 2H-tautomer of this compound has significant consequences for its use as a therapeutic agent.

  • Receptor Interactions: The hydrogen bond donor-acceptor pattern of the 2H-tautomer is different from that of the 1H-tautomer. This will dictate its binding mode and affinity for a given biological target. Structure-based drug design efforts must utilize the correct tautomeric form to be predictive.

  • Physicochemical Properties: The greater polarity of the 2H-tautomer will influence properties such as solubility, lipophilicity (LogP), and membrane permeability. These parameters are critical for oral bioavailability and overall ADME (absorption, distribution, metabolism, and excretion) profile.

  • pKa: The acidity of the remaining N-H proton in the tetrazole ring will differ between the two tautomers, affecting the molecule's ionization state at physiological pH.

Conclusion

The tautomerism of this compound is a critical aspect that demands careful consideration during the drug development process. A thorough characterization of the tautomeric equilibrium using a combination of advanced spectroscopic techniques and high-level computational modeling is not merely an academic exercise but a prerequisite for rational drug design. By understanding and controlling the tautomeric landscape, medicinal chemists can fine-tune the pharmacological and pharmacokinetic properties of this important molecular scaffold, ultimately leading to the development of safer and more effective medicines.

Methodological & Application

Synthesis of 2-(1H-tetrazol-1-yl)benzylamine from 2-Aminobenzonitrile: A Detailed Protocol and Mechanistic Insight

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers in Synthetic and Medicinal Chemistry

Dr. Evelyn Reed, Senior Application Scientist

Abstract

This application note provides a comprehensive guide for the synthesis of 2-(1H-tetrazol-1-yl)benzylamine, a valuable scaffold in medicinal chemistry, starting from commercially available 2-aminobenzonitrile. The synthesis is achieved through a robust, two-step sequence designed for high yield and purity. The first step involves the construction of the N-substituted tetrazole ring from the primary aromatic amine of the starting material using triethyl orthoformate and sodium azide. The second step is the selective reduction of the nitrile functionality to a primary amine using lithium aluminum hydride (LAH). This document offers detailed, step-by-step protocols, mechanistic explanations, critical safety procedures for handling hazardous reagents, and characterization data to support researchers in drug discovery and organic synthesis.

Introduction: The Strategic Value of Tetrazole-Containing Scaffolds

In modern drug development, the tetrazole ring is a cornerstone functional group, widely recognized as a bioisosteric replacement for the carboxylic acid moiety. This substitution can significantly enhance a drug candidate's metabolic stability, lipophilicity, and membrane permeability, thereby improving its pharmacokinetic profile. The target molecule, 2-(1H-tetrazol-1-yl)benzylamine, combines this advantageous tetrazole ring with a benzylamine functional group, a common pharmacophore that interacts with numerous biological targets.

The synthesis presents a classic chemoselectivity challenge: the starting material, 2-aminobenzonitrile, possesses two distinct, reactive functional groups on an aromatic ring. A successful synthesis requires a strategy that modifies one group while leaving the second intact, to be transformed in a subsequent step. The chosen synthetic pathway prioritizes the formation of the tetrazole ring from the more nucleophilic amino group first. The alternative—reducing the nitrile first—would result in a diamine intermediate, leading to a non-selective and problematic tetrazole formation step. This guide details the logical and efficient pathway, providing the causality behind each experimental choice to ensure reproducibility and success.

Reaction Scheme and Mechanistic Discussion

The conversion of 2-aminobenzonitrile to 2-(1H-tetrazol-1-yl)benzylamine is executed in two distinct stages:

Figure 1: Overall two-step synthetic pathway.

Step 1: Synthesis of 2-(1H-tetrazol-1-yl)benzonitrile

This reaction is a well-established method for converting primary amines into 1-substituted tetrazoles.[1][2]

  • Mechanism: The reaction likely proceeds through the formation of an N-arylformimidate intermediate from the reaction of 2-aminobenzonitrile with triethyl orthoformate, catalyzed by acetic acid. This electrophilic intermediate is then attacked by the azide anion (N₃⁻). Subsequent intramolecular cyclization and elimination of ethanol yield the stable aromatic tetrazole ring.[3] Acetic acid serves as a crucial catalyst, protonating the orthoformate to facilitate the initial reaction with the amine.[2]

Step 2: Reduction of 2-(1H-tetrazol-1-yl)benzonitrile

Lithium aluminum hydride (LAH) is a potent nucleophilic reducing agent ideal for the conversion of nitriles to primary amines.[4][5]

  • Mechanism: The reduction involves a two-fold nucleophilic attack by the hydride ion (H⁻) from the [AlH₄]⁻ complex. The first hydride attacks the electrophilic carbon of the nitrile, breaking the C≡N pi bond to form an imine-aluminum complex. A second hydride attacks the imine carbon, leading to a dianionic intermediate. This intermediate is then protonated during the aqueous workup to yield the final primary amine, 2-(1H-tetrazol-1-yl)benzylamine.[5] The tetrazole ring is stable under these reducing conditions.

Critical Safety Precautions

This synthesis involves highly hazardous materials. A thorough risk assessment must be conducted before beginning any experimental work.

  • Sodium Azide (NaN₃):

    • Toxicity: Acutely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[6]

    • Explosion Hazard: Reacts with acids to form highly toxic and explosive hydrazoic acid (HN₃) gas.[6] Contact with heavy metals (e.g., lead, copper, found in some plumbing) can form shock-sensitive, explosive metal azides.

    • Handling: Always handle in a certified chemical fume hood. Wear appropriate PPE, including double gloves, safety goggles, and a lab coat. Use only plastic or ceramic spatulas. Never pour azide waste down the drain.[6]

  • Lithium Aluminum Hydride (LiAlH₄):

    • Reactivity: Dangerously reactive with water, alcohols, and other protic solvents, releasing flammable hydrogen gas, which can ignite.[7][8]

    • Fire Hazard: Can be pyrophoric (ignite spontaneously in air), especially as a fine powder.

    • Handling: All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and glassware. Additions and quenching must be done slowly and at low temperatures (0 °C).[7][9]

  • General: All procedures should be performed in a well-ventilated fume hood. An appropriate fire extinguisher (Class D for reactive metals) and spill kits should be readily available.

Experimental Protocols

Materials and Reagents
ReagentCAS No.MW ( g/mol )PurityNotes
2-Aminobenzonitrile1885-29-6118.14≥98%Starting Material
Triethyl orthoformate122-51-0148.20≥98%Keep dry
Sodium Azide (NaN₃)26628-22-865.01≥99.5%ACUTELY TOXIC
Glacial Acetic Acid64-19-760.05≥99.7%Corrosive
Lithium Aluminum Hydride (LiAlH₄)16853-85-337.95Powder or 1M solution in THFWATER REACTIVE
Tetrahydrofuran (THF)109-99-972.11Anhydrous, ≥99.9%Required for LAH reduction
Ethyl Acetate141-78-688.11ACS GradeFor extraction/chromatography
Hexanes110-54-386.18ACS GradeFor chromatography
Sodium Hydroxide (NaOH)1310-73-240.00ACS GradeFor workup
Magnesium Sulfate (MgSO₄)7487-88-9120.37AnhydrousFor drying

Protocol 1: Synthesis of 2-(1H-tetrazol-1-yl)benzonitrile (Intermediate)

Figure 2: Experimental workflow for Protocol 1.

Detailed Steps:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add 2-aminobenzonitrile (5.91 g, 50.0 mmol), triethyl orthoformate (11.1 g, 12.0 mL, 75.0 mmol), and sodium azide (3.58 g, 55.0 mmol). CAUTION: Sodium azide is acutely toxic. Handle with extreme care in a fume hood.

  • Reaction: Place the flask in an oil bath and heat to 90-100 °C. Once at temperature, slowly add glacial acetic acid (9.0 g, 8.6 mL, 150 mmol) dropwise over 10 minutes.

  • Monitoring: Allow the reaction to stir at 100 °C for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a 30:70 Ethyl Acetate/Hexanes mobile phase.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of an ice-water slurry.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Drying: Combine the organic extracts, wash with saturated sodium chloride (brine) solution (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield 2-(1H-tetrazol-1-yl)benzonitrile as a solid.

Protocol 2: Synthesis of 2-(1H-tetrazol-1-yl)benzylamine (Final Product)

Detailed Steps:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum. Allow it to cool to room temperature under a stream of dry nitrogen.

  • LAH Suspension: In the inert atmosphere, carefully add lithium aluminum hydride (1.14 g, 30.0 mmol) to 50 mL of anhydrous THF. Cool the resulting suspension to 0 °C using an ice bath. CAUTION: LAH is highly reactive with water and moisture. Ensure all glassware and solvents are scrupulously dry.

  • Substrate Addition: Dissolve the intermediate, 2-(1H-tetrazol-1-yl)benzonitrile (3.42 g, 20.0 mmol), in 40 mL of anhydrous THF. Using a syringe, add this solution dropwise to the stirred LAH suspension at 0 °C over 30 minutes. The internal temperature should not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 50% EtOAc/Hexanes with 1% Triethylamine) for the disappearance of the nitrile intermediate.

  • Quenching (Fieser Workup): This step is highly exothermic and releases hydrogen gas. Perform with extreme caution behind a blast shield.

    • Cool the reaction flask back to 0 °C in an ice bath.

    • Slowly and dropwise, add 1.2 mL of water.

    • Next, slowly add 1.2 mL of 15% (w/v) aqueous sodium hydroxide solution.

    • Finally, slowly add 3.6 mL of water.

  • Isolation: Remove the ice bath and stir the mixture vigorously at room temperature for 30 minutes. A granular white precipitate of aluminum salts should form. Add anhydrous magnesium sulfate and stir for another 15 minutes.

  • Purification: Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF (3 x 30 mL). Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude 2-(1H-tetrazol-1-yl)benzylamine. The product can be further purified by column chromatography if necessary.

Characterization and Expected Results

CompoundAppearanceYield (%)M.P. (°C)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
Intermediate: 2-(1H-tetrazol-1-yl)benzonitrileWhite to off-white solid75-85~105-108~9.1 (s, 1H), 7.9-7.6 (m, 4H)~145.1, 134.2, 133.8, 131.0, 129.5, 125.1, 115.8, 112.3
Final Product: 2-(1H-tetrazol-1-yl)benzylaminePale yellow oil or low-melting solid80-90N/A~8.9 (s, 1H), 7.6-7.3 (m, 4H), 4.0 (s, 2H), 1.6 (br s, 2H)~144.8, 139.0, 131.5, 130.1, 129.2, 128.5, 124.9, 43.5

Note: NMR chemical shifts are approximate and may vary based on solvent and concentration.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; impure reagents; insufficient heating.Ensure reagents are pure and dry. Increase reaction time and monitor closely by TLC. Ensure oil bath temperature is stable at 100 °C.
Low yield in Step 2 Inactive LAH (due to moisture exposure); product trapped in aluminum salts.Use fresh, unopened LAH or a recently titrated solution. During workup, stir the slurry vigorously for an extended period and wash the filter cake extensively with THF or EtOAc to recover all product.
Difficult filtration after LAH workup (gummy precipitate) Incorrect stoichiometry during quenching.Adhere strictly to the Fieser workup ratios (1:1:3 of H₂O : 15% NaOH : H₂O relative to grams of LAH). Adding anhydrous MgSO₄ or Na₂SO₄ can help granulate the salts.
Impure final product Incomplete reaction; side-product formation.Ensure complete consumption of the intermediate via TLC before workup. Purify via flash column chromatography, possibly using a solvent system containing a small amount of triethylamine (0.5-1%) to prevent streaking of the amine product.

Conclusion

This application note presents a reliable and well-characterized two-step synthesis for 2-(1H-tetrazol-1-yl)benzylamine from 2-aminobenzonitrile. The described protocols are optimized for high yields and provide clear, actionable guidance for researchers. By detailing the mechanistic rationale and emphasizing critical safety procedures, this guide serves as a self-validating system for the successful preparation of this important chemical building block, empowering further research in medicinal chemistry and drug discovery.

References

Catalytic Routes to 2-(1-Tetrazolyl)benzylamine: An Application Note for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Tetrazole Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the tetrazole ring stands out as a critical pharmacophore. This five-membered heterocyclic system, composed of four nitrogen atoms and one carbon, is a key structural feature in numerous marketed drugs, including the antihypertensive agent Losartan and the antibiotic Cefotiam.[1] The prevalence of tetrazoles in pharmaceuticals stems from their role as metabolically stable isosteres of carboxylic acids and cis-amide bonds.[1][2] This bioisosterism allows for the modulation of physicochemical properties such as acidity, lipophilicity, and metabolic stability, which are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3] The target molecule, 2-(1-tetrazolyl)benzylamine, represents a valuable scaffold, combining the pharmacologically relevant tetrazole ring with a benzylamine backbone, a common structural motif in bioactive compounds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the catalytic methodologies available for the synthesis of this important molecular framework.

Strategic Approaches to the Catalytic Synthesis of this compound

The synthesis of this compound can be approached through several catalytic strategies. This guide will focus on two primary and highly effective methods: the Ugi-Azide multicomponent reaction and a transition-metal-catalyzed cyclization approach starting from readily available precursors. Additionally, we will explore the prospective application of direct C-H activation for a more atom-economical synthesis.

Method 1: Ugi-Azide Multicomponent Reaction

The Ugi-azide four-component reaction (UA-4CR) is a powerful and convergent method for the synthesis of 1,5-disubstituted tetrazoles.[4][5] This reaction involves the condensation of an aldehyde, an amine, an isocyanide, and an azide source, typically trimethylsilyl azide (TMSN₃), to rapidly assemble the tetrazole core with high molecular diversity.[5][6]

Causality Behind Experimental Choices

The Ugi-azide reaction is initiated by the formation of a Schiff base from the aldehyde and the amine. The isocyanide then undergoes an α-addition to the protonated Schiff base, forming a nitrilium ion intermediate. This is followed by the nucleophilic attack of the azide anion to yield a C-acylated amino-tetrazole precursor, which subsequently cyclizes to the stable 1,5-disubstituted tetrazole. The choice of methanol as a solvent is common as it effectively facilitates the formation of the initial Schiff base and solubilizes the reaction components.[4][6]

Experimental Protocol: Ugi-Azide Synthesis of a this compound Derivative

This protocol is adapted from established procedures for the Ugi-azide reaction.[6][7]

Materials:

  • 2-Formylbenzonitrile (or a suitable ortho-substituted benzaldehyde)

  • Benzylamine

  • Cyclohexyl isocyanide (or other isocyanide)

  • Trimethylsilyl azide (TMSN₃)

  • Methanol (anhydrous)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 2-formylbenzonitrile (1.0 mmol, 1.0 equiv) in anhydrous methanol (5 mL) in a sealed vial, add benzylamine (1.0 mmol, 1.0 equiv).

  • Stir the mixture at room temperature for 10 minutes to facilitate the formation of the Schiff base.

  • Add cyclohexyl isocyanide (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Finally, add trimethylsilyl azide (1.0 mmol, 1.0 equiv) to the vial.

  • Seal the vial and stir the reaction mixture at 40 °C for 24 hours.[7]

  • Upon completion (monitored by TLC), cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Presentation
ReactantMolar RatioPurpose
2-Formylbenzonitrile1.0Aldehyde component
Benzylamine1.0Amine component
Cyclohexyl isocyanide1.0Isocyanide component
Trimethylsilyl azide1.0Azide source for tetrazole ring formation
MethanolSolventFacilitates reaction and dissolves components

Visualization of the Ugi-Azide Reaction Workflow

Ugi_Azide_Workflow cluster_reactants Reactants cluster_process Ugi-Azide Reaction cluster_output Output Aldehyde Aldehyde Mixing Mixing in Methanol Aldehyde->Mixing Amine Amine Amine->Mixing Isocyanide Isocyanide Isocyanide->Mixing Azide Source Azide Source Azide Source->Mixing Heating Heating at 40°C Mixing->Heating Crude Product Crude Product Heating->Crude Product Purification Column Chromatography Crude Product->Purification Final Product This compound Derivative Purification->Final Product

Caption: Workflow for the Ugi-Azide synthesis.

Method 2: Transition-Metal-Catalyzed Cyclization from Substituted Anilines

This approach involves a multi-step synthesis commencing with a substituted aniline, followed by a key transition-metal-catalyzed cyclization to form the tetrazole ring. This method offers good control over the regiochemistry of the final product. A plausible route starts from a nitroaniline, which is first converted to the corresponding acetanilide, followed by a titanium-catalyzed tetrazole formation, and finally, reduction of the nitro group to the amine.[8][9]

Causality Behind Experimental Choices

The initial acetylation of the aniline protects the amino group and provides a substrate for the subsequent cyclization. The use of titanium tetrachloride as a catalyst in the reaction with sodium azide is effective for the conversion of the amide to the 1,5-disubstituted tetrazole.[8] Titanium tetrachloride acts as a Lewis acid, activating the amide carbonyl for nucleophilic attack. The final reduction of the nitro group to an amine is a standard transformation, and the use of sodium borohydride with a nickel catalyst offers a chemoselective method that does not affect the tetrazole ring.[8]

Experimental Protocol: Multi-step Synthesis via Catalytic Cyclization

This protocol is based on a reported synthesis of substituted benzenamines.[9]

Step 1: Synthesis of N-(2-nitrophenyl)acetamide

  • Dissolve 2-nitroaniline (1.0 mmol) in dichloromethane.

  • Add acetic anhydride (1.2 mmol) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Neutralize with a dilute solution of hydrochloric acid, extract with dichloromethane, dry the organic layer, and evaporate the solvent to obtain the acetanilide.

Step 2: Synthesis of 1-(2-nitrophenyl)-5-methyl-1H-tetrazole

  • To a solution of N-(2-nitrophenyl)acetamide (1.0 mmol) in dry acetonitrile, add titanium tetrachloride (1.2 mmol) under an inert atmosphere.

  • Add sodium azide (1.5 mmol) portion-wise and heat the reaction mixture at 80-90 °C for 2 hours.

  • After cooling, quench the reaction with an aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer, and purify by column chromatography.

Step 3: Synthesis of 2-(5-methyl-1H-tetrazol-1-yl)benzenamine

  • Dissolve the nitro-tetrazole (1.0 mmol) in a mixture of acetonitrile and water.

  • Add nickel(II) acetate tetrahydrate (catalytic amount) followed by sodium borohydride (3.0 mmol) in portions.

  • Stir at room temperature until the reduction is complete (monitored by TLC).

  • Extract the product with ethyl acetate, wash with brine, dry, and purify by column chromatography to yield the target aminobenzylamine precursor.

Data Presentation
StepKey ReagentsCatalystYield
12-Nitroaniline, Acetic anhydrideNoneHigh
2N-(2-nitrophenyl)acetamide, Sodium azideTitanium tetrachlorideGood
31-(2-nitrophenyl)-5-methyl-1H-tetrazoleNickel(II) acetateExcellent

Visualization of the Multi-step Synthesis Pathway

Multistep_Synthesis Start 2-Nitroaniline Step1 Acetylation (Acetic Anhydride) Start->Step1 Intermediate1 N-(2-nitrophenyl)acetamide Step1->Intermediate1 Step2 Catalytic Tetrazole Formation (TiCl4, NaN3) Intermediate1->Step2 Intermediate2 1-(2-nitrophenyl)-5-methyl-1H-tetrazole Step2->Intermediate2 Step3 Nitro Group Reduction (NaBH4, Ni(OAc)2) Intermediate2->Step3 Product 2-(5-methyl-1H-tetrazol-1-yl)benzenamine Step3->Product

Caption: Multi-step synthesis of a tetrazolyl benzenamine.

Prospective Direction: Direct C-H Activation for Ortho-Tetrazolylation

A more direct and atom-economical approach to this compound would involve the direct catalytic C-H functionalization of benzylamine at the ortho position with a tetrazolating agent. While a specific protocol for this transformation is not yet well-established in the literature, recent advances in transition-metal-catalyzed C-H activation of benzylamines provide a strong foundation for future development in this area.[10][11][12]

Conceptual Framework

This strategy would likely employ a palladium or rhodium catalyst in conjunction with a directing group on the benzylamine nitrogen to facilitate ortho-selective C-H activation. The challenge lies in identifying a suitable tetrazolating agent that is compatible with the catalytic cycle.

Visualization of the Proposed Catalytic Cycle

CH_Activation_Cycle cluster_cycle Proposed Catalytic Cycle center A [M]-Catalyst B Coordination with Benzylamine Derivative A->B + Benzylamine C ortho-C-H Activation B->C D Intermediate C->D E Reaction with Tetrazolating Agent D->E + 'N4' source F Reductive Elimination E->F F->A + Product

Caption: Proposed C-H activation for tetrazolylation.

Conclusion

The synthesis of this compound and its derivatives is of significant interest to the medicinal chemistry community. This application note has detailed two robust catalytic methodologies: the highly convergent Ugi-azide multicomponent reaction and a reliable multi-step approach involving transition-metal-catalyzed cyclization. Both methods provide viable pathways to the target scaffold. Furthermore, the emerging field of direct C-H functionalization presents an exciting frontier for the future development of even more efficient and sustainable synthetic routes. The protocols and insights provided herein are intended to empower researchers to access this valuable class of compounds for the advancement of drug discovery programs.

References

Application Notes & Protocols: 2-(1-Tetrazolyl)benzylamine as a Carboxylic Acid Bioisostere in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern medicinal chemistry, the strategic replacement of key functional groups to optimize drug-like properties is a cornerstone of lead optimization. This guide provides an in-depth exploration of 2-(1-Tetrazolyl)benzylamine , a non-classical bioisostere of the carboxylic acid moiety, specifically as a surrogate for anthranilic acid. We will delve into the rationale behind this bioisosteric substitution, providing detailed protocols for its chemical synthesis and characterization. Furthermore, this document outlines key in vitro assays for the comparative evaluation of its physicochemical and biological properties against its carboxylic acid counterpart, offering researchers a practical framework for integrating this promising scaffold into their drug discovery programs.

The Rationale for Bioisosterism: The Tetrazole Advantage

Bioisosteres are functional groups or molecules that possess similar physicochemical properties and elicit comparable biological responses[1]. The replacement of a carboxylic acid with a tetrazole ring is a well-established strategy in drug design, aimed at overcoming the inherent liabilities of the carboxyl group, such as rapid metabolism and poor membrane permeability[2][3].

The 5-substituted-1H-tetrazole moiety serves as an effective mimic of the carboxylic acid due to several key features[4]:

  • Similar Acidity: The pKa of the tetrazole proton is comparable to that of a carboxylic acid, allowing it to engage in similar ionic interactions with biological targets[5].

  • Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation than the carboxylic acid group, which can be susceptible to glucuronidation or other phase II conjugation reactions[2].

  • Increased Lipophilicity: The tetrazole moiety can enhance the lipophilicity of a molecule compared to the corresponding carboxylic acid, potentially improving its absorption and distribution profile[1].

  • Spatial and Electronic Mimicry: The planar, aromatic nature of the tetrazole ring and its delocalized negative charge upon deprotonation closely resemble the carboxylate anion, enabling it to fit into the same binding pockets[4].

This guide focuses on this compound as a bioisostere of anthranilic acid (2-aminobenzoic acid), a common fragment in various biologically active compounds.

Synthesis and Characterization of this compound

The synthesis of this compound can be achieved through a two-step process starting from commercially available 2-cyanobenzylamine. The first step involves the formation of the tetrazole ring, followed by the protection of the benzylamine. An alternative route, which will be detailed here, involves the synthesis of the tetrazole ring from a nitrile precursor, followed by the reduction of the nitrile to the corresponding benzylamine.

Diagram of the Synthetic Pathway

Synthetic Pathway Synthesis of this compound Phthalonitrile Phthalonitrile Intermediate 2-(1H-Tetrazol-5-yl)benzonitrile Phthalonitrile->Intermediate   NaN3, NH4Cl, DMF, 120 °C [19] Product This compound Intermediate->Product   LiAlH4, THF [31] or Catalytic Hydrogenation [26]

Caption: Synthetic route to this compound.

Protocol 2.1: Synthesis of 2-(1H-Tetrazol-5-yl)benzonitrile

This protocol is adapted from the synthesis of related tetrazole compounds from nitrile precursors[6].

Materials:

  • Phthalonitrile

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, combine phthalonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.1 eq) in DMF.

  • Heat the mixture to 120 °C with vigorous stirring under a nitrogen atmosphere for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Acidify the mixture with 1 M HCl to a pH of ~2-3 to protonate the tetrazole.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-(1H-tetrazol-5-yl)benzonitrile by recrystallization from an appropriate solvent system (e.g., ethanol/water)[6].

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity.

Protocol 2.2: Reduction of 2-(1H-Tetrazol-5-yl)benzonitrile to this compound

The reduction of the nitrile to the primary amine can be achieved using lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation[7][8].

Method A: Reduction with LiAlH₄

Materials:

  • 2-(1H-Tetrazol-5-yl)benzonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Drying agent (e.g., anhydrous Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-(1H-tetrazol-5-yl)benzonitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

  • Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel.

Method B: Catalytic Hydrogenation

Materials:

  • 2-(1H-Tetrazol-5-yl)benzonitrile

  • Palladium on carbon (Pd/C, 5-10 mol%) or Raney Nickel

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • Dissolve 2-(1H-tetrazol-5-yl)benzonitrile in methanol or ethanol in a suitable hydrogenation vessel.

  • Add the Pd/C or Raney Nickel catalyst to the solution.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Shake or stir the reaction mixture at room temperature until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

Characterization: Confirm the structure of the final product, this compound, using ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS).

Comparative Physicochemical Properties

A key aspect of evaluating a bioisostere is to compare its physicochemical properties to the parent functional group. Here, we compare this compound with its carboxylic acid analog, anthranilic acid.

PropertyAnthranilic Acid (Carboxylic Acid)This compound (Tetrazole Bioisostere)Rationale for Change
Molecular Weight ( g/mol ) 137.14~175.19Addition of N₄C fragment.
pKa ~2.17 (amino), ~4.85 (carboxyl)[5]Expected ~4.5-5.0 (tetrazole NH)The tetrazole NH has acidity similar to a carboxylic acid.
logP (Octanol/Water) 1.21[5]Predicted to be higherThe tetrazole ring is generally more lipophilic than a carboxyl group.
Polar Surface Area (Ų) 63.32Predicted to be similar or slightly higherBoth contain multiple polar N and O/N atoms.
Hydrogen Bond Donors 2 (amine and carboxyl OH)2 (amine and tetrazole NH)Similar hydrogen bonding potential.
Hydrogen Bond Acceptors 2 (carboxyl C=O and OH)4 (tetrazole nitrogens)Increased hydrogen bond accepting capacity.

Application Notes: In Vitro Evaluation Protocols

To experimentally validate the utility of this compound as a bioisostere, a series of in vitro assays should be performed in parallel with its carboxylic acid counterpart.

Diagram of the Evaluation Workflow

Evaluation Workflow In Vitro Evaluation Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Physicochemical Profiling cluster_2 Biological Evaluation Synth_Tetrazole Synthesize This compound pKa_LogP Determine pKa and logP Synth_Tetrazole->pKa_LogP Target_Assay Target-Based Assay (e.g., Enzyme Inhibition) Synth_Tetrazole->Target_Assay Synth_Acid Obtain Anthranilic Acid Synth_Acid->pKa_LogP Synth_Acid->Target_Assay PAMPA PAMPA Assay (Permeability) pKa_LogP->PAMPA MTT_Assay MTT Assay (Cytotoxicity) Target_Assay->MTT_Assay

Caption: Workflow for evaluating the bioisosteric pair.

Protocol 4.1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive membrane permeability[9].

Materials:

  • 96-well filter plates (e.g., PVDF membrane)

  • 96-well acceptor plates

  • Lecithin in dodecane solution (e.g., 1% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (this compound and anthranilic acid)

  • Plate reader or LC-MS for quantification

Procedure:

  • Prepare the Artificial Membrane: Coat each well of the filter (donor) plate with 5 µL of the lecithin/dodecane solution and allow the solvent to evaporate.

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4) containing a small percentage of DMSO (e.g., 5%) to aid solubility.

  • Prepare Donor Plate: Prepare solutions of the test compounds in PBS (pH 7.4) at a known concentration (e.g., 100 µM). Add 150 µL of the compound solution to the donor plate wells.

  • Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate to form a "sandwich." Incubate the assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Calculate Permeability (Pe): The effective permeability is calculated using the concentrations in the donor and acceptor wells and the incubation parameters.

Protocol 4.2: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability[10][11].

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include vehicle-only controls.

  • Incubation: Incubate the plates for 24-72 hours at 37 °C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Conclusion and Future Directions

The strategic application of bioisosterism is a powerful tool in drug discovery. This compound represents a viable and potentially advantageous replacement for the anthranilic acid scaffold. The protocols outlined in this guide provide a comprehensive framework for the synthesis, characterization, and comparative evaluation of this bioisosteric pair. By systematically assessing properties such as permeability and cytotoxicity, researchers can make informed decisions about the incorporation of the tetrazole moiety to enhance the drug-like properties of their lead compounds. Future work should focus on expanding the application of this bioisostere to a wider range of biological targets and lead scaffolds, further validating its utility in the development of novel therapeutics.

References

Application Notes & Protocols: Leveraging 2-(1-Tetrazolyl)benzylamine as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the tetrazole moiety stands out as a "privileged scaffold."[1] Renowned for its role as a bioisostere of the carboxylic acid group, it offers enhanced metabolic stability, lipophilicity, and potency in bioactive molecules.[2][3] The tetrazole ring is a key component in over 20 FDA-approved drugs, demonstrating its broad utility across therapeutic areas such as hypertension, allergies, and cancer.[1][4]

This guide focuses on a particularly valuable synthetic intermediate: 2-(1-Tetrazolyl)benzylamine . This molecule uniquely combines the advantageous physicochemical properties of the tetrazole ring with the versatile reactivity of a primary benzylamine. The primary amine serves as a robust nucleophilic handle for a wide array of synthetic transformations, including amide bond formation and reductive amination, while the ortho-substituted tetrazole ring is strategically positioned to influence the conformation and properties of the final compound.

The purpose of these application notes is to provide researchers, chemists, and drug development professionals with a comprehensive technical framework and field-proven protocols for effectively incorporating this compound into novel molecular architectures. We will explore its core applications, provide detailed, step-by-step methodologies, and explain the causal logic behind key experimental choices.

Section 1: Strategic Value and Physicochemical Profile

The synthetic utility of this compound stems from the distinct properties of its two primary functional components: the tetrazole ring and the benzylamine moiety.

  • The Tetrazole Ring: This nitrogen-rich heterocycle (pKa ≈ 4.9) is an excellent bioisostere for the carboxylic acid group (pKa ≈ 4.7).[5] Its planar, electron-rich system contributes to molecular rigidity and can participate in crucial binding interactions with biological targets.[4] Crucially, it is generally more metabolically stable and more lipophilic than the corresponding carboxylic acid, which can significantly improve a drug candidate's pharmacokinetic profile.[3][5]

  • The Benzylamine Moiety: The primary amine on a benzylic carbon is a versatile nucleophile. It is readily acylated to form stable amides, alkylated to produce secondary or tertiary amines, and can participate in multicomponent reactions to rapidly build molecular complexity.[1] Its proximity to the bulky tetrazole-substituted phenyl ring can introduce favorable conformational constraints in the final molecule.

Molecular Structure and Reactive Sites

The diagram below illustrates the key functional regions of the this compound building block.

Caption: Structure of this compound.

Physicochemical Data Summary
PropertyValueSource/Rationale
Molecular Formula C₈H₉N₅Calculated
Molecular Weight 175.19 g/mol Calculated
Appearance Off-white to pale yellow solidTypical for this class of compound
pKa (Tetrazole NH) ~4.9Comparable to other 1H-tetrazoles[5]
pKa (Amine -NH₃⁺) ~9.0Typical for benzylamines
Solubility Soluble in DMSO, DMF, MethanolInferred from structure and common lab solvents

Section 2: Core Synthetic Applications & Protocols

The true power of this compound lies in its application as a versatile scaffold. Below are detailed protocols for three fundamental transformations that leverage the reactivity of the primary amine.

Application 2.1: Synthesis of Amide Libraries via Acylation

Scientific Rationale: Amide bond formation is arguably the most critical reaction in medicinal chemistry. Coupling this compound with a diverse set of carboxylic acids provides a rapid and efficient route to novel chemical entities. The choice of coupling reagent is crucial; peptide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and minimize racemization if chiral acids are used.

Protocol: General Procedure for Amide Coupling using HATU

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the desired carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF, 0.2 M).

  • Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step generates the highly reactive acyl-tetrazolium intermediate.

  • Amine Addition: Add a solution of this compound (1.05 eq) in a minimal amount of DMF to the activated acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-6 hours).

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ (to remove excess acid and base), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes, to yield the pure amide product.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application 2.2: Synthesis of N-Substituted Derivatives via Reductive Amination

Scientific Rationale: Reductive amination is a powerful and reliable method for forming C-N bonds. It proceeds via the initial formation of an imine or iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this transformation as it is mild, selective for the iminium ion over the carbonyl starting material, and does not require acidic conditions that could potentially protonate and deactivate the amine.

Protocol: General Procedure for Reductive Amination using STAB

  • Reagent Preparation: To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in an anhydrous solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE, 0.15 M), add acetic acid (1-2 drops, catalytic).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium intermediate.

  • Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the stirring solution. Be mindful of potential gas evolution.

  • Reaction Monitoring: Let the reaction proceed at room temperature, monitoring by TLC or LC-MS for the disappearance of the starting materials (typically 4-16 hours).

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer. Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to obtain the desired N-substituted product.

  • Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Application 2.3: Rapid Complexity Generation via the Ugi Multicomponent Reaction

Scientific Rationale: Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials.[3] The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, allowing for the one-pot synthesis of α-acetamidoamides. Using this compound as the amine component provides a direct route to complex molecules bearing the valuable tetrazole moiety. This strategy is exceptionally powerful for generating diverse compound libraries for high-throughput screening.[1]

Workflow: Ugi Four-Component Reaction (Ugi-4CR)

Caption: Workflow of the Ugi Four-Component Reaction.

Protocol: General Procedure for the Ugi-4CR

  • Reagent Preparation: In a screw-cap vial, dissolve the aldehyde (1.0 eq) and this compound (1.0 eq) in a suitable solvent such as Methanol (MeOH, 0.4 M).

  • Initial Condensation: Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Component Addition: Add the carboxylic acid (1.0 eq) followed by the isocyanide (1.0 eq) to the vial.

  • Reaction: Tightly cap the vial and stir the reaction mixture at room temperature for 24-48 hours. The reaction is often self-indicating by the disappearance of the isocyanide's characteristic odor. Monitor by LC-MS.

  • Work-up:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in Ethyl Acetate or DCM.

    • Wash the organic solution with saturated aqueous NaHCO₃ and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product is typically purified by flash chromatography or preparative HPLC to yield the pure, complex Ugi product.

  • Validation: Extensive characterization via ¹H NMR, ¹³C NMR, and HRMS is essential to confirm the formation of the complex product.

Section 3: Safety, Handling, and Storage

  • Handling: Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the solid compound in a well-ventilated area or a fume hood.

  • Thermal Stability: While tetrazoles are generally stable, they are high-nitrogen compounds. Avoid excessive heating, as vigorous decomposition can release nitrogen gas.[3] Always conduct reactions at the recommended temperatures.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.

Section 4: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield in Amide Coupling 1. Incomplete activation of the carboxylic acid.2. Degradation of coupling reagent (e.g., HATU) due to moisture.3. Steric hindrance from a bulky carboxylic acid.1. Increase pre-activation time; ensure all reagents are anhydrous.2. Use freshly opened or properly stored coupling reagents.3. Increase reaction time, slightly elevate temperature (e.g., to 40 °C), or switch to a more potent coupling agent like COMU.
Incomplete Reductive Amination 1. Insufficient reducing agent.2. Deactivation of STAB by moisture.3. Reversible imine formation equilibrium.1. Add an additional portion of STAB (0.3-0.5 eq).2. Ensure the use of anhydrous solvents and reagents.3. Add molecular sieves (4Å) to the reaction mixture to sequester water and drive the equilibrium towards the imine.
Multiple Products in Ugi Reaction 1. Presence of water leading to side reactions.2. Passerini reaction as a competing pathway if the acid component is not added promptly.1. Use anhydrous solvents (e.g., dry MeOH).2. Follow the specified order of addition carefully. Ensure the amine and aldehyde have sufficient time to form the imine before adding other components.
Difficulty in Purification 1. Residual DMF from amide coupling.2. Basic byproducts from reductive amination.1. Perform multiple washes with 5% LiCl or brine during work-up.2. Include a dilute acid wash (e.g., 1M HCl) during work-up if the final product is stable to acid.

Conclusion

This compound is a high-value, versatile building block for organic synthesis, particularly within the realm of drug discovery. Its unique combination of a reactive primary amine handle and a metabolically robust, bioisosteric tetrazole ring provides a streamlined pathway to novel and complex molecular architectures. The protocols detailed in this guide for acylation, reductive amination, and multicomponent reactions serve as a reliable foundation for researchers to rapidly generate libraries of diverse compounds, accelerating the discovery of new therapeutic agents.

References

Gram-Scale Synthesis of (2-(1H-tetrazol-1-yl)phenyl)methanamine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-proven protocol for the gram-scale synthesis of (2-(1H-tetrazol-1-yl)phenyl)methanamine, a versatile building block in medicinal chemistry and drug development. The described two-step synthetic route offers high selectivity for the desired N1-isomer and employs scalable, robust reaction conditions. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and critical safety information.

Introduction: The Significance of N-Aryl Tetrazoles

Tetrazoles are a prominent class of nitrogen-rich heterocycles that have garnered significant attention in pharmaceutical sciences. Their ability to act as bioisosteres for carboxylic acids, coupled with their metabolic stability, makes them valuable moieties in drug design.[1][2] Specifically, N-aryl tetrazoles are integral components in a variety of therapeutic agents. The target molecule of this protocol, (2-(1H-tetrazol-1-yl)phenyl)methanamine, provides a key structural motif, presenting a primary amine for further functionalization, making it a valuable intermediate for the synthesis of diverse compound libraries.

This application note details a reliable and scalable two-step synthesis commencing from readily available 2-aminobenzonitrile. The first step involves the selective formation of the N1-substituted tetrazole ring, followed by the reduction of the nitrile to the corresponding benzylamine.

Overall Synthetic Strategy

The synthesis is designed for both efficiency and scalability, prioritizing the selective formation of the desired N1-tetrazole isomer.

Synthesis_Workflow A 2-Aminobenzonitrile B Step 1: Tetrazole Formation A->B Triethyl orthoformate, Sodium Azide, Acetic Acid C 2-(1H-tetrazol-1-yl)benzonitrile B->C Work-up & Purification D Step 2: Nitrile Reduction C->D Catalytic Hydrogenation (e.g., Raney Nickel) E (2-(1H-tetrazol-1-yl)phenyl)methanamine D->E Work-up & Purification

Caption: Overall workflow for the synthesis of (2-(1H-tetrazol-1-yl)phenyl)methanamine.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

Reagent/SolventFormulaM.W. ( g/mol )SupplierNotes
2-AminobenzonitrileC₇H₆N₂118.14Major Supplier-
Triethyl orthoformateC₇H₁₆O₃148.20Major Supplier-
Sodium AzideNaN₃65.01Major SupplierEXTREMELY TOXIC & EXPLOSIVE
Glacial Acetic AcidCH₃COOH60.05Major SupplierCorrosive
Raney® Nickel (slurry in water)Ni58.69Major SupplierFlammable solid
Anhydrous EthanolC₂H₅OH46.07Major SupplierFlammable
MethanolCH₃OH32.04Major SupplierFlammable, Toxic
Ethyl AcetateC₄H₈O₂88.11Major SupplierFlammable
DichloromethaneCH₂Cl₂84.93Major SupplierVolatile, suspected carcinogen
Anhydrous Sodium SulfateNa₂SO₄142.04Major Supplier-
Hydrochloric Acid (conc.)HCl36.46Major SupplierCorrosive
Sodium HydroxideNaOH40.00Major SupplierCorrosive
Equipment
  • Three-neck round-bottom flasks (appropriate for gram-scale)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Temperature controller and probe

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Büchner funnel and filtration flasks

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves (nitrile or neoprene), face shield.

Experimental Protocol

WARNING: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Do not use metal spatulas. Decontaminate all equipment that has come into contact with sodium azide.[3][4]

Step 1: Synthesis of 2-(1H-tetrazol-1-yl)benzonitrile

This procedure is adapted from established methods for the synthesis of 1-substituted tetrazoles from primary amines.[3][4]

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and temperature probe, add 2-aminobenzonitrile (10.0 g, 84.6 mmol).

  • Reagent Addition: To the flask, add triethyl orthoformate (14.9 g, 100.7 mmol) and glacial acetic acid (50 mL). Stir the mixture at room temperature for 15 minutes.

  • Azide Addition: Carefully add sodium azide (6.6 g, 101.5 mmol) portion-wise over 10-15 minutes. CAUTION: Gas evolution (nitrogen) will occur. Ensure adequate ventilation.

  • Reaction: Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into 200 mL of ice-water with stirring.

    • A precipitate should form. If not, continue stirring in the ice bath for 30 minutes.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water (3 x 50 mL).

  • Purification:

    • The crude product can be purified by recrystallization from an ethanol/water mixture to yield 2-(1H-tetrazol-1-yl)benzonitrile as a white to off-white solid.

    • Dry the purified product under vacuum.

Step 2: Synthesis of (2-(1H-tetrazol-1-yl)phenyl)methanamine

This step involves the catalytic hydrogenation of the nitrile group. The tetrazole ring is generally stable under these conditions.[5][6]

  • Catalyst Preparation: In a Parr hydrogenation bottle or a suitable high-pressure reactor, carefully add Raney® Nickel (approximately 1.0 g of a 50% slurry in water) under a stream of nitrogen. Wash the catalyst with anhydrous ethanol (3 x 20 mL) to remove the water.

  • Reaction Setup: Add a solution of 2-(1H-tetrazol-1-yl)benzonitrile (5.0 g, 29.2 mmol) in anhydrous ethanol (100 mL) to the reactor containing the catalyst.

  • Hydrogenation:

    • Seal the reactor and purge with nitrogen gas several times.

    • Pressurize the reactor with hydrogen gas to 50-60 psi.

    • Stir the mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours.

    • Monitor the reaction by observing the cessation of hydrogen uptake.

  • Work-up:

    • Carefully vent the hydrogen and purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. CAUTION: Raney® Nickel is pyrophoric when dry. Keep the filter cake wet with ethanol or water at all times and dispose of it properly.

    • Wash the filter cake with additional ethanol (2 x 20 mL).

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by dissolving the residue in dichloromethane and washing with a saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2-(1H-tetrazol-1-yl)phenyl)methanamine as an oil or a low-melting solid.

    • For higher purity, column chromatography on silica gel can be performed.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and isomeric purity.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., disappearance of the nitrile peak at ~2230 cm⁻¹ and appearance of N-H stretching for the amine).

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • Melting Point: For solid products, to assess purity.

Safety Precautions

  • Sodium Azide: Highly toxic and can form explosive heavy metal azides. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.[3][4][7] Use non-metal spatulas and dedicate glassware. Decontaminate glassware with a suitable reagent (e.g., ceric ammonium nitrate solution).

  • Raney® Nickel: Pyrophoric when dry. Always handle as a slurry and keep wet.

  • Hydrogen Gas: Highly flammable. Perform hydrogenation in a well-ventilated area, away from ignition sources, and using appropriate high-pressure equipment.

  • Solvents: Handle flammable and volatile organic solvents in a fume hood.

  • General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Low yield of tetrazole Incomplete reaction.Extend reaction time and ensure the temperature is maintained. Check the purity of starting materials.
Loss of product during work-up.Ensure complete precipitation by cooling for an extended period. Use minimal solvent for recrystallization.
Step 2: Incomplete nitrile reduction Inactive catalyst.Use fresh Raney® Nickel. Ensure proper washing to remove water.
Insufficient hydrogen pressure or reaction time.Increase hydrogen pressure and/or extend the reaction time.
Formation of N2-isomer While the chosen method favors the N1-isomer, trace amounts of the N2-isomer may form.Isomers can often be separated by column chromatography or fractional crystallization.

Conclusion

This application note provides a detailed and reliable protocol for the gram-scale synthesis of (2-(1H-tetrazol-1-yl)phenyl)methanamine. By following the outlined procedures and adhering to the safety precautions, researchers can confidently produce this valuable building block for applications in drug discovery and development. The two-step approach is robust, scalable, and offers excellent selectivity for the desired N1-tetrazole isomer.

References

Application Notes & Protocols for the Evaluation of 2-(1-Tetrazolyl)benzylamine as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for 2-(1-Tetrazolyl)benzylamine in Oncology Research

The search for novel anticancer agents with improved efficacy and reduced toxicity remains a paramount challenge in medicinal chemistry. The strategic design of new therapeutic candidates often involves the hybridization of known pharmacophores—structural units responsible for a molecule's biological activity. This guide focuses on This compound , a compound that rationally combines two such privileged scaffolds: the tetrazole ring and the benzylamine moiety.

The tetrazole ring is a five-membered aromatic ring containing four nitrogen atoms. It is recognized as a bioisosteric analogue of the carboxylic acid group, meaning it has similar physical and chemical properties that allow it to mimic the carboxylic acid functionality in biological systems.[1][2] This substitution can enhance metabolic stability, improve pharmacokinetic profiles, and provide unique molecular interaction capabilities.[3] Numerous tetrazole derivatives have demonstrated significant potential in cancer therapy, acting through various mechanisms, including the induction of apoptosis.[3][4]

The benzylamine scaffold is also prevalent in compounds with established anticancer properties. Derivatives of benzylamine have been shown to induce apoptosis, inhibit cell proliferation, and reduce metastasis in various cancer models, including melanoma and leukemia.[5][6][7] For instance, the related compound 2-acetyl-benzylamine has been demonstrated to trigger cell cycle arrest and apoptosis via the intrinsic mitochondrial pathway, involving the modulation of Bcl-2 family proteins.[6]

The conjugation of these two pharmacophores in this compound presents a compelling hypothesis: the resulting molecule may exhibit potent and selective anticancer activity by leveraging the biochemical advantages of both moieties. These application notes provide a comprehensive framework for the initial in vitro characterization of this compound, guiding researchers through cytotoxicity assessment, apoptosis induction analysis, and cell cycle perturbation studies.

Synthesis of this compound: A General Approach

The synthesis of 5-substituted-1H-tetrazoles is well-established in organic chemistry. A common and effective method involves the [3+2] cycloaddition reaction between a nitrile and an azide source.[8][9] For this compound, a plausible synthetic route begins with 2-aminobenzonitrile.

Workflow: Proposed Synthesis of this compound

A generalized synthetic pathway for the target compound.

G cluster_0 Step 1: Tetrazole Ring Formation cluster_2 Step 2: Formation of Benzylamine A 2-Aminobenzonitrile C 5-(2-Aminophenyl)-1H-tetrazole A->C DMF, 120°C B Sodium Azide (NaN3) + Ammonium Chloride (NH4Cl) B->C D Reduction Step C->D E 2-(1H-Tetrazol-5-yl)benzylamine (Target Compound) D->E e.g., LiAlH4 or Catalytic Hydrogenation

Causality Behind the Synthetic Route: This two-step process is logical and utilizes common laboratory reagents.

  • Tetrazole Formation: The reaction of a nitrile (in 2-aminobenzonitrile) with sodium azide is a standard method for creating the tetrazole ring.[9] An acid catalyst, often generated in situ from ammonium chloride, is typically required.

  • Reduction: The resulting intermediate, 5-(2-aminophenyl)-1H-tetrazole, would then undergo a reduction of the amino group's precursor nitrile group on the benzene ring to form the final benzylamine product. Standard reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation would be suitable for this transformation.

Researchers should consult detailed synthetic procedures in organic chemistry literature for precise reaction conditions and purification methods.[10][11]

Part 1: Assessment of Cytotoxicity Using the XTT Assay

Scientific Rationale: The initial step in evaluating any potential anticancer agent is to determine its cytotoxicity against a panel of cancer cell lines. This establishes the compound's potency and selectivity. The XTT assay is a robust colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[5] Metabolically active, viable cells reduce the yellow tetrazolium salt XTT to a water-soluble, orange-colored formazan product. The intensity of this color is directly proportional to the number of living cells.

Experimental Protocol: XTT Cell Viability Assay
  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., MCF-10A) to ~80% confluency.

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microplate in a final volume of 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including untreated controls) is less than 0.5% to avoid solvent-induced toxicity.

    • Remove the medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include "untreated" (medium only) and "vehicle control" (medium with 0.5% DMSO) wells.

    • Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • XTT Assay Procedure:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., mixing XTT reagent with an electron-coupling reagent).

    • Add 50 µL of the XTT mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C and 5% CO₂, allowing the formazan product to develop.

    • Gently shake the plate to ensure a homogenous distribution of the color.

    • Measure the absorbance of each well at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the log of the compound concentration.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis in a suitable software package (e.g., GraphPad Prism).

Data Presentation: Anticipated IC₅₀ Values

The results should be summarized in a table to clearly present the compound's potency and selectivity.

Cell LineCancer TypePutative IC₅₀ (µM) of this compound
MCF-7 Breast Adenocarcinoma5.5
HCT-116 Colorectal Carcinoma8.2
A549 Lung Carcinoma12.7
MCF-10A Normal Breast Epithelial> 50

(Note: These are hypothetical values based on activities of related compounds in the literature for illustrative purposes.)[12][13]

Part 2: Investigation of Apoptosis Induction by Annexin V & Propidium Iodide Staining

Scientific Rationale: A hallmark of many effective anticancer agents is their ability to induce apoptosis, or programmed cell death.[14][15] This protocol uses a dual-staining method to differentiate between healthy, apoptotic, and necrotic cells.

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in the late stages of apoptosis or necrosis when membrane integrity is lost.

Experimental Protocol: Annexin V/PI Flow Cytometry
  • Cell Culture and Treatment:

    • Seed 1 x 10⁶ cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at concentrations corresponding to its IC₅₀ and 2x IC₅₀ for 24 or 48 hours. Include an untreated and a vehicle control.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates correctly.

    • Acquire at least 10,000 events per sample.

  • Data Interpretation:

    • The data is typically presented as a quadrant plot:

      • Lower-Left (Annexin V- / PI-): Live, healthy cells.

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

      • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

      • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Workflow: Apoptosis and Cell Cycle Analysis

Experimental pipeline for mechanistic studies.

G cluster_0 Apoptosis Assay cluster_1 Cell Cycle Analysis A Cancer Cells in Culture B Treat with this compound (IC50, 2x IC50, Vehicle) A->B C Harvest Cells (24h, 48h) B->C D Stain with Annexin V-FITC & PI C->D G Fix Cells (e.g., 70% Ethanol) C->G E Flow Cytometry Analysis D->E F Quantify Apoptotic Population (Early vs. Late) E->F H Stain with Propidium Iodide (PI) + RNase G->H I Flow Cytometry Analysis H->I J Model Cell Cycle Distribution (G0/G1, S, G2/M) I->J

Part 3: Analysis of Cell Cycle Perturbation

Scientific Rationale: Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G0/G1, S, or G2/M) and subsequently triggering apoptosis.[6][16] Propidium iodide (PI) stoichiometrically binds to DNA, meaning the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in various phases of the cell cycle via flow cytometry.

Experimental Protocol: Cell Cycle Analysis by PI Staining
  • Cell Culture and Treatment:

    • Seed 1 x 10⁶ cells in 6-well plates and treat with the compound at IC₅₀ and 2x IC₅₀ concentrations for 24 hours as described previously.

  • Cell Fixation:

    • Harvest the cells (including floating cells) and wash once with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or up to several weeks).

  • Staining and Analysis:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution (containing PI, RNase A, and a detergent like Triton X-100 in PBS). RNase A is crucial to prevent staining of double-stranded RNA.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer.

    • Generate a histogram of fluorescence intensity versus cell count. The data should be analyzed using cell cycle modeling software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Elucidating the Mechanism of Action

Hypothetical Signaling Pathway: Based on literature for related benzylamine derivatives, this compound likely induces apoptosis through the intrinsic (mitochondrial) pathway .[6] This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins (e.g., Bax, Bak) promote mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9, leading to the activation of executioner caspases like caspase-3 and ultimately, cell death.

Diagram: Proposed Intrinsic Apoptosis Pathway

Hypothesized mechanism of action for the compound.

G Compound This compound Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation Bcl2->Bax Mito Mitochondrion Bax->Mito MOMP CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Casp3->Apoptosis

Further Validation: To confirm this pathway, researchers should perform Western blot analysis to measure the expression levels of key proteins such as Bcl-2, Bax, cleaved caspase-9, and cleaved caspase-3 in cells treated with this compound.

References

Application Notes & Protocols for Investigating "2-(1-Tetrazolyl)benzylamine" as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of "2-(1-Tetrazolyl)benzylamine" as a potential therapeutic agent for inflammatory diseases. This document outlines the scientific rationale, potential mechanisms of action, and detailed experimental protocols for its in vitro and in vivo characterization.

Introduction: The Therapeutic Potential of Tetrazole Analogs in Inflammation

Inflammation is a complex biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The tetrazole ring is a significant pharmacophore in medicinal chemistry, recognized as a bioisostere of the carboxylic acid group, which can enhance metabolic stability and receptor binding affinity.[1][2] Numerous tetrazole derivatives have demonstrated potent pharmacological activities, including anti-inflammatory effects.[1][3][4] The compound "this compound" incorporates this key heterocyclic moiety, making it a promising candidate for investigation as a novel anti-inflammatory drug. These notes will guide the user through a structured, evidence-based workflow to assess its therapeutic potential.

Postulated Mechanism of Action: Targeting Key Inflammatory Pathways

While the specific molecular targets of "this compound" are yet to be elucidated, based on the known anti-inflammatory mechanisms of other tetrazole-containing compounds, we can hypothesize its engagement with key signaling pathways. Many anti-inflammatory agents exert their effects by inhibiting pro-inflammatory enzymes like cyclooxygenase (COX) or by modulating inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1] These pathways are central to the production of inflammatory mediators including prostaglandins, cytokines (e.g., TNF-α, IL-6, IL-1β), and chemokines.

The proposed workflow will systematically test the hypothesis that "this compound" attenuates inflammation by inhibiting the production of these key mediators and modulating upstream signaling events.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nuclear Events cluster_4 Inflammatory Response cluster_5 Potential Intervention Point LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK MAPK MAPK (p38, JNK, ERK) MyD88->MAPK IκBα IκBα IKK->IκBα Phosphorylates (Degradation) NFκB NF-κB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates to Nucleus AP1 AP-1 MAPK->AP1 Activates Gene Pro-inflammatory Gene Transcription NFκB_nuc->Gene AP1->Gene Cytokines Cytokines (TNF-α, IL-6, IL-1β) Gene->Cytokines COX2 COX-2 Gene->COX2 Drug This compound Drug->IKK Inhibits? Drug->MAPK Inhibits?

Figure 1. Postulated signaling pathway for the anti-inflammatory action of "this compound".

Experimental Workflow for Preclinical Evaluation

The following sections detail a tiered approach for the systematic evaluation of "this compound", from initial in vitro screening to more complex in vivo models.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: In Vivo Efficacy Models cluster_3 Phase 4: Preclinical Safety & Toxicity A Cytotoxicity Assessment (MTT/LDH Assay) B Anti-inflammatory Activity Screening (LPS-stimulated Macrophages) A->B C Cytokine Profiling (ELISA) (TNF-α, IL-6, IL-1β) B->C D Nitric Oxide Production (Griess Assay) B->D E Gene Expression Analysis (qPCR) (TNF-α, IL-6, IL-1β, COX-2, iNOS) B->E F Protein Expression Analysis (Western Blot) (p-NF-κB, p-IκBα, p-MAPKs) E->F G Acute Inflammation Model (Carrageenan-induced Paw Edema) H Systemic Inflammation Model (LPS-induced Endotoxemia) G->H I Acute Oral Toxicity (OECD 423) H->I J Repeated Dose Toxicity (OECD 407) I->J

Figure 2. A tiered experimental workflow for evaluating "this compound".

Detailed Experimental Protocols

In Vitro Evaluation

Cell Line: Murine macrophage cell line (RAW 264.7) or human monocytic cell line (THP-1).

Protocol 4.1.1: Cytotoxicity Assay (MTT)

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

  • Treat the cells with various concentrations of "this compound" (e.g., 1, 10, 50, 100 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 4.1.2: Measurement of Pro-inflammatory Cytokines (ELISA)

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/mL and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of "this compound" for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.[5]

  • Collect the cell culture supernatant.

  • Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Protocol 4.1.3: Western Blot Analysis for Signaling Proteins

  • Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

  • Pre-treat with "this compound" for 1 hour, followed by LPS stimulation (1 µg/mL) for 30-60 minutes.

  • Lyse the cells and determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against phospho-NF-κB, phospho-IκBα, phospho-p38, phospho-JNK, and phospho-ERK overnight at 4°C.

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Parameter Assay Purpose
Cell ViabilityMTT AssayTo determine the non-toxic concentration range of the compound.
Cytokine ProductionELISATo quantify the inhibition of key pro-inflammatory cytokine release.
Signaling PathwaysWestern BlotTo investigate the effect on upstream inflammatory signaling cascades.
Gene ExpressionqPCRTo measure the effect on the transcription of pro-inflammatory genes.
In Vivo Evaluation

Animal Model: Male Wistar rats or Swiss albino mice (6-8 weeks old).

Protocol 4.2.1: Carrageenan-Induced Paw Edema

This model is widely used to assess the acute anti-inflammatory activity of novel compounds.[6][7]

  • Fast the animals overnight with free access to water.

  • Administer "this compound" orally at different doses (e.g., 10, 30, 100 mg/kg). A positive control group should receive a standard anti-inflammatory drug like Indomethacin (10 mg/kg).

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Protocol 4.2.2: LPS-Induced Systemic Inflammation

This model is used to evaluate the effect of the compound on systemic inflammatory responses.[8]

  • Administer "this compound" orally at selected doses.

  • After 1 hour, inject LPS (e.g., 1 mg/kg) intraperitoneally.

  • At a predetermined time point (e.g., 4 or 6 hours) post-LPS injection, collect blood via cardiac puncture.

  • Separate the serum and measure the levels of systemic TNF-α and IL-6 using ELISA kits.

  • Harvest organs such as the lungs and liver for histopathological analysis to assess inflammatory cell infiltration.

Model Inducing Agent Primary Endpoint Purpose
Paw EdemaCarrageenanPaw VolumeEvaluation of acute anti-inflammatory and anti-edematous effects.
EndotoxemiaLPSSerum CytokinesAssessment of efficacy in a systemic inflammation model.

Preclinical Safety and Toxicity

Before advancing to clinical trials, a thorough preclinical safety evaluation is mandatory.[9][10][11]

Protocol 5.1: Acute Oral Toxicity (as per OECD Guideline 423)

  • Use female rats, fasted overnight.

  • Administer a single oral dose of "this compound" at a starting dose of 2000 mg/kg.

  • Observe the animals closely for mortality and clinical signs of toxicity for the first 4 hours and then daily for 14 days.

  • Record body weight changes.

  • At the end of the observation period, perform a gross necropsy.

Protocol 5.2: Repeated Dose 28-Day Oral Toxicity Study (as per OECD Guideline 407)

  • Use both male and female rats.

  • Administer "this compound" daily by oral gavage for 28 days at three different dose levels.

  • Monitor clinical signs, body weight, food and water consumption.

  • At the end of the treatment period, collect blood for hematology and clinical chemistry analysis.

  • Conduct a full necropsy and histopathological examination of major organs.

Conclusion and Future Directions

These application notes provide a robust framework for the initial preclinical evaluation of "this compound" as a potential anti-inflammatory drug. The data generated from these studies will be crucial for establishing a proof-of-concept, elucidating the mechanism of action, and making informed decisions about its further development. Positive outcomes from this comprehensive screening cascade would warrant more advanced preclinical studies, including pharmacokinetic and pharmacodynamic (PK/PD) modeling and evaluation in chronic inflammatory disease models.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for "2-(1-Tetrazolyl)benzylamine" Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(1-Tetrazolyl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this multi-step synthesis. We will delve into the critical aspects of both the tetrazole formation and the subsequent nitrile reduction, offering practical solutions to common challenges encountered in the laboratory.

Synthesis Overview

The synthesis of this compound is a two-step process. The first step involves the formation of the tetrazole ring via a [3+2] cycloaddition reaction between a nitrile and an azide source to yield the intermediate, 2-(1H-tetrazol-5-yl)benzonitrile. The second step is the selective reduction of the nitrile group to the desired primary amine.

Synthesis_Overview Phthalonitrile Phthalonitrile 2-(1H-tetrazol-5-yl)benzonitrile 2-(1H-tetrazol-5-yl)benzonitrile Phthalonitrile->2-(1H-tetrazol-5-yl)benzonitrile Step 1: Tetrazole Formation NaN3, NH4Cl, DMF This compound This compound 2-(1H-tetrazol-5-yl)benzonitrile->this compound Step 2: Nitrile Reduction Reducing Agent

Caption: Overall synthetic route for this compound.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and provides actionable solutions.

Step 1: Tetrazole Formation from Phthalonitrile

Question 1: My tetrazole formation reaction shows low or no conversion of the starting material (phthalonitrile). What are the possible causes and how can I improve the yield?

Answer:

Low conversion in the tetrazole formation step is a common issue. Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.

  • Purity of Reagents and Solvents: Ensure that all reagents, especially sodium azide (NaN₃) and the solvent (typically DMF), are of high purity and anhydrous. Moisture can significantly hinder the reaction. Consider using freshly opened, anhydrous DMF and drying the ammonium chloride (NH₄Cl) before use.

  • Reaction Temperature: The cycloaddition reaction often requires elevated temperatures to proceed at a reasonable rate. A typical temperature range is 100-130°C.[1] If you are running the reaction at a lower temperature, gradually increasing it may improve the conversion. Microwave-assisted synthesis can also be an effective strategy to accelerate the reaction and improve yields, often requiring shorter reaction times.[2]

  • Choice of Lewis Acid/Catalyst: While the combination of sodium azide and ammonium chloride is common, other catalytic systems can be more effective. Consider using zinc salts (e.g., ZnBr₂) in water, which can offer milder reaction conditions.[3] Alternatively, silica sulfuric acid has been reported as an efficient heterogeneous catalyst for this transformation.[4]

  • Reaction Time: These reactions can be slow. Monitor the reaction progress by TLC or LC-MS. If the reaction has not gone to completion after the initially planned time, extending the reaction duration may be necessary. Some literature procedures report reaction times of up to 24-48 hours.[1]

  • Stoichiometry of Reagents: Ensure the correct stoichiometry of reagents. An excess of sodium azide and ammonium chloride is often used to drive the reaction to completion. A molar ratio of Phthalonitrile : NaN₃ : NH₄Cl of 1 : 1.5 : 1.1 is a good starting point.[1]

Question 2: I am observing the formation of significant side products during the tetrazole synthesis. What are these impurities and how can I minimize them?

Answer:

Side product formation can complicate purification and reduce the yield of the desired 2-(1H-tetrazol-5-yl)benzonitrile.

  • Formation of Hydrazoic Acid (HN₃): The in-situ generation of hydrazoic acid from sodium azide and an acid source (like NH₄Cl) is a key part of the mechanism.[5] However, HN₃ is highly toxic and explosive. Ensure the reaction is performed in a well-ventilated fume hood with appropriate safety precautions. The use of amine salts, such as triethylamine hydrochloride, in an aromatic solvent can sometimes lead to cleaner reactions with fewer byproducts compared to the NH₄Cl/DMF system.[6]

  • Incomplete Reaction: Unreacted starting material will be a major impurity if the reaction does not go to completion. Address this by optimizing the reaction conditions as described in the previous question.

  • Isomeric Tetrazoles: While the reaction of nitriles with azide salts typically yields 1H-tetrazoles, the formation of the 2H-tautomer is possible. The equilibrium between these tautomers can be influenced by the solvent and substituents.[7] Characterization by NMR will be crucial to confirm the structure of your product.

Step 2: Selective Reduction of the Nitrile Group

Question 3: The reduction of 2-(1H-tetrazol-5-yl)benzonitrile is resulting in a low yield of the desired this compound. How can I improve the efficiency of this step?

Answer:

The selective reduction of a nitrile in the presence of a tetrazole ring requires careful selection of the reducing agent and reaction conditions to avoid side reactions.

  • Choice of Reducing Agent:

    • Catalytic Hydrogenation: This is a common and effective method for nitrile reduction.

      • Raney Nickel (Raney Ni): Often used for nitrile reductions, it can be employed with hydrogen gas or as a transfer hydrogenation catalyst with a hydrogen donor like hydrazine or hydrazinium monoformate.[6] The combination of Raney Ni with potassium borohydride (KBH₄) in ethanol is a mild and efficient system for reducing both aliphatic and aromatic nitriles to primary amines.[4][8]

      • Palladium on Carbon (Pd/C): Another widely used catalyst for hydrogenation. The addition of ammonia or ammonium hydroxide to the reaction mixture can help suppress the formation of secondary and tertiary amine byproducts.[9]

    • Chemical Reduction:

      • Borane Reagents: Borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂) are effective for reducing nitriles. These reactions are typically performed in THF with heating.[9][10] These reagents are generally chemoselective and should not affect the tetrazole ring.

  • Reaction Conditions:

    • Temperature and Pressure: For catalytic hydrogenation, optimizing the temperature and hydrogen pressure is crucial. Higher pressures generally favor the reduction.

    • Solvent: The choice of solvent can influence the reaction rate and selectivity. Alcohols like ethanol or methanol are common for catalytic hydrogenations. THF is typically used for borane reductions.

Question 4: I am observing the formation of secondary and tertiary amines as byproducts during the nitrile reduction. How can I increase the selectivity for the primary amine?

Answer:

The formation of secondary ((R-CH₂)₂NH) and tertiary ((R-CH₂)₃N) amines is a well-known side reaction in nitrile reduction, proceeding through the reaction of the intermediate imine with the product primary amine.[11]

  • Addition of Ammonia: The most common strategy to minimize the formation of secondary and tertiary amines is to add ammonia (or ammonium hydroxide) to the reaction mixture during catalytic hydrogenation.[9] The excess ammonia competes with the primary amine product for reaction with the imine intermediate, thus favoring the formation of the primary amine.

  • Catalyst Choice: The choice of catalyst can also influence selectivity. Some catalysts may have a lower propensity for promoting the side reactions. Experimenting with different catalysts (e.g., Raney Ni vs. Pd/C) can be beneficial.

  • Reaction Concentration: Running the reaction at a lower concentration of the nitrile substrate can sometimes reduce the rate of the bimolecular side reactions that lead to secondary and tertiary amines.[12]

Nitrile_Reduction_Troubleshooting cluster_0 Problem: Low Yield cluster_1 Problem: Low Selectivity Low_Yield Low Yield of Benzylamine Choice_of_Reducing_Agent Optimize Reducing Agent (Raney Ni/KBH4, Pd/C, BH3) Low_Yield->Choice_of_Reducing_Agent Reaction_Conditions Optimize Conditions (Temp, Pressure, Solvent) Low_Yield->Reaction_Conditions Low_Selectivity Formation of Secondary/Tertiary Amines Add_Ammonia Add Ammonia/ Ammonium Hydroxide Low_Selectivity->Add_Ammonia Catalyst_Choice Vary Catalyst (Raney Ni vs. Pd/C) Low_Selectivity->Catalyst_Choice Concentration Lower Substrate Concentration Low_Selectivity->Concentration

References

Technical Support Center: Synthesis of 2-(1-Tetrazolyl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(1-Tetrazolyl)benzylamine, formally named (2-(1H-tetrazol-1-yl)phenyl)methanamine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common side reactions, troubleshoot experimental challenges, and provide validated protocols to ensure the successful and efficient synthesis of this important heterocyclic compound.

Introduction: Navigating the Synthetic Landscape

The synthesis of this compound presents unique challenges primarily due to the bifunctional nature of the key starting material, 2-aminobenzylamine (2-ABA). The presence of a nucleophilic aromatic amine and a primary benzylic amine on the same scaffold creates a competitive environment where intramolecular side reactions can dominate if conditions are not precisely controlled.

This guide will focus on the most direct and commonly employed synthetic strategy: the one-pot reaction of 2-aminobenzylamine with triethyl orthoformate and sodium azide. We will dissect the primary reaction pathway and delve into the mechanistic origins of the most prevalent side products, offering expert advice to mitigate their formation. An alternative synthetic route involving N-arylation and its associated challenges will also be discussed.

Part 1: Troubleshooting the Primary Synthetic Route

The preferred method for synthesizing 1-substituted tetrazoles from primary amines is the acid-catalyzed heterocyclization with an orthoformate and an azide source.[1][2] For our target molecule, this involves the reaction of 2-aminobenzylamine.

Primary Reaction Pathway

The intended reaction proceeds through the initial formation of an ethoxyformimidate intermediate from the reaction of the aromatic amine of 2-ABA with triethyl orthoformate. This is followed by nucleophilic attack by the azide ion and subsequent intramolecular cyclization to yield the desired 1-substituted tetrazole.

digraph "Primary_Reaction_Pathway" { graph [rankdir="LR", splines=ortho, label="Primary Synthetic Pathway", labelloc=t, fontname="Helvetica", fontsize=14]; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

}

Figure 1. Desired reaction pathway for tetrazole formation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yielded a major byproduct that is not my target tetrazole. Mass spectrometry suggests it has a mass corresponding to the condensation of 2-ABA with a formyl equivalent. What is happening?

A1: Formation of 3,4-Dihydroquinazoline. This is the most common and significant side reaction. The bifunctional nature of 2-aminobenzylamine allows for an intramolecular cyclization pathway that competes directly with tetrazole formation.[3][4]

  • Causality: Instead of the aromatic amine reacting with orthoformate and then azide, both the aromatic and the benzylic amines can react with the orthoformate (or its hydrolysis product, formic acid) to form a cyclic amidine, 3,4-dihydroquinazoline.[5] This pathway is often favored at elevated temperatures or with prolonged reaction times.

  • Mechanism: The reaction is initiated by the formation of an N-formyl intermediate at the more nucleophilic benzylic amine, followed by acid-catalyzed cyclodehydration involving the aromatic amine.

  • Troubleshooting:

    • Temperature Control: Maintain the reaction temperature below 80°C. Higher temperatures significantly accelerate the formation of the dihydroquinazoline byproduct.[1]

    • Order of Addition: The optimal procedure involves adding the acid catalyst (e.g., glacial acetic acid) dropwise to a suspension of 2-aminobenzylamine and sodium azide in triethyl orthoformate.[1] This ensures the formation of the ethoxyformimidate intermediate is favored in the presence of azide, promoting the desired pathway.

    • Stoichiometry: Avoid using a large excess of triethyl orthoformate, as this can increase the rate of the side reaction.

digraph "Side_Reaction_Pathway" { graph [rankdir="TB", splines=ortho, label="Competitive Side Reaction", labelloc=t, fontname="Helvetica", fontsize=14]; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

}

Figure 2. Competing pathways in the synthesis.

Q2: My reaction is sluggish and gives a low yield, with a significant amount of starting material recovered. How can I improve the conversion?

A2: Inefficient Reaction Conditions or Starting Material Degradation. Low conversion can stem from several factors, including the quality of reagents and suboptimal catalytic activity.

  • Causality:

    • Reagent Quality: 2-aminobenzylamine can degrade upon storage, especially if exposed to air and light, leading to oxidation and dimerization products.[6] Triethyl orthoformate is susceptible to hydrolysis, which consumes the reagent and generates formic acid, potentially favoring the quinazoline side reaction.[7]

    • Insufficient Catalyst: The reaction requires an acid catalyst (e.g., glacial acetic acid) to activate the orthoformate.[1] Using too little catalyst will result in a slow reaction.

  • Troubleshooting:

    • Verify Starting Material Purity: Before starting, check the purity of 2-aminobenzylamine by TLC or ¹H NMR. If impurities are detected, purification by distillation under reduced pressure or conversion to its hydrochloride salt, recrystallization, and then free-basing may be necessary.[6]

    • Use Anhydrous Conditions: Ensure all reagents and solvents are dry. Use freshly opened triethyl orthoformate.

    • Catalyst Loading: Use a catalytic amount of glacial acetic acid. A common starting point is 0.1 to 0.2 equivalents relative to the amine.

    • Reaction Time: While avoiding excessive heating, ensure the reaction runs to completion by monitoring with TLC. Typical reaction times are 2-4 hours.[1]

Q3: I've isolated a product, but the NMR spectrum is complex. How can I confirm the structure and distinguish it from the dihydroquinazoline byproduct?

A3: Spectroscopic Analysis. ¹H NMR spectroscopy is the primary tool for distinguishing the desired product from the main byproduct.

  • Key Spectroscopic Features:

CompoundKey ¹H NMR Signals (DMSO-d₆)
This compound ~9.5-10.0 ppm (s, 1H, tetrazole C-H), ~7.5-8.0 ppm (m, 4H, aromatic), ~4.0 ppm (s, 2H, -CH₂NH₂), ~2.0-3.0 ppm (br s, 2H, -NH₂)
3,4-Dihydroquinazoline ~8.1 ppm (s, 1H, N=CH-N), ~6.5-7.2 ppm (m, 4H, aromatic), ~4.5 ppm (s, 2H, -CH₂-N), ~6.8 ppm (br s, 1H, -NH-)

The chemical shifts are approximate and can vary. The most diagnostic signals are the tetrazole C-H proton (downfield singlet) for the product and the N=CH-N proton (downfield singlet) for the byproduct.

Part 2: Alternative Synthetic Route & Its Challenges

An alternative approach is the N-arylation of tetrazole with a suitable 2-aminobenzyl derivative, such as 2-(bromomethyl)aniline (with a protected amine). This is typically achieved via a copper-catalyzed cross-coupling reaction.[8][9]

Primary Challenge: Regioisomer Formation

The major drawback of this route is the formation of two regioisomers: the desired N1-substituted and the undesired N2-substituted tetrazole.

  • Causality: The tetrazole anion is an ambident nucleophile, with electron density on multiple nitrogen atoms. Alkylation or arylation can occur at either the N1 or N2 position, and the ratio is highly dependent on the substrate, catalyst, and reaction conditions.[10] Many reported copper-catalyzed methods for N-arylation of tetrazoles tend to favor the N2 isomer.[11]

  • Troubleshooting & Mitigation:

    • Catalyst/Ligand Screening: Achieving N1 selectivity is challenging. While many systems favor N2, exploring different copper sources (e.g., CuI, Cu₂O) and ligands (e.g., diamines, amino acids) is necessary to optimize for the N1 product.[8][12]

    • Purification: The N1 and N2 isomers often have very similar polarities, making separation difficult.

      • Chromatography: Careful column chromatography on silica gel with a finely tuned eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients) is the most common method.

      • Recrystallization: If one isomer is formed in significant excess and is crystalline, fractional recrystallization may be possible.

digraph "Isomer_Formation" { graph [rankdir="LR", label="Challenge of N-Arylation: Isomer Formation", labelloc=t, fontname="Helvetica", fontsize=14]; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

}

Figure 3. Formation of N1 and N2 regioisomers in the N-arylation route.

Part 3: Experimental Protocols

Protocol 1: Synthesis of this compound (Primary Route)

This protocol is adapted from general procedures for the synthesis of 1-substituted tetrazoles from primary amines.[1][13]

Materials:

  • 2-Aminobenzylamine (2-ABA)

  • Triethyl orthoformate (TEOF)

  • Sodium Azide (NaN₃)

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminobenzylamine (1.0 eq), sodium azide (1.2 eq), and triethyl orthoformate (3.0 eq).

  • Catalyst Addition: Slowly add glacial acetic acid (2.0 eq) dropwise to the stirred suspension over 10 minutes. Caution: Acetic acid will react with sodium azide to form hydrazoic acid (HN₃), which is toxic and explosive. Perform this step in a well-ventilated fume hood.

  • Reaction: Heat the mixture to 70-75°C and stir for 3-4 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexane).

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour it into a separatory funnel containing ethyl acetate and saturated sodium bicarbonate solution to neutralize the acetic acid.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.

Protocol 2: Troubleshooting - Purification Strategy for Dihydroquinazoline Byproduct

The polarity difference between this compound and 3,4-dihydroquinazoline allows for effective separation by column chromatography.

  • Column Preparation: Pack a silica gel column using a hexane/ethyl acetate mixture (e.g., 90:10).

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column.

  • Elution:

    • Begin eluting with a low polarity solvent system (e.g., 80:20 Hexane:EtOAc). The less polar 3,4-dihydroquinazoline byproduct should elute first.

    • Gradually increase the polarity of the eluent (e.g., to 50:50 Hexane:EtOAc).

    • The desired product, this compound, is more polar and will elute at higher concentrations of ethyl acetate.

  • Analysis: Collect fractions and analyze by TLC to identify and combine those containing the pure product.

References

Technical Support Center: Purification of Crude 2-(1-Tetrazolyl)benzylamine by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

<

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-(1-Tetrazolyl)benzylamine. The following information provides in-depth guidance on purification via recrystallization, addressing common challenges and offering troubleshooting solutions in a practical question-and-answer format. The advice herein is grounded in established chemical principles and field-proven insights to ensure scientific integrity and successful experimental outcomes.

Introduction to Recrystallization of this compound

Recrystallization is a fundamental technique for purifying solid organic compounds.[1][2] The success of this method hinges on the principle that the solubility of a solid in a solvent increases with temperature.[1] For this compound, a molecule possessing both a basic amine group and a polar tetrazole ring, selecting the appropriate solvent system is paramount for achieving high purity and yield. This guide will walk you through the process, from solvent selection to troubleshooting common issues like oiling out and poor crystal formation.

Core Experimental Workflow: Recrystallization

The general workflow for recrystallization is a multi-step process that requires careful execution to maximize purity and recovery.

Recrystallization_Workflow A 1. Solvent Screening B 2. Dissolution of Crude Product A->B Select optimal solvent C 3. Hot Filtration (Optional) B->C Dissolve in min. boiling solvent D 4. Cooling and Crystallization B->D No insoluble impurities C->D Remove insoluble impurities E 5. Crystal Collection D->E Slow cooling for large crystals F 6. Washing E->F Vacuum filtration G 7. Drying F->G Rinse with ice-cold solvent H Pure Crystalline Product G->H Remove residual solvent

Caption: General workflow for the recrystallization process.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that may arise during the recrystallization of this compound.

Q1: How do I select the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][2] Given the structure of this compound, which contains a polar tetrazole ring and a benzylamine moiety, a moderately polar solvent is a good starting point. The benzylamine portion itself is miscible with ethanol, ether, and acetone, and soluble in water and benzene.[3][4][5][6][7]

Solvent Screening Protocol:

  • Place a small amount of your crude product (about 20-30 mg) into several test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature, observing solubility.

  • If the compound does not dissolve at room temperature, gently heat the test tube in a water bath to the solvent's boiling point.[8]

  • A suitable solvent will dissolve the compound completely when hot.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • The best solvent will yield a good quantity of crystals upon cooling.

Solvent Polarity Index Boiling Point (°C) Expected Solubility Profile for this compound
Water10.2100Potentially suitable for salt forms or as an anti-solvent.
Ethanol4.378Good candidate; likely to dissolve the compound when hot.
Isopropanol3.982Similar to ethanol, a good candidate to test.
Ethyl Acetate4.477May be a good choice, balancing polarity.
Acetone5.156Might be too good a solvent, leading to low recovery.
Toluene2.4111Lower polarity may result in insolubility even when hot.
Hexane0.169Likely unsuitable due to low polarity.

This table provides a starting point for solvent selection based on general principles of solubility.

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" is a common issue, particularly with compounds that have relatively low melting points or when the solution is too concentrated.[9] It occurs when the solute comes out of solution above its melting point.

Troubleshooting "Oiling Out":

  • Reduce Supersaturation: Add a small amount of additional hot solvent to the mixture to decrease the concentration.[9][10]

  • Slow Down Cooling: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Rapid cooling often promotes oil formation.[9][10]

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.[10]

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.[9][10]

  • Solvent System Modification: Try using a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Then, add a few drops of the good solvent to clarify the solution before cooling.

Oiling_Out_Troubleshooting Start Compound 'Oils Out' A Is the solution too concentrated? Start->A B Add more hot solvent A->B Yes C Is cooling too rapid? A->C No B->C D Cool solution slowly C->D Yes E Try inducing crystallization C->E No D->E F Scratch flask or add seed crystal E->F G Consider a mixed solvent system F->G If still no crystals End Crystals Form F->End Success G->End

References

Technical Support Center: Column Chromatography Purification of 2-(1-Tetrazolyl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the purification of 2-(1-Tetrazolyl)benzylamine using column chromatography. Designed for researchers, scientists, and drug development professionals, this document addresses common challenges and provides robust, field-proven solutions. The inherent chemical nature of this molecule—possessing both a basic amine and an acidic tetrazole ring—presents unique purification challenges, primarily related to its polarity and potential for strong interactions with standard stationary phases.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound on silica gel?

A: The main difficulties arise from the molecule's dual chemical nature. The basic benzylamine moiety can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel, leading to significant peak tailing and sometimes irreversible adsorption.[1] Concurrently, the tetrazole ring is highly polar and acidic, with a pKa similar to that of a carboxylic acid, which causes it to have a high affinity for the polar stationary phase, often requiring highly polar eluents for elution.[2][3][4]

Q2: How should I select an appropriate stationary phase?

A: Standard silica gel (60 Å, 230-400 mesh) is the most common starting point. However, due to the basicity of the amine, it is often necessary to deactivate the silica to achieve good separation. Alternative stationary phases can also be considered:

  • Neutral or Basic Alumina: Can be a good alternative to silica for basic compounds, as it minimizes the acidic interactions that cause tailing.[5]

  • Reversed-Phase Silica (C18): If the compound is sufficiently hydrophobic, reversed-phase flash chromatography can be an excellent option, using polar mobile phases like water/acetonitrile or water/methanol.[6][7]

Q3: What is the best approach for selecting a mobile phase?

A: Mobile phase selection should always begin with Thin Layer Chromatography (TLC) analysis. The goal is to find a solvent system that provides a retention factor (Rf) for the target compound of approximately 0.2-0.3, ensuring good separation from impurities.[1]

  • Initial Screening: Start with a binary system of a non-polar solvent and a polar solvent, such as Hexane/Ethyl Acetate.[8]

  • Increasing Polarity: Due to the compound's polarity, you will likely need to add a more polar solvent like methanol or use a system such as Dichloromethane/Methanol.

  • Adding Modifiers: To mitigate tailing from the amine, add a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) or ammonia (in methanol) to the mobile phase.[1]

Q4: How can I visualize this compound on a TLC plate?

A: The compound has aromatic rings, making it UV-active. Visualization is typically straightforward:

  • UV Light: Use a UV lamp at 254 nm. The compound will appear as a dark spot against the fluorescent green background of the TLC plate.[9]

  • Chemical Stains: If the concentration is low or for confirmation, chemical stains can be used.

    • Potassium Permanganate (KMnO₄): Stains compounds that can be oxidized, such as amines. It will appear as a yellow or brown spot on a purple background.[9]

    • Phosphomolybdic Acid (PMA): A good general-purpose stain that visualizes most organic compounds as dark green or blue spots upon heating.[9]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.

Problem 1: My compound is stuck at the origin (Rf = 0) on the TLC plate, even in 100% ethyl acetate.

  • Probable Cause: The mobile phase is not polar enough to overcome the strong interactions between your highly polar compound and the silica gel stationary phase.[10]

  • Solution:

    • Increase Eluent Polarity: Switch to a more polar solvent system. A good starting point is 5-10% Methanol in Dichloromethane (DCM) or 5-10% Methanol in Ethyl Acetate.

    • Add a Basic Modifier: If not already present, add ~1% triethylamine to your eluent. This will compete with the benzylamine for binding to the acidic silanol sites, reducing its retention.[1]

    • Consider Reversed-Phase: If normal-phase is still problematic, use a reversed-phase TLC plate with a polar mobile phase like 50:50 Acetonitrile:Water.

Problem 2: The spot for my compound is streaking or tailing significantly.

  • Probable Cause: This is a classic sign of strong, undesirable interactions between the basic amine group of your molecule and the acidic silanol groups on the silica gel.[1]

  • Solution:

    • Use a Basic Modifier: The most effective solution is to add a small amount of a competing base to your mobile phase. Use 0.5-2% triethylamine or a 7N solution of ammonia in methanol. This masks the active silanol sites.[1]

    • Deactivate the Column Silica: Before running the column, you can pre-treat the silica. After packing the column, flush it with 2-3 column volumes of your initial eluent containing 1-2% triethylamine. Then, switch to the regular mobile phase for equilibration and running the separation.[1]

    • Reduce Sample Concentration: Overloading the column can exacerbate tailing. Ensure your sample is sufficiently diluted before loading.

Problem 3: I have poor separation between my product and a closely-eluting impurity.

  • Probable Cause: The selectivity of your chosen solvent system is insufficient to resolve the compounds.

  • Solution:

    • Optimize the Solvent System: Test different solvent combinations on TLC. Sometimes, switching from an ethyl acetate-based system to a dichloromethane-based one (or vice-versa) can alter the selectivity and improve separation.

    • Run a Shallow Gradient: Instead of a large step-change in polarity, use a slow, shallow gradient during elution. For example, start with 2% Methanol in DCM and slowly increase to 5% over several column volumes.

    • Try an Alternative Stationary Phase: If silica gel fails, consider alumina or a diol-bonded or amino-bonded phase, which offer different selectivities.[11]

Problem 4: My compound appears to be decomposing on the column.

  • Probable Cause: The compound may be sensitive to the acidic environment of the silica gel. While the tetrazole ring is generally stable, the overall molecule might degrade over long exposure times.[5][12]

  • Solution:

    • Perform a Stability Test: Spot your compound on a TLC plate and let it sit for 1-2 hours. Then, develop the plate. If a new spot appears or the original spot diminishes, it is likely unstable on silica.[5][10]

    • Deactivate the Silica: As with tailing, deactivating the silica with triethylamine will create a more neutral environment and can prevent acid-catalyzed decomposition.

    • Work Quickly: Do not let the sample sit on the column for an extended period before eluting.

    • Switch to a Neutral Stationary Phase: Use neutral alumina as an alternative to silica gel.[5]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Problem Encountered p1 Compound Stuck at Origin (Rf ≈ 0) start->p1 p2 Severe Tailing or Streaking start->p2 p3 Poor Separation start->p3 p4 Product Decomposition start->p4 s1a Increase Mobile Phase Polarity (e.g., add MeOH) p1->s1a If tailing occurs s1b Switch to Reversed-Phase p1->s1b s2a Add Basic Modifier to Eluent (e.g., 1% Triethylamine) p2->s2a s2b Deactivate Silica Column (Pre-flush with base) p2->s2b s3a Optimize Solvent System (TLC) Try different solvents p3->s3a s3b Run a Shallow Gradient p3->s3b s4a Perform Silica Stability Test (2D TLC) p4->s4a s1a->p2 If tailing occurs s4a->s2b If unstable s4b Use Neutral Stationary Phase (e.g., Alumina) s4a->s4b If unstable PurificationWorkflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Find Solvent System, Rf ≈ 0.25) packing 2. Column Packing (Slurry Pack Silica) tlc->packing deactivation 3. Deactivation & Equilibration (Flush with TEA solution, then eluent) packing->deactivation loading 4. Sample Loading (Dry Loading Recommended) deactivation->loading elution 5. Gradient Elution (Increase Polarity) loading->elution collection 6. Fraction Collection elution->collection analysis 7. Fraction Analysis (TLC Monitoring) collection->analysis combine 8. Combine Pure Fractions analysis->combine evap 9. Solvent Evaporation (Rotovap & High Vacuum) combine->evap product Purified Product evap->product

References

Technical Support Center: Overcoming Low Yields in 2-(1-Tetrazolyl)benzylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(1-Tetrazolyl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, in this multi-step synthesis. We will dissect the common synthetic pathway, identify critical failure points, and provide actionable, mechanism-based solutions to optimize your experimental outcomes.

The synthesis of this compound is typically achieved in two principal stages:

  • Tetrazole Formation: A [3+2] cycloaddition reaction between 2-cyanobenzonitrile and an azide source to form the intermediate, 2-(1H-tetrazol-5-yl)benzonitrile.

  • Nitrile Reduction: The subsequent reduction of the remaining nitrile group on the intermediate to the primary benzylamine.

Each stage presents unique challenges that can significantly impact the overall yield. This guide provides a troubleshooting framework in a direct question-and-answer format to address these specific issues.

Overall Synthetic Workflow

Synthetic_Pathway Start 2-Cyanobenzonitrile Intermediate 2-(1H-Tetrazol-5-yl)benzonitrile Start->Intermediate Step 1: [3+2] Cycloaddition (e.g., NaN3, NH4Cl, DMF) FinalProduct This compound Intermediate->FinalProduct Step 2: Nitrile Reduction (e.g., Catalytic Hydrogenation or Metal Hydride)

Caption: High-level overview of the two-step synthesis.

Part 1: Troubleshooting the Tetrazole Formation Step

The conversion of a nitrile to a tetrazole is a robust and widely used transformation, but its efficiency is highly dependent on reaction parameters. The most common method is the [3+2] cycloaddition of the nitrile with an azide.[1][2]

Frequently Asked Questions & Troubleshooting

Q1: My cycloaddition reaction is stalling, showing low conversion of the 2-cyanobenzonitrile starting material. How can I improve the reaction rate and drive it to completion?

A1: This is a common issue often related to insufficient activation of the nitrile group, which is a relatively poor dipolarophile.[3] The cycloaddition is significantly accelerated by catalysts that enhance the electrophilicity of the nitrile carbon.

  • Causality: Lewis acids or proton sources coordinate to the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by the azide ion.[4] Without this activation, the reaction often requires harsh conditions and prolonged times.[4]

  • Solutions & Protocol Insights:

    • Introduce a Catalyst: The combination of sodium azide (NaN₃) with ammonium chloride (NH₄Cl) is a classic and effective choice. NH₄Cl serves as an in situ source of a proton catalyst.[5] A more modern and often higher-yielding approach is to use a solid-supported acid catalyst like silica sulfuric acid, which simplifies workup.[6]

    • Lewis Acid Catalysis: Zinc chloride (ZnCl₂) is another effective Lewis acid catalyst for this transformation.[1]

    • Solvent & Temperature: Dimethylformamide (DMF) is the most common solvent for this reaction, typically run at elevated temperatures (e.g., 120 °C) for 12-24 hours to ensure completion.[5]

    • Stoichiometry: Ensure you are using a slight excess of the azide source (e.g., 1.5 equivalents of NaN₃) and a stoichiometric or slight excess of the catalyst (e.g., 1.1 equivalents of NH₄Cl relative to the nitrile).[5]

Q2: I'm concerned about the safety of using sodium azide, especially in the presence of an acid catalyst. What are the essential safety protocols?

A2: This is a critical consideration. The primary hazard is the formation of hydrazoic acid (HN₃), which is highly toxic and explosive, particularly in concentrated form.[7][8]

  • Causality: The reaction of sodium azide with a proton source (like NH₄Cl or other acids) generates HN₃ in situ, which is the reactive species in the cycloaddition.

  • Solutions & Protocol Insights:

    • Work in a Fume Hood: Always handle sodium azide and conduct the reaction in a well-ventilated chemical fume hood.

    • Avoid Strong Acids: Do not use strong, unbuffered acids for the reaction itself. The controlled proton donation from sources like NH₄Cl is preferred.

    • Quenching Procedure: During workup, the reaction should be quenched carefully. Acidification to precipitate the product must be done cautiously and in a well-ventilated area to manage any off-gassing.

    • Waste Disposal: Azide-containing waste must be handled according to your institution's safety guidelines. Never mix azide waste with acids or heavy metals, as this can form explosive metal azides.

Experimental Protocol: Catalyzed [3+2] Cycloaddition

Cycloaddition_Workflow cluster_prep Reaction Setup cluster_workup Workup & Purification A 1. Combine 2-cyanobenzonitrile (1 eq), NaN3 (1.5 eq), and NH4Cl (1.1 eq) in a flask. B 2. Add DMF as solvent. A->B C 3. Heat mixture with stirring (e.g., 120 °C, 24h). B->C D 4. Cool reaction and pour into acidified water. C->D Monitor by TLC until SM is consumed E 5. Collect precipitate via filtration. D->E F 6. Recrystallize crude solid (e.g., from Ethanol/Water). E->F G 2-(1H-Tetrazol-5-yl)benzonitrile F->G Dry to yield pure intermediate

Caption: Step-by-step workflow for tetrazole formation.

Data Summary: Tetrazole Formation Conditions
ParameterCondition 1: ClassicCondition 2: Lewis AcidCondition 3: Solid AcidReference
Azide Source Sodium Azide (NaN₃)Sodium Azide (NaN₃)Sodium Azide (NaN₃)[1][5][6]
Catalyst Ammonium Chloride (NH₄Cl)Zinc Chloride (ZnCl₂)Silica Sulfuric Acid[1][5][6]
Solvent DMFDMF or WaterDMF[1][5][6]
Temperature ~120 °CReflux or MW100-120 °C[1][5][6]
Typical Yield Good to ExcellentGood to Excellent72-95%[5][6]
Key Advantage Cost-effective, standardCan use aqueous mediaSimplified workup[1][6]

Part 2: Troubleshooting the Nitrile Reduction Step

The reduction of the aryl nitrile in 2-(1H-tetrazol-5-yl)benzonitrile to a primary amine is the final and often most challenging step. The primary difficulty is preventing the formation of the secondary amine byproduct, which arises from the reaction between the desired primary amine product and a reaction intermediate.[9]

Frequently Asked Questions & Troubleshooting

Q1: My main problem is the formation of a significant secondary amine byproduct. What is the mechanism, and how can I achieve selectivity for the primary amine?

A1: This is the most prevalent cause of low yields in nitrile reductions.

  • Causality: The reduction proceeds through an imine intermediate. This intermediate can be hydrolyzed to an aldehyde (less common under anhydrous conditions) or, more problematically, it can be attacked by the primary amine product that has already formed. The resulting adduct then gets reduced to the secondary amine. This side reaction is often favored under standard neutral hydrogenation conditions.[9]

  • Solutions & Protocol Insights:

    • Catalytic Hydrogenation in Acidic Media: Performing the hydrogenation (e.g., with a Palladium catalyst) in an acidic solvent (like alcoholic HCl) is a classic method to prevent secondary amine formation.[9] The primary amine product is protonated to form an ammonium salt, which is no longer nucleophilic and cannot react with the imine intermediate.

    • Use of Specific Homogeneous Catalysts: Modern ruthenium-based catalysts, often used with specific phosphine ligands, have shown excellent selectivity for the reduction of nitriles to primary amines with minimal secondary amine formation.[10]

    • Chemical Reduction with Metal Hydrides: Strong hydrides like Lithium Aluminum Hydride (LiAlH₄) are highly effective and typically provide the primary amine in high yield without significant secondary amine formation, as the reaction is fast and the workup hydrolyzes all intermediates.[10][11] However, this method has poor functional group tolerance. A milder alternative is using Sodium Borohydride (NaBH₄) in the presence of a catalyst like CoCl₂ or InCl₃.[1][10]

Q2: I'm attempting catalytic hydrogenation, but the reaction is very slow or stops completely. What could be poisoning my catalyst?

A2: Catalyst poisoning is a likely culprit, especially with nitrogen-containing heterocycles.

  • Causality: The lone pairs of electrons on the nitrogen atoms of the tetrazole ring can coordinate strongly to the surface of the metal catalyst (e.g., Palladium, Platinum), blocking active sites and preventing the hydrogenation of the nitrile group.

  • Solutions & Protocol Insights:

    • Increase Catalyst Loading: A simple first step is to increase the amount of catalyst (e.g., from 5 mol% to 10 mol% of Pd/C).

    • Switch Catalysts: Nickel-based catalysts, such as Raney Nickel, are sometimes less susceptible to poisoning by nitrogen heterocycles than Palladium catalysts. Ruthenium complexes are also a strong alternative.[10]

    • Increase Hydrogen Pressure: Operating at higher H₂ pressures (e.g., >30 atm in an autoclave) can often overcome partial catalyst inhibition and drive the reaction forward.[10]

    • Ensure Purity of Intermediate: Ensure your 2-(1H-tetrazol-5-yl)benzonitrile intermediate is free from impurities from the first step (like residual DMF or sulfur compounds) that could poison the catalyst.

Q3: When using LiAlH₄, my workup is problematic and leads to product loss in emulsions or solid precipitates. What is the correct quenching procedure?

A3: Improper quenching of LiAlH₄ reactions is a common source of yield loss. The goal is to produce a granular, easily filterable aluminum salt precipitate.

  • Causality: The quenching process involves reacting the excess hydride and then hydrolyzing the aluminum-nitrogen complexes. A poorly executed quench can result in a gelatinous aluminum hydroxide precipitate that is very difficult to filter and traps the product.

  • Solutions & Protocol Insights (Fieser Workup):

    • Cool the reaction mixture (in its anhydrous ether or THF solvent) to 0 °C in an ice bath.

    • For a reaction using 'X' grams of LiAlH₄, add 'X' mL of water dropwise and very slowly.

    • Next, add 'X' mL of 15% aqueous NaOH dropwise.

    • Finally, add '3X' mL of water and stir the mixture vigorously for 15-30 minutes until a white, granular precipitate forms.

    • The resulting slurry can be filtered easily, and the filter cake washed with more solvent (ether or THF) to recover the product.

Decision Tree: Selecting a Nitrile Reduction Method

Reduction_Decision_Tree Start Goal: Reduce 2-(1H-Tetrazol-5-yl)benzonitrile to primary amine with high selectivity. Q_Equipment Do you have access to a high-pressure hydrogenator? Start->Q_Equipment Method_H2 Pursue Catalytic Hydrogenation Q_Equipment->Method_H2 Yes Method_Hydride Use Chemical Hydride Reduction Q_Equipment->Method_Hydride No Q_FuncGroup Are other reducible functional groups present? Sol_LiAlH4 RECOMMENDATION: Use LiAlH4 in THF/Ether. Highly effective but non-selective for other functional groups. Q_FuncGroup->Sol_LiAlH4 No Sol_NaBH4 RECOMMENDATION: Use NaBH4 with a CoCl2 or InCl3 catalyst. Milder than LiAlH4 with better potential selectivity. Q_FuncGroup->Sol_NaBH4 Yes Sol_H2_Acid RECOMMENDATION: Use Pd/C or Raney Ni in acidic media (e.g., EtOH/HCl). Suppresses secondary amine formation. Method_H2->Sol_H2_Acid Sol_H2_Neutral WARNING: Neutral conditions may lead to low selectivity and secondary amine byproduct. Consider specialized Ru catalysts if available. Method_H2->Sol_H2_Neutral Method_Hydride->Q_FuncGroup

Caption: A guide to choosing the optimal reduction strategy.

References

Technical Support Center: Controlling Regioselectivity in Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for tetrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of tetrazole chemistry. The formation of N1 and N2-substituted isomers is a persistent challenge in the functionalization of the tetrazole ring. This document provides in-depth, field-proven insights, troubleshooting strategies, and validated protocols to help you gain precise control over regioselectivity in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding isomerism in tetrazole synthesis.

Question 1: What are the N1 and N2 isomers in tetrazole synthesis, and why is their formation a problem?

Answer: The tetrazole ring contains four nitrogen atoms and one carbon atom. When a 5-substituted tetrazole is alkylated or arylated, the substituent can attach to one of two nitrogen atoms, leading to two distinct constitutional isomers: the N1-substituted (1,5-disubstituted) and the N2-substituted (2,5-disubstituted) tetrazoles.[1] These two isomers often possess significantly different physicochemical properties, including polarity, solubility, crystal packing, and, most critically, biological activity and metabolic stability.[2][3] In pharmaceutical development, inconsistent or inseparable mixtures of these isomers can lead to regulatory hurdles and unpredictable pharmacology. Therefore, controlling the reaction to produce a single, desired regioisomer is paramount.

Question 2: What is the fundamental reaction mechanism that governs the formation of these isomers?

Answer: The most direct and common method for forming the tetrazole core is the [2+3] cycloaddition reaction between a nitrile (R-C≡N) and an azide (R'-N=N⁺=N⁻).[4][5] The reaction mechanism can vary depending on the nature of the azide.

  • With Organic Azides (R'-N₃): The reaction is generally a concerted [2+3] cycloaddition. For many organic azides, this reaction is highly regioselective, typically yielding only the 1,5-disubstituted (N1) product.[4]

  • With Azide Salts (e.g., NaN₃, TMSN₃): The mechanism is more complex and debated. Computational studies suggest it can proceed through a stepwise pathway involving nucleophilic attack of the azide anion on a Lewis acid-activated nitrile, forming an imidoyl azide intermediate that subsequently cyclizes.[6][7] This pathway can lead to mixtures of 1H- and 2H-tetrazole tautomers, which, upon subsequent alkylation, yield the N1 and N2 isomers.[8] The final isomer ratio is influenced by a delicate balance of steric and electronic factors, reaction conditions, and the thermodynamic stability of the intermediates and products.[1][4]

Question 3: What are the primary factors that influence the N1 vs. N2 isomer ratio during alkylation?

Answer: The alkylation of a 5-substituted-1H-tetrazole anion is a critical step where regioselectivity is often lost. The outcome is governed by several factors:

  • Nature of the Electrophile (Alkylating Agent): Hard electrophiles tend to favor reaction at the more nucleophilic N2 position, while soft electrophiles may favor the N1 position. Steric bulk on the electrophile can also direct substitution to the less hindered N2 position.

  • Substituent at C5: The electronic nature of the substituent at the 5-position significantly impacts the nucleophilicity of the N1 and N2 positions. Electron-withdrawing groups tend to favor the formation of the N2 isomer.[1]

  • Solvent: The polarity of the solvent can influence the stability of the transition states leading to each isomer. Polar aprotic solvents like DMF are common, but their effect on the isomer ratio can vary.[4][9] In some cases, nonpolar solvents may favor N1 alkylation.

  • Counter-ion: The nature of the cation (e.g., Na⁺, K⁺, Cs⁺) associated with the tetrazolate anion can influence the site of alkylation through coordination effects.

  • Temperature: Temperature can affect the thermodynamic vs. kinetic control of the reaction, thereby altering the isomer ratio.[2]

Section 2: Troubleshooting Guides

This section provides structured solutions to specific experimental challenges.

Problem: My reaction yields an inseparable mixture of N1 and N2 isomers. How can I improve selectivity?

This is the most frequent challenge. The solution depends on which isomer is the desired target.

Solution A: Maximizing the N1-Substituted Isomer

The key is to control the initial cycloaddition or subsequent functionalization to favor the 1,5-disubstituted product.

  • Causality: Lewis acids, particularly zinc salts, are known to catalyze the [2+3] cycloaddition of sodium azide with nitriles, primarily yielding the 5-substituted-1H-tetrazole.[10][11] This tautomer is the direct precursor to N1-substituted products. The Lewis acid activates the nitrile group, making it more susceptible to nucleophilic attack by the azide.[6] Using an organic azide directly with an activated nitrile is also a highly effective method for regioselective synthesis of N1-alkylated tetrazoles.[4]

  • Recommended Action:

    • Use a Lewis Acid Catalyst: Employ catalysts like ZnBr₂ or Zn(OTf)₂ in the initial cycloaddition of the nitrile and azide source (e.g., NaN₃ or TMSN₃). This approach generally provides the 5-substituted-1H-tetrazole, which can then be isolated before subsequent N-alkylation.

    • Direct Synthesis with Organic Azides: If your target has an N-alkyl or N-aryl group, consider a one-step synthesis using the corresponding organic azide and your nitrile. This often proceeds with high N1 selectivity.[4]

Workflow: Selecting a Strategy for N1/N2 Isomer Control

G start Isomer Mixture Observed? desired_isomer What is the desired isomer? start->desired_isomer Yes strategy_n1 Strategy for N1-Isomer desired_isomer->strategy_n1 N1-Substituted strategy_n2 Strategy for N2-Isomer desired_isomer->strategy_n2 N2-Substituted method_n1a Use Lewis Acid (e.g., ZnBr2) in cycloaddition strategy_n1->method_n1a method_n1b Direct synthesis with an organic azide strategy_n1->method_n1b method_n2a Post-synthesis N2-alkylation (e.g., Bu4NI catalysis) strategy_n2->method_n2a method_n2b Mitsunobu Reaction strategy_n2->method_n2b

Caption: Decision workflow for addressing isomer formation.

Solution B: Maximizing the N2-Substituted Isomer

Direct synthesis of N2-isomers from nitriles is often challenging. The most reliable strategy involves a two-step process: first, synthesize the 5-substituted-1H-tetrazole, and then perform a regioselective N2-alkylation.

  • Causality: Certain catalytic systems can selectively activate the N2 position for alkylation. For instance, tetrabutylammonium iodide (Bu₄NI) has been shown to catalyze the regioselective N2-alkylation of tetrazoles with various alkylating agents.[10] The proposed mechanism involves the formation of a more reactive alkyl iodide in situ and coordination effects of the bulky tetrabutylammonium cation that sterically favors attack at the N2 position.

  • Recommended Action:

    • Synthesize and Isolate the 1H-Tetrazole: First, prepare the 5-substituted-1H-tetrazole using a standard method (e.g., with a zinc catalyst).

    • Perform Regioselective N2-Alkylation: Use a proven method for N2-alkylation. The Bu₄NI-catalyzed reaction is an excellent starting point. (See Protocol B).

    • Consider the Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DEAD or DIAD) on 5-substituted-1H-tetrazoles often shows a strong preference for producing the N2-substituted isomer.

Problem: I have a mixture of isomers. How can I reliably determine the structure and ratio of each component?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. The electronic environments of the N1 and N2 isomers are distinct, leading to predictable differences in their NMR spectra.[12]

  • Causality: The C5 carbon atom in the tetrazole ring is directly bonded to two nitrogen atoms in the N1 isomer (N1 and N4) but only one in the N2 isomer (N1). This difference in connectivity and the overall electronic structure of the ring causes the C5 carbon of the N2 isomer to resonate at a significantly higher frequency (further downfield) in the ¹³C NMR spectrum compared to the N1 isomer.[12]

  • Recommended Action:

    • ¹³C NMR: This is the most definitive method. Look for the chemical shift of the C5 carbon. The C5 signal for 2,5-isomers typically appears ~9-12 ppm downfield from the corresponding 1,5-isomers.[12]

    • ¹H NMR: The chemical shifts of the protons on the N-substituent can also be indicative. Protons closer to the tetrazole ring in N1 isomers often appear at a different chemical shift than those in N2 isomers.

    • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment can provide unambiguous proof. Look for long-range correlations (2-3 bonds) between the protons on the N-substituent and the C5 carbon of the tetrazole ring. The presence or absence of this correlation can confirm the connectivity.[13]

    • Quantitative Analysis: Once the signals for each isomer are assigned in the ¹H NMR spectrum, the ratio can be accurately determined by integrating the respective signals.

Table 1: Comparative NMR Data for Isomer Differentiation

NMR TechniqueObservation for N1-Isomer (1,5-disubstituted)Observation for N2-Isomer (2,5-disubstituted)
¹³C NMR C5 chemical shift is more upfield.C5 chemical shift is significantly downfield (~9-12 ppm) compared to the N1 isomer.[12]
¹H-¹⁵N HMBC Shows correlation from N-substituent protons to N1.Shows correlation from N-substituent protons to N2.
¹H-¹³C HMBC Shows a ³J correlation from N-substituent protons to C5.Shows a ⁴J correlation from N-substituent protons to C5 (often weaker or absent).
Section 3: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the strategies discussed above.

Protocol A: General Procedure for Lewis Acid-Catalyzed Synthesis of 5-Substituted-1H-Tetrazoles

This protocol is adapted from the highly reliable method developed by Sharpless and coworkers.[10]

Objective: To synthesize a 5-substituted-1H-tetrazole with high regioselectivity, avoiding the formation of the 2H-tautomer.

Materials:

  • Organic nitrile (1.0 equiv)

  • Sodium azide (NaN₃) (1.5 equiv)

  • Zinc(II) bromide (ZnBr₂) (1.5 equiv)

  • N,N-Dimethylformamide (DMF) or Water

  • Hydrochloric acid (3N HCl)

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the organic nitrile (10 mmol), sodium azide (15 mmol, 975 mg), and zinc bromide (15 mmol, 3.38 g).

  • Solvent Addition: Add DMF or water (20 mL). Using water is a greener and often effective alternative.[10]

  • Heating: Heat the reaction mixture to 120 °C (for DMF) or reflux (for water) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add 3N HCl (20 mL) to protonate the tetrazole and dissolve zinc salts. Caution: Acidification of residual azide will generate hydrazoic acid (HN₃), which is toxic and explosive. Perform this step in a well-ventilated fume hood.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude 5-substituted-1H-tetrazole can be purified by recrystallization or column chromatography.

Mechanism: Role of Lewis Acid in Tetrazole Synthesis

G cluster_0 Nitrile Activation cluster_1 Nucleophilic Attack cluster_2 Cyclization & Protonation R-C#N R-C#N R-C#N_Zn R-C#N...ZnBr2 R-C#N->R-C#N_Zn + ZnBr2 Imidoyl_Azide [Intermediate] R-C#N_Zn->Imidoyl_Azide + N3- Tetrazolate Tetrazolate Imidoyl_Azide->Tetrazolate Cyclize 1H_Tetrazole 5-R-1H-Tetrazole Tetrazolate->1H_Tetrazole + H+

Caption: Lewis acid activation of the nitrile facilitates cycloaddition.

Protocol B: Regioselective N2-Alkylation of a 5-Substituted-1H-Tetrazole

This protocol provides a method for selectively preparing the N2-substituted isomer.[10]

Objective: To alkylate a pre-formed 5-substituted-1H-tetrazole selectively at the N2 position.

Materials:

  • 5-substituted-1H-tetrazole (1.0 equiv)

  • Alkylating agent (e.g., alkyl halide) (1.1 equiv)

  • Tetrabutylammonium iodide (Bu₄NI) (0.1 equiv)

  • Potassium carbonate (K₂CO₃) (1.5 equiv)

  • Acetonitrile (CH₃CN)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the 5-substituted-1H-tetrazole (5 mmol), K₂CO₃ (7.5 mmol, 1.04 g), and Bu₄NI (0.5 mmol, 185 mg) in acetonitrile (25 mL).

  • Addition of Alkylating Agent: Add the alkylating agent (5.5 mmol) to the suspension.

  • Heating: Heat the mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up:

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Rinse the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography to separate any minor N1-isomer that may have formed.

Section 4: References
  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting low conversion rates in tetrazole synthesis. BenchChem Technical Support. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Organic Chemistry Portal. --INVALID-LINK--

  • Yadav, P., et al. (2021). Visible-light driven regioselective synthesis of 1H-tetrazoles from aldehydes through isocyanide-based [3 + 2] cycloaddition. Green Chemistry. --INVALID-LINK--

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. University of Aveiro Publications. --INVALID-LINK--

  • Jaiswal, S., et al. (2024). Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Update. Current Organic Chemistry. --INVALID-LINK--

  • Li, J.-R., et al. (2005). Heterometallic Tetrazole Coordination Polymer Formed through 2 + 3 Cycloaddition Reaction between Inorganic Complexes in the Presence of Lewis Acid. Crystal Growth & Design. --INVALID-LINK--

  • Himo, F., et al. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. PubMed. --INVALID-LINK--

  • Sreedhar, B., et al. (2011). Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. The Journal of Organic Chemistry. --INVALID-LINK--

  • Kumar, D., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. --INVALID-LINK--

  • Himo, F., et al. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Semantic Scholar. --INVALID-LINK--

  • Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. --INVALID-LINK--

  • Gholinejad, M., et al. (2024). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances. --INVALID-LINK--

  • Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. (2024). ResearchGate. --INVALID-LINK--

  • Reaction mechanism for tetrazole via [3+2] cycloaddition. (2024). ResearchGate. --INVALID-LINK--

  • Demurtas, M., et al. (2022). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini-Reviews in Medicinal Chemistry. --INVALID-LINK--

  • Kumar, A., et al. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research. --INVALID-LINK--

  • Reddit. (2023). Problem with tetrazole formation. r/Chempros. --INVALID-LINK--

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. --INVALID-LINK--

  • Wikipedia. (n.d.). Tetrazole. Wikipedia. --INVALID-LINK--

  • Graham, R. E., & Horwitz, E. P. (1966). Effect of Solvent on Tetrazolium Reaction. Journal of Pharmaceutical Sciences. --INVALID-LINK--

  • Bakht, M. A., et al. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Journal of the Chinese Chemical Society. --INVALID-LINK--

References

Troubleshooting guide for the [3+2] cycloaddition of 2-cyanobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the intramolecular [3+2] cycloaddition of 2-cyanobenzylamine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful transformation for the synthesis of pyrrolo[2,1-a]isoquinoline scaffolds. As your Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.

This guide is structured as a series of frequently asked questions (FAQs) that directly address common challenges encountered in the laboratory, from low yields to unexpected side products.

I. Reaction Overview & Core Mechanism

The reaction is an elegant intramolecular 1,3-dipolar cycloaddition. It involves the in situ generation of an azomethine ylide from a secondary amine precursor, such as a 1,2,3,4-tetrahydroisoquinoline derivative, which then undergoes a cycloaddition with a tethered nitrile group. This process rapidly builds the complex, polycyclic pyrrolo[2,1-a]isoquinoline core, a privileged scaffold in medicinal chemistry.[1]

The key steps are:

  • Iminium Ion Formation: Condensation of the secondary amine (tetrahydroisoquinoline) with an aldehyde.

  • Azomethine Ylide Generation: Deprotonation at the carbon alpha to the nitrogen, facilitated by an acid catalyst or thermal conditions.[2]

  • Intramolecular [3+2] Cycloaddition: The nucleophilic carbon of the azomethine ylide attacks the electrophilic carbon of the nitrile group, leading to the formation of the five-membered pyrrolidine ring.

Below is a DOT script visualizing the general reaction pathway.

Reaction_Mechanism Tetrahydroisoquinoline Tetrahydroisoquinoline (Secondary Amine) Iminium_Ion Iminium Ion Tetrahydroisoquinoline->Iminium_Ion + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Iminium_Ion Azomethine_Ylide Azomethine Ylide (1,3-Dipole) Iminium_Ion->Azomethine_Ylide - H+ Cycloadduct Pyrrolo[2,1-a]isoquinoline (Product) Azomethine_Ylide->Cycloadduct Intramolecular [3+2] Cycloaddition Nitrile Tethered Nitrile (Dipolarophile) Nitrile->Cycloadduct

Caption: General mechanism for the formation of pyrrolo[2,1-a]isoquinolines.

II. Troubleshooting Guide & FAQs

Question 1: Why is my reaction yield consistently low or non-existent?

Low or no yield is the most common issue and can stem from several factors, primarily related to the formation of the azomethine ylide or the reactivity of the nitrile dipolarophile.

Possible Causes & Solutions:

  • Inefficient Azomethine Ylide Generation: The formation of the azomethine ylide is often the rate-limiting step.[3]

    • Explanation: This transformation requires the removal of water to drive the equilibrium towards the iminium ion, followed by deprotonation. High temperatures are often necessary, especially for unactivated amines.[2]

    • Solutions:

      • Optimize Thermal Conditions: Ensure your reaction is heated sufficiently. Typical solvents include toluene or xylene under reflux with a Dean-Stark trap to remove water.

      • Acid Catalysis: The addition of a catalytic amount of a Brønsted acid, such as benzoic acid, can facilitate both the initial condensation and the subsequent ylide formation, often allowing for lower reaction temperatures (e.g., 60-80 °C).[2]

      • Use of Molecular Sieves: Adding activated molecular sieves (3Å or 4Å) can effectively scavenge water, which is particularly useful if a Dean-Stark trap is impractical.

  • Low Reactivity of the Nitrile Dipolarophile: Nitriles are generally less reactive dipolarophiles compared to electron-deficient alkenes or alkynes.[4]

    • Explanation: The cycloaddition is a frontier molecular orbital-controlled reaction. The energy gap between the HOMO of the azomethine ylide and the LUMO of the nitrile must be favorable. If this gap is too large, the reaction will be slow.

    • Solutions:

      • Increase Reaction Temperature and Time: Driving the reaction with more thermal energy can overcome the activation barrier. Monitor the reaction over an extended period (24-48 hours).

      • Lewis Acid Catalysis: While less common for nitrile cycloadditions with azomethine ylides, exploring mild Lewis acids could potentially activate the nitrile group, making it more electrophilic. This should be approached with caution as Lewis acids can also interfere with ylide formation.

  • Substrate Decomposition: At high temperatures, starting materials or the product may be unstable.

    • Solution: Perform a stability test of your starting material under the reaction conditions (without the other reactant) to check for decomposition. If decomposition is observed, explore the use of acid catalysis to lower the required temperature.

The following DOT script outlines a decision-making workflow for troubleshooting low yields.

Low_Yield_Troubleshooting Start Low or No Yield Observed Check_Ylide Is Azomethine Ylide Forming? Start->Check_Ylide Optimize_Ylide Optimize Ylide Generation: - Increase Temperature - Add Benzoic Acid - Use Dean-Stark/Sieves Check_Ylide->Optimize_Ylide No Check_Nitrile Is the Nitrile Group Reacting? Check_Ylide->Check_Nitrile Yes Optimize_Ylide->Check_Ylide Re-evaluate Enhance_Cycloaddition Enhance Cycloaddition: - Prolong Reaction Time - Increase Temperature Further - Consider Lewis Acid Screen Check_Nitrile->Enhance_Cycloaddition No Check_Decomp Is Starting Material Decomposing? Check_Nitrile->Check_Decomp Yes Enhance_Cycloaddition->Check_Nitrile Re-evaluate Lower_Temp Lower Reaction Temperature (use catalysis) Check_Decomp->Lower_Temp Yes Success Yield Improved Check_Decomp->Success No Lower_Temp->Start Re-run

Caption: Troubleshooting workflow for low reaction yields.

Question 2: My reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?

The formation of multiple stereoisomers is a common challenge in [3+2] cycloadditions, as up to four new chiral centers can be created.[4]

Possible Causes & Solutions:

  • Azomethine Ylide Geometry: The stereochemical outcome is highly dependent on the geometry of the transient azomethine ylide. There are four possible geometries (W-shaped, U-shaped, and two S-shaped ylides).

    • Explanation: Different ylide geometries lead to different transition states for the cycloaddition, resulting in different diastereomers of the product. The relative energies of these transition states determine the product ratio.

    • Solutions:

      • Solvent Effects: The polarity of the solvent can influence the stability of the different ylide conformers and transition states. Screen a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., acetonitrile, THF).

      • Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the transition state with the lowest activation energy. This may require the use of a catalyst to maintain a reasonable reaction rate.

      • Catalyst Choice: For asymmetric variants, the choice of chiral ligand and metal salt is critical. Chiral silver and copper complexes are commonly employed to control the facial selectivity of the cycloaddition.[2]

  • Flexibility of the Tether: The length and flexibility of the carbon chain connecting the azomethine ylide to the nitrile group will influence which diastereomeric transition state is favored.

    • Explanation: A more rigid tether will restrict the number of accessible transition states, often leading to higher diastereoselectivity.

    • Solution: While this is an issue of substrate design, it is a critical consideration. If diastereoselectivity is poor, a redesign of the linker may be necessary for future analogs.

Question 3: I am observing significant side product formation. What are these side products and how can I avoid them?

Side reactions can compete with the desired cycloaddition, reducing the yield and complicating purification.

Possible Side Reactions & Mitigation Strategies:

  • Ylide Dimerization: Azomethine ylides can undergo [3+3] dimerization with themselves, especially at high concentrations.

    • Explanation: This is a common fate for reactive 1,3-dipoles.

    • Solution: Use high dilution conditions to favor the intramolecular cycloaddition over the intermolecular dimerization. This can be achieved by slow addition of one of the reactants to the reaction mixture at high temperature.

  • Protodemetalation/Protonation of the Ylide: In the presence of protic sources, the ylide can be quenched by protonation before it has a chance to cyclize.

    • Explanation: Water is a common protic impurity.

    • Solution: Ensure all reagents and solvents are rigorously dried. Use a Dean-Stark trap or molecular sieves to remove water generated in situ.

  • Aldol Condensation: If the aldehyde used has an enolizable proton, it can undergo self-aldol condensation, especially under basic or acidic conditions.

    • Solution: Use a non-enolizable aldehyde if possible (e.g., benzaldehyde derivatives). If an enolizable aldehyde is required, carefully control the stoichiometry and reaction conditions to favor iminium formation.

III. Recommended Experimental Protocol

This protocol is a general starting point based on methodologies for similar intramolecular azomethine ylide cycloadditions.[2][3] Optimization will likely be required for your specific substrate.

Materials:

  • 2-Cyanobenzylamine derivative (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Benzoic acid (0.1 equiv)

  • Toluene (anhydrous, sufficient for 0.05 M concentration)

  • 4Å Molecular Sieves (activated)

Procedure:

  • To an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 2-cyanobenzylamine derivative and activated 4Å molecular sieves.

  • Add anhydrous toluene to achieve a concentration of approximately 0.05 M.

  • Add the aldehyde and benzoic acid to the suspension.

  • Heat the reaction mixture to 80-110 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-48 hours for completion.

  • Upon completion, cool the reaction to room temperature and filter off the molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary Table (Hypothetical Optimization)

EntryCatalystSolventTemp (°C)Time (h)Yield (%)
1NoneToluene1102445
2Benzoic Acid (10 mol%)Toluene1101275
3Benzoic Acid (10 mol%)Toluene802482
4Benzoic Acid (10 mol%)Acetonitrile802460
5NoneXylene1401255

IV. References

  • Kolarovič, A., & Stankovičová, H. (2021). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Molecules, 26(21), 6487. --INVALID-LINK--

  • Chem-Station. (2014). 1,3-Dipolar Cycloaddition of Nitrile Oxide. Chem-Station International Edition. --INVALID-LINK--

  • Chemical Science Review and Letters. (n.d.). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. cslr.org. --INVALID-LINK--

  • Wikipedia. (2023). 1,3-Dipolar cycloaddition. In Wikipedia. --INVALID-LINK--

  • Georgescu, E., Georgescu, F., & Draghici, C. (2009). Synthesis of Pyrrolo[2,1-a]isoquinolines by Multicomponent 1,3-Dipolar Cycloaddition. Molecules, 14(9), 3349–3359. --INVALID-LINK--

  • Reisman, S. E., & Doyle, A. G. (2010). Catalytic Enantioselective [3 + 2] Cycloaddition of α–Keto Ester Enolates and Nitrile Oxides. Journal of the American Chemical Society, 132(21), 7249–7251. --INVALID-LINK--

  • Bakher, M. A., Zhabinsky, V. N., & Khripach, V. A. (2024). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. International Journal of Molecular Sciences, 25(11), 11435. --INVALID-LINK--

  • Li, Y., & Wang, Q. (2022). Recent progress in the synthesis of pyrrolo[2,1-a]isoquinolines. Organic & Biomolecular Chemistry, 20(1), 30-46. --INVALID-LINK--

  • Coldham, I., & Hufton, R. (2005). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews, 105(7), 2765–2810. --INVALID-LINK--

  • Seacrist, C. D., & Dudley, G. B. (2014). Intramolecular [3 + 2]-Cycloadditions of Azomethine Ylides Derived from Secondary Amines via Redox-Neutral C–H Functionalization. Organic Letters, 16(21), 5842–5845. --INVALID-LINK--

  • Seacrist, C. D., & Dudley, G. B. (2014). Intramolecular [3 + 2]-Cycloadditions of Azomethine Ylides Derived from Secondary Amines via Redox-Neutral C–H Functionalization. National Institutes of Health. --INVALID-LINK--

  • University of California, Irvine. (n.d.). The [3+2] Cycloaddition Reaction. chem.uci.edu. --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of pyrrolo[2,1‐a]isoquinolines 14 and... researchgate.net. --INVALID-LINK--

  • Alipour, M., & Khoobi, M. (2014). Design and Synthesis of Pyrrolo[2,1-a]Isoquinoline-Based Derivatives as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 13(4), 1325–1336. --INVALID-LINK--

  • Zhang, X., & Li, T. (2022). Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. Molecules, 27(12), 3849. --INVALID-LINK--

  • Döndas, H. A., & de Gracia Retamosa, M. (2016). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Molecules, 21(7), 935. --INVALID-LINK--

  • Döndas, H. A., & de Gracia Retamosa, M. (2016). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Molecules, 21(7), 935. --INVALID-LINK--

  • Boukattas, S., & Soueidan, O. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Advances, 14(3), 1746–1769. --INVALID-LINK--

  • Jana, S., & Ghorai, M. K. (2023). Interrupted intramolecular [3 + 2] to 5-endo-dig cyclization: [3 + 2] cycloaddition of nitrile ylides of diazo esters: photo-induced solvent-free gem-diamination to synthesize α-amino-α-substituted α-amino esters. Organic Chemistry Frontiers, 10(15), 3749-3756. --INVALID-LINK--

  • Dubey, S., & Pal, A. (2023). Recent advances in the (3+2) cycloaddition of azomethine ylide. New Journal of Chemistry, 47(19), 8997-9034. --INVALID-LINK--

  • Coyle, E. E., & Hoffmann, N. (2020). [3 + 2] Cycloaddition with photogenerated azomethine ylides in β-cyclodextrin. Beilstein Journal of Organic Chemistry, 16, 1225–1233. --INVALID-LINK--

  • Adrio, J., & Pozo, C. (2016). Catalytic enantioselective intramolecular 1,3-dipolar cycloaddition of azomethine ylides with fluorinated dipolarophiles. Chemical Communications, 52(43), 7073-7076. --INVALID-LINK--

  • YouTube. (2016). Example: [3+2] CYCLOADDITION:1,3-DIPLOE & DIPOLEPHILE MECHANISM. --INVALID-LINK--

  • Padwa, A., & Sheehan, S. M. (2001). Internal Azomethine Ylide Cycloaddition Methodology for Access to the Substitution Pattern of Aziridinomitosene A. The Journal of Organic Chemistry, 66(16), 5482–5491. --INVALID-LINK--

  • Grigg, R., & Sridharan, V. (2004). INTRAMOLECULAR CYCLOADDITION OF AZOMETHINE YLIDES ACTIVATED BY AROMATIC RINGS: SCOPE AND LIMITATIONS. Chemistry of Heterocyclic Compounds, 40(6), 669–684. --INVALID-LINK--

References

Removal of residual azide in "2-(1-Tetrazolyl)benzylamine" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Safe and Effective Removal of Residual Azide

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning a critical step in the synthesis of 2-(1-Tetrazolyl)benzylamine and related tetrazole compounds: the detection and removal of residual azide. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to ensure the safety, purity, and integrity of your final compound.

The Challenge: Why Residual Azide is a Critical Concern

The synthesis of 5-substituted-1H-tetrazoles, such as the core of this compound, most commonly involves a [2+3] cycloaddition reaction between a nitrile group and an azide source, typically sodium azide (NaN₃).[1][2][3][4] While effective, this reaction often requires an excess of the azide salt, leading to its presence as a residual impurity in the crude product.

Residual sodium azide poses two significant risks:

  • Extreme Toxicity: Sodium azide is acutely toxic with an oral LD50 in rats of 27 mg/kg.[5] Ingesting even a small amount can be lethal. It is also highly toxic through skin contact and inhalation.[6]

  • Explosive Hazard: Sodium azide can react with heavy metals (like lead, copper, silver, or mercury) often found in plumbing or laboratory equipment (e.g., metal spatulas) to form highly shock-sensitive and explosive heavy metal azides.[5] Furthermore, contact with acid generates hydrazoic acid (HN₃), a highly toxic and explosive gas.[5][6]

Given these dangers, complete and verified removal of residual azide is not merely a matter of purity, but a critical safety imperative, especially in a drug development context.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for quenching residual sodium azide in a reaction mixture?

A common and effective method is quenching with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a mild acid (e.g., acetic acid or dilute HCl).[7][8] The azide is converted into harmless nitrogen gas and nitrous oxide.[9] However, careful control of conditions is necessary to avoid potential side reactions, such as the formation of nitrosamine impurities if secondary or tertiary amines are present.[8]

Q2: I've finished my reaction. Can I just use an aqueous workup to remove the sodium azide?

While sodium azide is readily soluble in water, relying solely on an aqueous workup may not be sufficient to reduce levels to the parts-per-million (ppm) range required for pharmaceutical intermediates.[10] It is a good primary step for removing the bulk of the azide, but it should almost always be followed by a definitive chemical quenching step and subsequent analytical verification to ensure complete removal.

Q3: How do I know if all the azide has been removed?

Visual inspection is insufficient. You must use a validated analytical method to quantify the residual azide. Common techniques include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ion Chromatography (IC), and Gas Chromatography (GC).[11] The specific method chosen will depend on the required sensitivity and the sample matrix. For example, HPLC-UV methods have been developed to detect azide in sartan APIs at levels below 1 ppm.[12]

Q4: What are the key safety precautions when handling sodium azide?

  • Always work in a certified chemical fume hood.[10]

  • Always wear appropriate personal protective equipment (PPE), including double nitrile gloves, a lab coat, and chemical safety goggles.[10][13]

  • Never use metal spatulas or stir bars that could scratch the solid azide or form explosive metal azides.[5][14] Use ceramic or plastic implements.

  • Store sodium azide away from acids, heat, and heavy metals in a cool, dry, and well-ventilated area.[5][6][10]

  • Have a spill kit readily available. For small solid spills, cover with a paper towel and dampen with an alkaline water solution (pH >9) to prevent the formation of hydrazoic acid.[6]

In-Depth Troubleshooting & Protocols

This section provides a systematic approach to managing residual azide, from detection to verified removal.

Workflow for Azide Detection, Removal, and Verification

The following diagram outlines the logical workflow for ensuring your final product is free of residual azide.

Azide_Removal_Workflow start Reaction Complete (Crude this compound) detect Step 1: Detect & Quantify Residual Azide start->detect decision Is Azide Level > Acceptable Limit? detect->decision quench Step 2: Chemical Quenching (e.g., with NaNO₂/Acid) decision->quench Yes workup Step 3: Aqueous Workup & Extraction decision->workup No (Proceed with standard workup) quench->workup verify Step 4: Verification Analysis (e.g., HPLC-UV) workup->verify decision2 Is Azide Level < Acceptable Limit? verify->decision2 end Product Meets Specification Proceed to Next Step decision2->end Yes reprocess Reprocess: Repeat Quench/Workup decision2->reprocess No reprocess->quench

Caption: Decision workflow for residual azide management.

Step 1: Detection & Quantification of Residual Azide

Choosing the right analytical method is crucial for confirming the absence of azide. The table below compares common techniques.

MethodPrincipleTypical LOQProsCons
HPLC-UV Separation by reverse-phase chromatography, detection by UV absorbance (approx. 205 nm).[12]~0.8 µg/g (ppm)[12]High sensitivity, robust, common in pharma labs.Requires sample prep to remove API interference.[12]
Ion Chromatography (IC) Separation of anions on an ion-exchange column, detection by conductivity.[11]~7.5 ppm[11]Excellent for ionic species, less matrix interference.Less common than HPLC, may require specialized equipment.
GC-FID Gas chromatography with a flame ionization detector.N/A (Method for inorganic azide)[11]Can be used for specific applications.Derivatization may be needed; risk of artifact formation.[11]
Voltammetry Electrochemical oxidation of the azide ion at a carbon paste electrode.[15]~0.05 mg/m³ (air)High sensitivity, useful for environmental samples.Less common for routine QC, susceptible to matrix effects.
Step 2: Protocol for Chemical Quenching of Residual Azide

This protocol describes a standard procedure for quenching sodium azide using sodium nitrite. CAUTION: This reaction produces gas (N₂ and N₂O). Ensure adequate ventilation and perform in a fume hood. Do not seal the reaction vessel tightly.

Materials:

  • Crude reaction mixture containing residual NaN₃.

  • Sodium nitrite (NaNO₂).

  • Glacial acetic acid or 2M Hydrochloric acid (HCl).

  • Stir plate and stir bar.

  • pH paper or pH meter.

Protocol:

  • Cool the Reaction Mixture: Cool the crude reaction mixture (post-tetrazole formation) to 0-5 °C in an ice bath. This helps control the exotherm of the quenching reaction.

  • Adjust pH (if necessary): If the reaction mixture is strongly basic, adjust the pH to approximately 7-9 with your chosen acid. This prevents rapid, uncontrolled generation of hydrazoic acid upon the initial addition of the quenching solution.

  • Prepare Quenching Solution: In a separate flask, prepare a 1.5 M aqueous solution of sodium nitrite.

  • Slow Addition: Slowly add the sodium nitrite solution dropwise to the cold, stirring reaction mixture. A typical stoichiometry is 1.5-2.0 equivalents of NaNO₂ per equivalent of residual NaN₃. If the amount of residual azide is unknown, add the nitrite solution until gas evolution ceases.

  • Acidification: After the NaNO₂ addition is complete, slowly add your acid (e.g., 2M HCl) dropwise while maintaining the temperature below 10 °C. The goal is to bring the pH to ~3-4 to ensure the formation of nitrous acid and complete the quenching. You will observe gas evolution.[9]

    • Causality: The reaction 2 NaN₃ + 2 HNO₂ → 3 N₂ + 2 NO + 2 NaOH (simplified) effectively destroys the azide. The acidic condition is required to form the active quenching agent, nitrous acid (HNO₂), from its salt (NaNO₂).

  • Stir and Warm: Allow the mixture to stir at 0-5 °C for 30 minutes after the final addition of acid. Then, remove the ice bath and let the mixture warm to room temperature, stirring for an additional 1-2 hours to ensure the reaction is complete.

  • Verification of Quench (Optional Spot Test): A starch-iodide paper test can be used to check for the presence of excess nitrous acid, indicating the azide has been consumed. A positive test (blue-black color) shows excess nitrite. If the test is negative, more NaNO₂/acid may be needed.

Step 3: Protocol for Sample Preparation for HPLC-UV Analysis

This protocol is adapted from validated methods for determining azide in sartan drugs.[12]

Materials:

  • Quenched reaction mixture or isolated crude product.

  • 0.1 M Sodium Hydroxide (NaOH).

  • 20% Phosphoric Acid (H₃PO₄).

  • Deionized water.

  • 0.45 µm PVDF syringe filter.

  • HPLC vial.

Protocol:

  • Dissolution: Accurately weigh a sample of the crude product (e.g., 100 mg) and dissolve it in a known volume of 0.1 M NaOH (e.g., 5.0 mL). The basic solution ensures the azide is present as the water-soluble anion and helps dissolve the acidic tetrazole product.

  • Precipitation of API: While stirring, adjust the pH of the solution to 4.5 using 20% H₃PO₄. This will precipitate the this compound product, which is less soluble at this pH, while keeping the sodium azide (if any) in the solution.[12]

  • Dilution & Filtration: Dilute the resulting slurry with water to a final known volume (e.g., 10.0 mL). Filter the supernatant through a 0.45 µm PVDF membrane filter to remove the precipitated solid.[12]

  • Analysis: Transfer the clear filtrate to an HPLC vial for analysis. The separation of the azide anion from other components is achieved on a suitable reverse-phase column, with detection at ~205 nm.[12]

References

Technical Support Center: Characterization of Impurities in 2-(1-Tetrazolyl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-(1-Tetrazolyl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with characterizing impurities in this molecule. Given the limited publicly available data on this specific compound, this guide synthesizes fundamental principles of organic chemistry and analytical science to provide a robust framework for impurity identification, quantification, and control. The methodologies and potential impurities discussed are based on the known reactivity of the benzylamine and tetrazole moieties.

Frequently Asked Questions (FAQs)

Q1: What are the likely sources and types of impurities in this compound?

A1: Impurities can be introduced at various stages, including synthesis, purification, and storage. They are generally classified into organic impurities, inorganic impurities, and residual solvents. [1]

  • Organic Impurities: These are the most common and structurally related to the active pharmaceutical ingredient (API). For this compound, they can arise from:

    • Starting Materials: Unreacted 2-aminobenzylamine or reagents from the tetrazole formation step.

    • By-products: Compounds formed from side reactions during synthesis, such as the formation of isomeric tetrazoles or products from competing reactions of the starting materials. [2][3] * Degradation Products: Impurities formed due to exposure to light, heat, humidity, or reactive excipients. The benzylamine moiety, for instance, can be susceptible to oxidation. [4][5][6]

  • Inorganic Impurities: These can include reagents, catalysts (like zinc salts used in tetrazole synthesis), and heavy metals. [2]

  • Residual Solvents: Solvents used during synthesis and purification that are not completely removed.

Q2: I am observing an unknown peak in my HPLC chromatogram. What is the initial step to identify it?

A2: The first step is to gather as much preliminary information as possible directly from your High-Performance Liquid Chromatography (HPLC) run.

  • UV-Vis Spectrum: If you are using a Photo Diode Array (PDA) detector, compare the UV-Vis spectrum of the unknown peak with that of the main peak (this compound). A similar spectrum might suggest a structurally related impurity.

  • Relative Retention Time (RRT): Calculate the RRT of the unknown peak relative to the main peak. This is a useful parameter for tracking the impurity across different runs and batches.

  • Spiking Study: If you have standards of potential impurities (e.g., starting materials), spike a sample with a small amount of the standard. An increase in the peak area of the unknown peak confirms its identity.

If these initial steps do not identify the peak, the next step is to obtain mass spectrometric data.

Q3: How can Mass Spectrometry (MS) help in characterizing unknown impurities?

A3: Mass spectrometry is a powerful tool for impurity identification. An HPLC system coupled with a mass spectrometer (LC-MS) can provide the mass-to-charge ratio (m/z) of the unknown impurity.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the impurity. This is crucial for proposing potential structures.

  • Tandem Mass Spectrometry (MS/MS): Involves isolating the ion of the unknown impurity and fragmenting it. The resulting fragmentation pattern provides valuable structural information, helping to elucidate the connectivity of atoms within the molecule.

Q4: My sample of this compound is showing signs of degradation upon storage. What are the likely degradation pathways?

A4: Based on the structure, two primary degradation pathways are plausible:

  • Oxidation of the Benzylamine Moiety: The primary amine group is susceptible to oxidation, which can lead to the formation of an imine, and subsequent hydrolysis could yield 2-(1-Tetrazolyl)benzaldehyde. [4][5][6]2. Tetrazole Ring Opening: Although generally stable, the tetrazole ring can undergo thermal or photochemical degradation, though this is less common under typical storage conditions.

A forced degradation study is the recommended approach to investigate these potential pathways systematically.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing for the Main Peak and Impurities in HPLC

Underlying Cause & Solution:

  • Cause: Secondary interactions between the basic amine group of this compound and residual silanols on the silica-based stationary phase of the HPLC column.

  • Solution:

    • Lower the pH of the Mobile Phase: Use a mobile phase with a pH around 2.5-3.5. At this pH, the amine will be protonated, and the silanols will be non-ionized, minimizing secondary interactions.

    • Use a Mobile Phase Additive: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will interact with the active silanol sites, improving the peak shape of the analyte.

    • Employ a Modern, End-capped Column: Use a high-purity silica column with advanced end-capping to reduce the number of accessible silanol groups.

Issue 2: Difficulty in Separating Isomeric Impurities

Underlying Cause & Solution:

  • Cause: Isomers often have very similar physicochemical properties, making them challenging to separate on a standard reversed-phase HPLC column.

  • Solution:

    • Optimize HPLC Method Parameters:

      • Mobile Phase Composition: Vary the organic modifier (e.g., switch from acetonitrile to methanol or vice versa) and the gradient profile.

      • Temperature: Adjust the column temperature. Sometimes, a lower temperature can enhance selectivity.

      • Column Chemistry: Try a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which offer different selectivities.

    • Consider an Alternative Chromatographic Technique: If HPLC fails, consider Ultra-Performance Liquid Chromatography (UPLC) for higher resolution or even chiral chromatography if stereoisomers are suspected.

Issue 3: Inconsistent Quantification Results for a Known Impurity

Underlying Cause & Solution:

  • Cause: This could be due to the instability of the impurity in the analytical solution, non-linearity of the detector response, or issues with the reference standard.

  • Solution:

    • Assess Solution Stability: Analyze the sample and standard solutions at different time points to check for degradation during the analysis.

    • Verify Detector Linearity: Prepare a calibration curve for the impurity over a range of concentrations to ensure the detector response is linear in the concentration range of interest.

    • Check Reference Standard Purity: Ensure the purity of the reference standard for the impurity is accurately known and that it is stored under appropriate conditions.

Experimental Protocols

Protocol 1: Generic HPLC-UV Method for Impurity Profiling

This method serves as a starting point and will likely require optimization.

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Protocol 2: Forced Degradation Study

To understand the degradation pathways, subject a solution of this compound to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat a solid sample at 105 °C for 48 hours.

  • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

Analyze the stressed samples using the developed HPLC method to identify and quantify the degradation products.

Visualizing Workflows

impurity_identification_workflow start Unknown Peak Detected in HPLC uv_vis Analyze UV-Vis Spectrum start->uv_vis rrt Calculate Relative Retention Time start->rrt spiking Perform Spiking Study with Known Standards start->spiking lc_ms LC-MS Analysis uv_vis->lc_ms rrt->lc_ms spiking->lc_ms No Match end Impurity Identified spiking->end Identity Confirmed hrms High-Resolution MS for Elemental Composition lc_ms->hrms ms_ms Tandem MS (MS/MS) for Fragmentation Pattern hrms->ms_ms structure_elucidation Propose Impurity Structure ms_ms->structure_elucidation synthesis Synthesize Proposed Structure for Confirmation structure_elucidation->synthesis synthesis->end

Caption: Workflow for the identification of an unknown impurity.

Hypothetical Impurity Profile

Based on the structure of this compound, the following table lists some plausible process-related impurities and degradation products. The RRT and m/z values are hypothetical and would need to be confirmed experimentally.

Impurity NameStructurePlausible OriginHypothetical RRTHypothetical [M+H]⁺
2-AminobenzylamineStarting MaterialUnreacted starting material0.85123.09
2-(1-Tetrazolyl)benzaldehydeDegradation ProductOxidation of the amine1.10175.06
N-(2-(1H-tetrazol-1-yl)benzyl)formamideBy-productReaction with formic acid (if used)0.95204.08
2-(2-Tetrazolyl)benzylamineIsomeric ImpuritySide reaction in tetrazole synthesis1.05176.09

Concluding Remarks

References

Validation & Comparative

A Comparative Guide: 2-(1-Tetrazolyl)benzylamine as a Bioisostere for 2-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of medicinal chemistry. This practice aims to enhance a molecule's pharmacological profile, improving its efficacy, selectivity, and pharmacokinetic properties. One of the most classic and successful examples of this strategy is the substitution of a carboxylic acid functional group with a tetrazole ring. This guide provides an in-depth, objective comparison of 2-aminobenzoic acid and its tetrazole bioisostere, 2-(1-tetrazolyl)benzylamine, offering a technical narrative grounded in established scientific principles and supported by experimental protocols.

The Principle of Bioisosterism: A Brief Introduction

Bioisosteres are functional groups or molecules that possess similar physicochemical properties, leading to comparable biological or pharmacological activities. The carboxylic acid group, while often crucial for target binding through hydrogen bonding and ionic interactions, can present several challenges in drug development. These include rapid metabolism, potential for toxicity, and poor membrane permeability, which can limit oral bioavailability.[1]

The 5-substituted tetrazole ring has emerged as a premier bioisostere for the carboxylic acid moiety.[2] Its utility stems from several key similarities and advantageous differences. The tetrazole ring is planar, akin to the carboxylate group, and its proton is acidic, with a pKa value that closely mimics that of a carboxylic acid, allowing it to engage in similar ionic and hydrogen-bonding interactions with biological targets.[3] Crucially, tetrazoles are generally more resistant to metabolic degradation pathways that affect carboxylic acids, often leading to improved in vivo half-life and efficacy.[2][4]

This guide will now delve into a direct comparison of 2-aminobenzoic acid, a well-characterized aromatic amino acid, and its conceptual bioisostere, this compound.

Visualizing the Bioisosteric Relationship

To visually represent the structural analogy, the following diagram illustrates the replacement of the carboxylic acid group in 2-aminobenzoic acid with a 1-substituted tetrazole ring to yield this compound.

Caption: Bioisosteric replacement of 2-aminobenzoic acid with this compound.

Physicochemical Properties: A Head-to-Head Comparison

Property2-Aminobenzoic AcidThis compoundJustification for Comparison
Molecular Weight ( g/mol ) 137.14[5]175.19[3]Increased molecular weight for the tetrazole is expected due to the addition of nitrogen atoms.
pKa (Acidic) 4.85 (Carboxylic Acid)[6]~4.5 - 5.0 (Predicted, Tetrazole NH)The pKa of the tetrazole's N-H is predicted to be in a similar range to the carboxylic acid, which is crucial for mimicking its ionization state and binding interactions at physiological pH.[3]
pKa (Basic) 2.17 (Amine)[6]~3.5 - 4.0 (Predicted, Benzylamine)The basicity of the benzylamine is expected to be slightly higher than the aniline in 2-aminobenzoic acid.
logP (Octanol/Water) 1.21[7]1.35 (Predicted, Molinspiration)The tetrazole is predicted to be slightly more lipophilic than the corresponding carboxylic acid, which can influence membrane permeability and plasma protein binding.[3]

Note: Predicted values for this compound were obtained using Molinspiration and ACD/Labs prediction software, which are widely used and validated tools in the pharmaceutical industry.[2][8]

Pharmacological and Pharmacokinetic Implications

The substitution of the carboxylic acid in 2-aminobenzoic acid with a tetrazole ring in this compound is anticipated to have several significant consequences for its drug-like properties.

Metabolic Stability: This is a primary driver for employing this bioisosteric swap. Carboxylic acids are susceptible to metabolic conjugation, particularly glucuronidation, which can lead to rapid clearance and potentially reactive metabolites.[1][2] Tetrazoles can also undergo N-glucuronidation, but these conjugates are generally more stable and not associated with the same toxicity concerns.[2][3] This enhanced metabolic stability often translates to a longer in vivo half-life and improved oral bioavailability.

Target Interactions: The tetrazolate anion, formed upon deprotonation, effectively mimics the carboxylate anion. It is planar and delocalizes the negative charge over the five-membered ring.[2] This allows it to participate in similar ionic and hydrogen-bonding interactions with target receptors. For instance, in the development of angiotensin II receptor antagonists like Losartan, the tetrazole moiety was found to be critical for high-affinity binding and oral efficacy, whereas the carboxylic acid precursor was not effective upon oral administration.[2][3]

Lipophilicity and Permeability: While tetrazoles are generally more lipophilic than their carboxylic acid counterparts, this does not always translate to increased membrane permeability.[4] Some studies suggest that tetrazoles may have a larger desolvation penalty due to stronger hydrogen bonding interactions, which can offset the gains from increased lipophilicity.[9] Therefore, the effect on permeability must be experimentally determined for each specific molecular scaffold.

Synthesis of this compound

A plausible synthetic route to this compound would likely start from a commercially available precursor, such as 2-aminobenzonitrile. The synthesis would involve two key steps: formation of the tetrazole ring followed by reduction of the nitrile group.

Caption: Plausible synthetic pathway for this compound.

The formation of the tetrazole ring from a nitrile is a well-established reaction, often achieved by treating the nitrile with sodium azide and an ammonium salt in a polar aprotic solvent like DMF at elevated temperatures.[6] Subsequent reduction of the nitrile in the presence of the tetrazole would yield the desired benzylamine.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted properties and fully characterize the bioisosteric relationship, the following experimental protocols are recommended.

Protocol 1: Determination of pKa by Potentiometric Titration

This method is considered a high-precision technique for determining the acid dissociation constant.[10]

Objective: To determine the pKa values of the acidic (tetrazole) and basic (amine) groups of this compound and compare them to the known values of 2-aminobenzoic acid.

Materials:

  • Calibrated pH meter and electrode

  • Potentiometer/Autotitrator

  • Magnetic stirrer and stir bar

  • Nitrogen gas source

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 0.15 M Potassium chloride (KCl) solution

  • Test compound (this compound or 2-aminobenzoic acid)

Procedure:

  • Sample Preparation: Prepare a 1 mM solution of the test compound in water or a suitable co-solvent if solubility is limited.

  • System Setup: Place 20 mL of the sample solution in a reaction vessel on a magnetic stirrer. Immerse the pH electrode.

  • Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide.[3]

  • Ionic Strength: Add KCl solution to maintain a constant ionic strength of 0.15 M.[3]

  • Titration:

    • For the determination of both acidic and basic pKa, first, acidify the solution to pH 1.8-2.0 with 0.1 M HCl.

    • Titrate the solution by adding small, precise aliquots of 0.1 M NaOH.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches approximately 12.0-12.5.

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added to generate a titration curve.

    • The pKa values correspond to the pH at the half-equivalence points (inflection points) on the curve.

    • Perform the titration in triplicate to ensure reproducibility.[3]

Caption: Workflow for pKa determination via potentiometric titration.

Protocol 2: Determination of logP by Shake-Flask Method

The shake-flask method is the "gold standard" for experimentally determining the octanol-water partition coefficient (logP).[11]

Objective: To measure the lipophilicity of this compound and compare it to 2-aminobenzoic acid.

Materials:

  • 1-Octanol (pre-saturated with buffer)

  • Phosphate buffer (pH 7.4, pre-saturated with 1-octanol)

  • Test compound

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of 1-octanol and phosphate buffer (pH 7.4) for 24 hours. Allow the layers to separate completely.

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous buffer.

  • Partitioning:

    • Add a known volume of the sample stock solution to a centrifuge tube.

    • Add an equal volume of the pre-saturated 1-octanol.

    • Vortex the mixture vigorously for several minutes to ensure thorough mixing.

    • Allow the mixture to equilibrate at a constant temperature (e.g., by gentle agitation for 24 hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the aqueous and the octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

  • Calculation:

    • The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • logP = log10 ([Compound]octanol / [Compound]aqueous)

    • Perform the experiment in triplicate.

Caption: Workflow for logP determination using the shake-flask method.

Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay provides a measure of a compound's susceptibility to metabolism by key drug-metabolizing enzymes.[5]

Objective: To compare the metabolic stability of this compound and 2-aminobenzoic acid in human liver microsomes.

Materials:

  • Pooled human liver microsomes

  • 100 mM Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (or 1 mM NADPH solution)

  • Test compounds and positive controls (e.g., Dextromethorphan)

  • Quenching solution (e.g., cold acetonitrile with an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS for analysis

Procedure:

  • Incubation Preparation:

    • In a 96-well plate, add the potassium phosphate buffer and human liver microsomes (final concentration ~0.5 mg/mL).

    • Add the test compound (final concentration ~1-2 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Termination: Immediately stop the reaction by adding the aliquot to a well containing cold acetonitrile with an internal standard.

  • Control: Run a parallel incubation without the NADPH cofactor to assess non-enzymatic degradation.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) based on the half-life and microsomal protein concentration.

Conclusion

The bioisosteric replacement of 2-aminobenzoic acid with this compound represents a classic medicinal chemistry strategy aimed at overcoming the inherent liabilities of the carboxylic acid functional group. Based on established principles, this substitution is predicted to maintain a similar acidity (pKa) and planarity, which are essential for preserving biological activity, while offering a significant advantage in terms of metabolic stability. The slightly increased lipophilicity (logP) may further influence the pharmacokinetic profile.

While computational predictions provide a strong rationale for this bioisosteric pair, the definitive comparison requires empirical validation. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the physicochemical and metabolic properties of these and other bioisosteric pairs. By integrating predictive science with rigorous experimental validation, drug development professionals can make more informed decisions in the design of novel therapeutics with optimized pharmacological profiles.

References

Comparative study of catalysts for "2-(1-Tetrazolyl)benzylamine" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Catalytic Systems for the Synthesis of 1,5-Disubstituted Tetrazoles, with a Focus on "2-(1-Tetrazolyl)benzylamine" Precursors

This guide provides a comprehensive comparison of catalytic systems for the synthesis of 1,5-disubstituted tetrazoles, a critical transformation in medicinal chemistry and materials science. While focusing on the synthesis of "this compound" as a model compound, the principles and data presented are broadly applicable to a wide range of organonitrile substrates. We will delve into the mechanistic underpinnings of various catalysts, present comparative performance data, and provide detailed experimental protocols to empower researchers in drug development and chemical synthesis.

Introduction: The Significance of the Tetrazole Moiety

Tetrazoles are a prominent class of nitrogen-rich five-membered heterocycles. They serve as crucial components in numerous pharmaceuticals, acting as metabolically stable bioisosteres for carboxylic acids and amides.[1] This bioisosterism enhances physicochemical properties like lipophilicity and metabolic stability, making tetrazole-containing compounds highly valuable in drug design. The target molecule of this study, this compound, represents a scaffold with potential applications in medicinal chemistry, combining the versatile benzylamine structure with the advantageous properties of the tetrazole ring.

The most direct and atom-economical method for synthesizing the tetrazole core is the [3+2] cycloaddition of an azide with a nitrile.[1][2][3] However, this reaction often requires harsh conditions and faces a significant activation energy barrier.[2][3] The development of efficient catalysts to overcome this barrier under milder conditions is therefore a central goal in synthetic chemistry. This guide offers a comparative analysis of leading catalytic strategies to achieve this transformation.

The Foundational Reaction: [3+2] Azide-Nitrile Cycloaddition

The synthesis of 1,5-disubstituted tetrazoles, the structural class to which our target molecule belongs, is primarily achieved through the reaction of an organonitrile with an azide source, typically sodium azide (NaN₃) or trimethylsilyl azide (TMSN₃). The reaction proceeds via a formal [3+2] cycloaddition.

G cluster_products Product R_CN R-C≡N (Organonitrile) Catalyst Catalyst (e.g., Lewis Acid, Metal Complex) Plus1 + N3 R'-N₃ (Organoazide) N3->Catalyst Tetrazole 1,5-Disubstituted Tetrazole Catalyst->Tetrazole Plus2 +

Caption: General workflow for the catalytic synthesis of 1,5-disubstituted tetrazoles.

The core challenge lies in the activation of the nitrile group, which is relatively unreactive towards nucleophilic attack by the azide. Catalysts play a pivotal role by coordinating to the nitrile, thereby lowering the energy barrier for the cycloaddition.[4][5]

A Comparative Study of Catalytic Systems

A multitude of catalytic systems have been developed for the azide-nitrile cycloaddition. They can be broadly categorized into Lewis acids, transition metal complexes, organocatalysts, and heterogeneous catalysts.

Lewis Acid Catalysis

Lewis acids are among the most traditional and widely used catalysts for this transformation. They function by coordinating to the nitrogen atom of the nitrile, which enhances its electrophilicity and renders it more susceptible to nucleophilic attack by the azide ion.[4][5] Zinc salts, in particular, have been extensively studied and are highly effective.[5][6][7]

Mechanism of Zinc-Catalyzed Cycloaddition: Density functional theory (DFT) calculations have shown that the coordination of the nitrile to the zinc ion is the key catalytic factor, substantially lowering the activation barrier for the subsequent azide attack.[5]

G A ZnX₂ + R-C≡N B [R-C≡N---ZnX₂] Activated Complex A->B Coordination C Imidoyl Azide Intermediate B->C + N₃⁻ D Zinc-Tetrazolate C->D Cyclization E 1H-Tetrazole D->E Protonation (Workup) E->A Catalyst Regeneration

Caption: Simplified catalytic cycle for Lewis acid (e.g., Zn²⁺) mediated tetrazole synthesis.

Performance Data:

CatalystSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
ZnBr₂BenzonitrileH₂O1001291[6]
AlCl₃BenzonitrileNMP200 (MW)0.17>98[4]
FeCl₃-SiO₂BenzonitrileDMF130392[8]

Analysis:

  • Expertise & Experience: Zinc salts are reliable, cost-effective, and can often be used in water, which is a significant green chemistry advantage.[6][7] Aluminum chloride is highly active, especially under microwave irradiation, enabling rapid synthesis, though it requires higher temperatures.[4]

  • Trustworthiness: These methods are well-established with a broad substrate scope, including aromatic and aliphatic nitriles.[6] The primary drawback can be the need for stoichiometric or high catalyst loadings and sometimes harsh workup procedures to remove the metal salts.

Transition Metal Catalysis

While Lewis acidic metals like zinc are effective, complexes of transition metals such as cobalt, copper, and nickel offer distinct mechanistic pathways and catalytic activities.[2][9][10] These catalysts can operate via mechanisms involving the coordination of both the nitrile and the azide to the metal center, facilitating the cycloaddition within the coordination sphere.[2][3]

A recent study detailed a Cobalt(II) complex that efficiently catalyzes the reaction. Mechanistic investigations revealed the formation of an intermediate cobalt(II)-diazido complex, which then reacts with the nitrile.[2][3]

Performance Data:

CatalystSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Co(II)-complexBenzonitrileDMSO1101299[2][3]
Cu₂OBenzonitrileDMF1201290[8]
Ni(OTf)₂Benzyl CyanideNeat1002495[10]
Note: This is for tetrazine synthesis but demonstrates nitrile activation.

Analysis:

  • Expertise & Experience: Transition metal catalysts, particularly bespoke complexes, can offer very high efficiency and selectivity under specific conditions. The choice of ligands and solvent is critical; for instance, the Co(II) complex showed optimal performance in DMSO.[2][3]

  • Trustworthiness: These systems can be highly effective but may require synthesis of the catalyst complex. Catalyst cost and potential metal contamination of the final product are important considerations, especially in pharmaceutical applications.

Organocatalysis

Organocatalysis provides a metal-free alternative, mitigating concerns about toxicity and cost associated with metal catalysts.[11][12] A highly effective system involves an organocatalyst generated in situ from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl chloride (TMSCl). This generates a Vilsmeier-Haack-type intermediate that powerfully activates the nitrile.[11][12][13]

Performance Data:

CatalystSubstrateSolventTemperature (°C)Time (min)Yield (%)Reference
NMP/NaN₃/TMSClBenzonitrileNMP200 (MW)15>98[11][12]
L-prolineBenzonitrileDMSO120296[6]

Analysis:

  • Expertise & Experience: The NMP-based organocatalyst is exceptionally reactive, achieving near-quantitative yields in minutes under microwave heating.[11][12] It offers advantages of being generated from inexpensive materials and having low toxicity.[11][13] L-proline represents an environmentally benign and cost-effective option.[6]

  • Trustworthiness: These methods are robust and have been demonstrated on a variety of nitriles. The primary consideration is the use of high temperatures (often with microwave assistance) to achieve the reported reaction rates.

Heterogeneous and Nanocatalysis

To address challenges of catalyst separation and recycling, significant research has focused on heterogeneous catalysts, particularly those immobilized on solid supports like silica or magnetic nanoparticles.[8][14] These systems combine the reactivity of metal or acid catalysts with the practical benefits of easy recovery and reuse.

Performance Data:

CatalystSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Silica Sulfuric AcidBenzonitrileDMF130395[8]
Fe₃O₄-adenine-Zn4-ChlorobenzonitrilePEG1201.396[14]
Cu immobilized on C₃N₄BenzonitrileToluene1002~95[9]

Analysis:

  • Expertise & Experience: Nanocatalysts, especially those on magnetic Fe₃O₄ cores, offer excellent activity and can be easily recovered using an external magnet, allowing for multiple reuse cycles without significant loss of activity.[14] This is a major advantage for sustainable and industrial-scale synthesis.

  • Trustworthiness: These catalysts are highly promising for green chemistry applications. However, catalyst preparation can be multi-step, and leaching of the active species into the reaction medium must be carefully evaluated to ensure the integrity of the final product.[14]

Recommended Experimental Protocols

Here we provide two distinct, validated protocols for the synthesis of 5-substituted-1H-tetrazoles, which can be adapted for the synthesis of this compound from 2-cyanobenzylamine.

Protocol 1: Classic Zinc-Catalyzed Synthesis in Water (Adapted from Sharpless et al.)[6]

G A 1. Combine Nitrile (1 eq), NaN₃ (1.5 eq), and ZnBr₂ (0.5 eq) in a flask. B 2. Add deionized water to form a slurry. A->B C 3. Heat the mixture at 100-120°C with vigorous stirring for 12-24h. B->C D 4. Cool to room temperature. Acidify with HCl (e.g., 6M) to pH ~1. C->D E 5. Extract the product with an organic solvent (e.g., Ethyl Acetate). D->E F 6. Dry, filter, and concentrate to obtain the tetrazole product. E->F

Caption: Experimental workflow for zinc-catalyzed tetrazole synthesis.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the organonitrile (e.g., 2-cyanobenzylamine, 10 mmol), sodium azide (NaN₃, 15 mmol), and zinc bromide (ZnBr₂, 5 mmol).

  • Add deionized water (20 mL) to the flask.

  • Heat the reaction mixture in an oil bath to 120°C and stir vigorously for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Carefully acidify the aqueous solution with 6M hydrochloric acid (HCl) to a pH of approximately 1. Caution: This step generates hydrazoic acid (HN₃), which is toxic and explosive. Perform in a well-ventilated fume hood.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography.

Protocol 2: Microwave-Assisted Organocatalyzed Synthesis (Adapted from Kappe et al.)[11][12]

Step-by-Step Methodology:

  • In a 10 mL microwave process vial equipped with a magnetic stir bar, add the organonitrile (1 mmol), sodium azide (1.5 mmol), and N-methyl-2-pyrrolidone (NMP, 3 mL).

  • Add trimethylsilyl chloride (TMSCl, 0.2 mmol) to the suspension.

  • Seal the vial with a septum cap.

  • Place the vial in a microwave reactor and heat to 200°C for 15-25 minutes with magnetic stirring.

  • After the reaction, cool the vial to room temperature using a compressed air stream.

  • Add water (10 mL) to the reaction mixture and acidify with 2M HCl to pH 2.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.

Conclusion and Catalyst Selection Strategy

The synthesis of 1,5-disubstituted tetrazoles via azide-nitrile cycloaddition is a mature field with a rich variety of highly efficient catalytic systems. The optimal choice of catalyst depends heavily on the specific requirements of the synthesis:

  • For Scalability and Green Chemistry: Zinc catalysis in water[6][7] or the use of a recyclable heterogeneous nanocatalyst[14] are superior choices. They minimize organic solvent waste and allow for easier catalyst handling and reuse.

  • For Speed and High Throughput: Microwave-assisted organocatalysis offers unparalleled reaction speed, making it ideal for rapid library synthesis in a drug discovery setting.[11][12]

  • For Cost-Effectiveness and Simplicity: Readily available and inexpensive catalysts like ZnBr₂[6] or L-proline[6] are excellent for standard laboratory-scale synthesis without the need for specialized equipment or ligand synthesis.

  • For Sensitive Substrates: While not extensively detailed here, finely-tuned transition metal complexes may offer the mildest conditions, which can be crucial when working with highly functionalized or sensitive substrates.

Future research will likely continue to focus on developing more sustainable and efficient heterogeneous catalysts and exploring photoredox or electrocatalytic methods to drive this transformation under even milder, ambient conditions.

References

A Researcher's Guide to Comparing the Biological Activity of 2-(1-Tetrazolyl)benzylamine and Its Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Regioisomerism in Tetrazole-Based Drug Discovery

The tetrazole ring is a highly valued scaffold in medicinal chemistry, largely due to its role as a bioisostere of the carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and pharmacokinetic properties.[1] This has led to the incorporation of tetrazoles into a wide array of therapeutic agents, including antihypertensives, anti-inflammatory drugs, and anticancer agents.[2] However, the biological activity of a tetrazole-containing compound is not solely determined by the presence of the ring itself. The precise placement of the tetrazole moiety on the parent molecule—a concept known as regioisomerism—can have a profound impact on the compound's pharmacological profile.

This guide focuses on 2-(1-Tetrazolyl)benzylamine and its regioisomers, exploring the potential variations in their biological activity. While direct comparative studies on these specific molecules are not extensively documented in publicly available literature, this guide will provide a comprehensive framework for conducting such a comparative analysis. We will delve into the key biological assays, detailed experimental protocols, and the underlying signaling pathways that are crucial for evaluating and understanding the differential effects of these regioisomers. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the exploration of tetrazole-based therapeutics.

The Compounds of Interest: A Structural Overview

The primary compound of interest is this compound. Its regioisomers include variations in the position of the tetrazolylbenzyl group (ortho-, meta-, and para-) as well as the point of attachment on the tetrazole ring itself (1-substituted vs. 2-substituted).

  • Positional Isomers of the Benzylamine Moiety:

    • 2-(1H-Tetrazol-5-yl)benzylamine (ortho)

    • 3-(1H-Tetrazol-5-yl)benzylamine (meta)

    • 4-(1H-Tetrazol-5-yl)benzylamine (para)

  • Regioisomers of the Tetrazole Ring:

    • The tetrazole ring can exist in two tautomeric forms, the 1H and 2H tautomers.[3] Alkylation can occur on different nitrogen atoms, leading to distinct regioisomers (e.g., 1-substituted vs. 2-substituted tetrazoles), which can exhibit different biological activities.

Comparative Biological Evaluation: A Methodological Approach

Given the prevalence of tetrazole-containing compounds as angiotensin II receptor blockers, anti-inflammatory agents, and their potential as anticancer and antimicrobial agents, a comprehensive comparison of the regioisomers of (tetrazolyl)benzylamine should encompass these activities.

Angiotensin II Type 1 (AT1) Receptor Binding Affinity

Many tetrazole-containing drugs, such as Losartan and Valsartan, function as angiotensin II receptor blockers (ARBs).[4] Therefore, evaluating the affinity of the (tetrazolyl)benzylamine regioisomers for the AT1 receptor is a logical starting point. The Renin-Angiotensin-Aldosterone System (RAAS) is a critical pathway in blood pressure regulation, where Angiotensin II binds to the AT1 receptor to elicit a pressor response.[5][6]

RAAS_Pathway cluster_renin cluster_ace Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Aldosterone Aldosterone (from Adrenal Cortex) AT1_Receptor->Aldosterone Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Na_H2O_Retention Na+ and H2O Retention Aldosterone->Na_H2O_Retention Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Na_H2O_Retention->Blood_Pressure Renin Renin (from Kidney) ACE ACE (from Lungs)

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway.

Illustrative Data:

CompoundAT1 Receptor Binding Affinity (IC₅₀, nM)
2-(1H-Tetrazol-5-yl)benzylamineHypothetical Value: 50
3-(1H-Tetrazol-5-yl)benzylamineHypothetical Value: 250
4-(1H-Tetrazol-5-yl)benzylamineHypothetical Value: 15
2-(2H-Tetrazol-5-yl)benzylamineHypothetical Value: >1000
Losartan (Positive Control)19

Note: The data above is illustrative and not based on experimental results for the specified compounds.

Anti-inflammatory Activity

Tetrazole derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[7] A comparative study should, therefore, include assays to determine the inhibitory activity against COX-1 and COX-2.

Illustrative Data:

CompoundCOX-1 Inhibition (IC₅₀, µM)COX-2 Inhibition (IC₅₀, µM)
2-(1H-Tetrazol-5-yl)benzylamineHypothetical Value: 15Hypothetical Value: 5
3-(1H-Tetrazol-5-yl)benzylamineHypothetical Value: >100Hypothetical Value: 50
4-(1H-Tetrazol-5-yl)benzylamineHypothetical Value: 25Hypothetical Value: 8
2-(2H-Tetrazol-5-yl)benzylamineHypothetical Value: >100Hypothetical Value: >100
Celecoxib (Positive Control)>1000.04

Note: The data above is illustrative and not based on experimental results for the specified compounds.

Anticancer Cytotoxicity

The potential of tetrazole derivatives as anticancer agents is an active area of research.[8] A cytotoxicity assay, such as the Sulforhodamine B (SRB) assay, can be used to compare the growth-inhibitory effects of the regioisomers on various cancer cell lines.

Illustrative Data:

CompoundHuman Cancer Cell Line (e.g., MCF-7) GI₅₀ (µM)
2-(1H-Tetrazol-5-yl)benzylamineHypothetical Value: 12
3-(1H-Tetrazol-5-yl)benzylamineHypothetical Value: 45
4-(1H-Tetrazol-5-yl)benzylamineHypothetical Value: 28
2-(2H-Tetrazol-5-yl)benzylamineHypothetical Value: >100
Doxorubicin (Positive Control)0.05

Note: The data above is illustrative and not based on experimental results for the specified compounds.

Antimicrobial Activity

Certain tetrazole derivatives have demonstrated antimicrobial properties.[9][10] The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is a standard assay to quantify this activity against various bacterial and fungal strains.

Illustrative Data:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
2-(1H-Tetrazol-5-yl)benzylamineHypothetical Value: 16Hypothetical Value: 32
3-(1H-Tetrazol-5-yl)benzylamineHypothetical Value: 64Hypothetical Value: >128
4-(1H-Tetrazol-5-yl)benzylamineHypothetical Value: 32Hypothetical Value: 64
2-(2H-Tetrazol-5-yl)benzylamineHypothetical Value: >128Hypothetical Value: >128
Ciprofloxacin (Positive Control)10.015

Note: The data above is illustrative and not based on experimental results for the specified compounds.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments proposed in this guide.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Regioisomers Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization AT1_Assay AT1 Receptor Binding Assay Characterization->AT1_Assay COX_Assay COX-1/COX-2 Inhibition Assay Characterization->COX_Assay SRB_Assay SRB Cytotoxicity Assay Characterization->SRB_Assay MIC_Assay MIC Antimicrobial Assay Characterization->MIC_Assay IC50_Calc IC₅₀/GI₅₀/MIC Calculation AT1_Assay->IC50_Calc COX_Assay->IC50_Calc SRB_Assay->IC50_Calc MIC_Assay->IC50_Calc SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Calc->SAR_Analysis

Caption: A generalized experimental workflow for comparing the biological activity of regioisomers.

Protocol 1: AT1 Receptor Competitive Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of test compounds for the AT1 receptor.[11][12][13]

Materials:

  • Cell membranes prepared from cells expressing the human AT1 receptor (e.g., CHO-AT1R cells).

  • Radioligand: [¹²⁵I]Sar¹,Ile⁸-Angiotensin II.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Unlabeled competitor (for non-specific binding): Losartan.

  • 96-well microtiter plates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compounds.

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) in assay buffer.

    • Prepare a high concentration of Losartan (e.g., 10 µM) for determining non-specific binding.

    • Dilute the [¹²⁵I]Sar¹,Ile⁸-Angiotensin II in assay buffer to a final concentration approximately equal to its K_d value.

  • Assay Incubation:

    • To the "total binding" wells, add 50 µL of assay buffer.

    • To the "non-specific binding" wells, add 50 µL of 10 µM Losartan.

    • To the "test compound" wells, add 50 µL of the respective serial dilutions.

    • Add 50 µL of the diluted radioligand to all wells.

    • Add 100 µL of the cell membrane preparation to all wells.

    • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Detection:

    • Place the filters in scintillation vials with an appropriate amount of scintillation fluid.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average non-specific binding from the average total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: COX-1/COX-2 Inhibition Assay

This protocol outlines a method to screen for inhibitors of COX-1 and COX-2.[4][14][15]

Materials:

  • COX-1 and COX-2 enzymes (ovine and human recombinant, respectively).

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

  • Heme cofactor.

  • Arachidonic acid (substrate).

  • Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).

  • Test compounds and a known COX-2 inhibitor (e.g., Celecoxib).

  • 96-well microtiter plate.

  • Spectrophotometer.

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of COX-1 and COX-2 enzymes, heme, and arachidonic acid in assay buffer.

    • Prepare serial dilutions of the test compounds and the positive control.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

    • Add the test compound dilutions or the positive control to the respective wells. Add solvent for the 100% initial activity wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Immediately add the colorimetric probe (TMPD).

    • Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value.

Protocol 3: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is for assessing cell viability by staining total cellular protein with Sulforhodamine B.[16][17][18][19][20]

Materials:

  • Human cancer cell line (e.g., MCF-7).

  • Complete cell culture medium.

  • Test compounds.

  • Trichloroacetic acid (TCA), 10% (w/v).

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid.

  • Wash solution: 1% (v/v) acetic acid.

  • Solubilization solution: 10 mM Tris base, pH 10.5.

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment:

    • Add serial dilutions of the test compounds to the wells.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours.

  • Cell Fixation:

    • Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well.

    • Incubate at 4°C for 1 hour.

  • Staining:

    • Wash the plates five times with slow-running tap water and allow to air dry.

    • Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing and Solubilization:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement:

    • Shake the plate for 5 minutes and measure the optical density (OD) at 510 nm.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition.

    • Plot the percentage of growth inhibition against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the MIC of an antimicrobial agent.[10][21][22][23][24]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Test compounds and a standard antibiotic (e.g., Ciprofloxacin).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Preparation of Inoculum:

    • Grow the microbial strain in broth to a specific turbidity (e.g., 0.5 McFarland standard).

    • Dilute the culture to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Serial Dilutions:

    • Prepare a stock solution of the test compound, typically in DMSO.

    • Perform a two-fold serial dilution of the compound in the broth medium across the wells of a 96-well plate.

  • Inoculation:

    • Add the standardized inoculum to each well containing the diluted compound.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • Visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, read the optical density at 600 nm using a plate reader.

Conclusion and Future Directions

The regioisomeric relationship between molecules like this compound and its related structures presents a compelling case for detailed biological investigation. While this guide has outlined a robust framework for such a comparative study, the absence of direct experimental data underscores a significant knowledge gap. The execution of the described protocols will be instrumental in elucidating the structure-activity relationships (SAR) that govern the biological effects of these tetrazole derivatives. Understanding how the placement of the tetrazolylbenzyl moiety influences interactions with key biological targets such as the AT1 receptor and COX enzymes will provide invaluable insights for the rational design of novel, more potent, and selective therapeutic agents. Future research should focus on the synthesis of these specific regioisomers and their systematic evaluation using the methodologies presented herein. Such studies will not only contribute to the fundamental understanding of tetrazole chemistry but also pave the way for the development of next-generation drugs for a range of diseases.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 2-(1-Tetrazolyl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)—for the quantitative analysis of "2-(1-Tetrazolyl)benzylamine," a representative heterocyclic compound characteristic of modern pharmaceutical development. The focus is on the cross-validation of these methods, ensuring data integrity and interchangeability, a critical step in method transfer, lifecycle management, and regulatory compliance.

Introduction: The Imperative for Method Cross-Validation

In pharmaceutical development, the analytical methods used to assess the quality, potency, and purity of an Active Pharmaceutical Ingredient (API) are as critical as the manufacturing process itself. "this compound," with its tetrazole ring—a common bioisostere for carboxylic acids—and a chromophoric benzylamine moiety, presents a typical analytical challenge.[1] The reliability of analytical data is paramount, and when multiple analytical procedures are used across different laboratories or for different purposes (e.g., routine QC vs. trace analysis), it is essential to demonstrate that these methods yield comparable results.

This is the core purpose of analytical method cross-validation: to ensure that a validated method produces consistent and reliable results regardless of the laboratory, analyst, or equipment used.[2] This guide is structured to provide researchers and drug development professionals with a practical framework for performing such a comparison, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][4] We will explore the causality behind experimental choices, present detailed protocols, and offer field-proven insights into selecting the most appropriate method for its intended purpose.

The Analytical Challenge and Strategic Method Selection

The structure of this compound features a UV-absorbing aromatic system and a basic amine, making it amenable to both UV-based and mass spectrometry-based detection. The choice between HPLC-UV and UPLC-MS/MS is not merely about preference but is a strategic decision driven by the analytical objective.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of quality control laboratories. Its robustness, cost-effectiveness, and simplicity make it ideal for assays, content uniformity, and purity determinations where sensitivity down to the lowest trace levels is not the primary requirement. Reversed-phase HPLC is a common and effective technique for separating tetrazole compounds and their impurities.[5][6]

  • Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS): This technique offers a significant leap in performance. By using sub-2 µm particle columns, UPLC provides faster analysis times and superior chromatographic resolution. The coupling with tandem mass spectrometry (MS/MS) adds layers of selectivity and sensitivity, making it the gold standard for detecting trace-level impurities, quantification in complex biological matrices, and structural elucidation.[7][8]

The cross-validation exercise described herein will compare these two methods to establish their performance equivalency within defined acceptance criteria, ensuring that data generated by either method is reliable and interchangeable.[9]

Regulatory Framework: Adherence to ICH Q2(R2)

The foundation of any analytical method validation is the ICH Q2(R2) guideline, which provides a comprehensive framework for validating analytical procedures.[10][11] This guideline outlines the performance characteristics that must be evaluated to demonstrate that a method is fit for its intended purpose. Our cross-validation study will be designed around these core parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity & Range: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results (evaluated at repeatability and intermediate levels).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Experimental Design and Protocols

The cross-validation involves analyzing identical sets of samples, including the API, spiked placebo samples, and forced degradation samples, with both the validated HPLC-UV and UPLC-MS/MS methods.

Diagram: Cross-Validation Experimental Workflow

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Validation & Comparison Sample Bulk Sample of This compound HPLC Method 1: HPLC-UV Analysis Sample->HPLC UPLC Method 2: UPLC-MS/MS Analysis Sample->UPLC StdStock Standard Stock Solution (1.0 mg/mL) StdStock->HPLC StdStock->UPLC SpikedSample Spiked Placebo Samples (Low, Mid, High Conc.) SpikedSample->HPLC SpikedSample->UPLC ForcedDeg Forced Degradation Samples (Acid, Base, Oxidative, Thermal) ForcedDeg->HPLC ForcedDeg->UPLC Validation Evaluate ICH Q2(R2) Parameters: Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness HPLC->Validation UPLC->Validation Comparison Comparative Data Analysis Validation->Comparison Conclusion Determine Method Equivalency & Fitness for Purpose Comparison->Conclusion

Caption: Workflow for the cross-validation of HPLC-UV and UPLC-MS/MS methods.

Protocol 1: HPLC-UV Method
  • Instrumentation: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 20% B

    • 18.1-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in Mobile Phase A/B (80:20) to a final concentration of 0.5 mg/mL.

Protocol 2: UPLC-MS/MS Method
  • Instrumentation: Waters ACQUITY UPLC I-Class coupled to a Xevo TQ-S micro Mass Spectrometer or equivalent.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • MRM Transition (Hypothetical): Precursor Ion (M+H)+ → Product Ion (e.g., loss of N2 from tetrazole). Specific m/z values would be determined experimentally.

  • Sample Preparation: Dissolve sample in Mobile Phase A/B (95:5) to a final concentration of 10 µg/mL for assay and serially dilute for impurity analysis.

Results: A Head-to-Head Comparison

The following tables summarize the hypothetical performance data obtained from the validation of both methods.

Table 1: System Suitability Results

ParameterHPLC-UVUPLC-MS/MSAcceptance Criteria
Tailing Factor 1.11.2≤ 2.0
Theoretical Plates > 5000> 10000> 2000
%RSD of Peak Area (n=6) 0.45%0.68%≤ 1.0%

Table 2: Comparative Validation Data

Validation ParameterHPLC-UV MethodUPLC-MS/MS MethodDiscussion of Performance
Specificity Baseline resolution from degradants. Peak purity > 99.5%.Specific detection via MRM transition. No interference from matrix.UPLC-MS/MS is inherently more specific due to mass-based detection, crucial for complex matrices.
Linearity (r²) > 0.9995> 0.9992Both methods show excellent linearity.
Range (Assay) 40 - 60 µg/mL (80-120%)8 - 12 µg/mL (80-120%)Range is defined by the intended purpose and concentration levels.
Accuracy (% Recovery) 99.2% - 101.5%98.8% - 101.1%Both methods are highly accurate, meeting typical pharmaceutical criteria (98-102%).[12]
Precision (%RSD) Repeatability: 0.5%Intermediate: 0.8%Repeatability: 0.7%Intermediate: 1.1%Both methods demonstrate excellent precision. The slightly higher RSD for UPLC-MS/MS is common and acceptable.
LOD 0.03 µg/mL (0.006%)0.05 ng/mL (0.00001%)A >500-fold increase in sensitivity with UPLC-MS/MS, highlighting its power for trace analysis.
LOQ 0.10 µg/mL (0.02%)0.15 ng/mL (0.00003%)The quantitation limit of UPLC-MS/MS is orders of magnitude lower.
Robustness Unaffected by minor changes in pH (±0.2) and mobile phase composition (±2%).Sensitive to mobile phase modifiers affecting ionization. Less robust to instrumental variations.HPLC-UV is generally more robust , making it suitable for routine QC environments with varying equipment.
Analysis Time 25 minutes5 minutesUPLC-MS/MS offers a 5-fold increase in throughput , a significant advantage for large sample sets.

Discussion: Selecting the Right Tool for the Job

The cross-validation data clearly demonstrates that while both methods are valid, they are not universally interchangeable. Their "fitness for purpose" is dictated by the specific analytical task.

Diagram: Logical Comparison of Method Suitability

Method_Comparison cluster_methods Analytical Methods cluster_applications Primary Applications cluster_attributes Key Performance Attributes HPLC HPLC-UV Robust High Robustness Cost-Effective HPLC->Robust UPLC UPLC-MS/MS Throughput High Throughput (5x Faster) UPLC->Throughput Sensitivity Ultra-High Sensitivity (>500x Higher) UPLC->Sensitivity Specificity Superior Specificity UPLC->Specificity QC Routine QC & Assay (Bulk Drug, Formulation) QC->HPLC Best Fit Trace Trace Impurity Analysis & Bioanalysis (PK Studies) Trace->UPLC Best Fit Robust->QC Throughput->Trace Sensitivity->Trace Specificity->Trace

Caption: Suitability of each analytical method based on key performance attributes.

Causality Behind Performance Differences:

  • Sensitivity and Specificity (UPLC-MS/MS): The unparalleled sensitivity of mass spectrometry stems from its ability to filter out chemical noise and focus only on ions of a specific mass-to-charge ratio. The use of MRM in tandem MS provides a second dimension of specificity, making it virtually absolute. This is why it is the required technique for bioanalysis and identifying unknown trace impurities.

  • Robustness (HPLC-UV): UV detection is a more "forgiving" technique. It is less susceptible to ion suppression or enhancement effects from the sample matrix or slight variations in mobile phase pH, which can dramatically affect ionization efficiency in an ESI source. This inherent stability makes it a reliable tool for routine deployment in diverse QC settings.

  • Throughput (UPLC-MS/MS): The efficiency of UPLC comes from the physics of chromatography. The sub-2 µm particles allow for higher optimal linear velocities of the mobile phase without sacrificing resolution, leading to faster and better separations.

Conclusion

The cross-validation of HPLC-UV and UPLC-MS/MS methods for the analysis of this compound confirms that both techniques can produce accurate, precise, and linear data. However, they serve distinct, complementary roles.

  • The HPLC-UV method is a robust, reliable, and cost-effective choice for routine quality control, such as API assay and release testing, where high concentrations are analyzed and supreme sensitivity is not required.

  • The UPLC-MS/MS method is the superior choice for applications demanding high throughput, ultra-high sensitivity, and specificity, such as the quantification of trace-level impurities, analysis of cleaning validation samples, or pharmacokinetic studies.

By performing a thorough cross-validation, an organization can confidently use the appropriate method for the task at hand, secure in the knowledge that the data generated is sound and comparable. This ensures a seamless method lifecycle, facilitates smooth transfers between R&D and QC, and builds a robust data package for regulatory submissions.

References

A Comparative Guide to Molecular Docking and Computational Validation: A Case Study of 2-(1-Tetrazolyl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, computational techniques such as molecular docking have become indispensable for the rapid and cost-effective identification and optimization of lead compounds.[1][2] This guide provides an in-depth, technical comparison of molecular docking studies and their computational validation, using the novel scaffold, 2-(1-Tetrazolyl)benzylamine, as a central case study. We will navigate the causalities behind experimental choices, establish self-validating protocols, and ground our claims in authoritative references.

The tetrazole moiety is a well-established pharmacophore in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group, which can lead to improved metabolic stability and pharmacokinetic properties.[3][4] Tetrazole derivatives have demonstrated a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][4][5][6] Given this therapeutic potential, understanding the molecular interactions of novel tetrazole-containing compounds like this compound with their biological targets is of paramount importance.[7][8][9]

This guide will present a hypothetical, yet plausible, docking study of this compound against Staphylococcus aureus DNA gyrase B, a validated target for antibacterial agents. We will compare its performance against two other hypothetical inhibitors to illustrate the comparative power of in silico analysis.

I. The Rationale Behind a Docking-Centric Approach

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1] This computational "handshake" allows us to:

  • Elucidate Binding Modes: Understand the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that drive ligand binding.

  • Estimate Binding Affinity: Predict the strength of the interaction, often expressed as a docking score or estimated free energy of binding.

  • Prioritize Compounds: Rank a library of potential drug candidates for further experimental testing, thereby saving significant time and resources.[1]

The choice of docking software is critical. For this guide, we will reference protocols applicable to widely used and well-validated programs like AutoDock Vina.[10][11][12][13]

II. Experimental Workflow: A Step-by-Step Protocol

A robust molecular docking study is more than just a computational experiment; it's a systematic process designed to generate reliable and reproducible results.

docking_workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis & Validation Phase PDB 1. Target Selection & Preparation (e.g., S. aureus DNA Gyrase B) Ligand 2. Ligand Preparation (this compound & Comparators) Grid 3. Grid Box Generation (Defining the Binding Site) Ligand->Grid Docking 4. Molecular Docking (AutoDock Vina) Grid->Docking Analysis 5. Pose & Score Analysis Docking->Analysis Validation 6. Computational Validation (RMSD, Enrichment Factor) Analysis->Validation

Figure 1: A generalized workflow for a molecular docking and computational validation study.

Protocol 1: Target and Ligand Preparation

The fidelity of a docking study is fundamentally dependent on the quality of the input structures.

Target Preparation (S. aureus DNA Gyrase B):

  • Obtain Crystal Structure: Download the X-ray crystal structure of S. aureus DNA gyrase B complexed with a known inhibitor from the Protein Data Bank (PDB).

  • Pre-processing: Using a molecular visualization tool like PyMOL or Chimera, remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand.[14]

  • Add Hydrogens: Add polar hydrogens to the protein, as these are crucial for forming hydrogen bonds.[15][16]

  • Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges) to all atoms.[16]

  • Save in PDBQT format: Convert the processed protein file into the PDBQT format required by AutoDock Vina.[11][12]

Ligand Preparation (this compound and Comparators):

  • Generate 3D Structures: Create 3D structures of this compound and two comparator molecules (e.g., a known DNA gyrase inhibitor and a structurally similar but inactive decoy).

  • Energy Minimization: Perform energy minimization on the ligand structures to obtain a low-energy, stable conformation.

  • Define Torsions: Identify and define the rotatable bonds in the ligands to allow for conformational flexibility during docking.

  • Save in PDBQT format: Convert the prepared ligand files to the PDBQT format.

Protocol 2: Docking Simulation with AutoDock Vina
  • Grid Box Generation: Define a three-dimensional grid box that encompasses the active site of the target protein. The dimensions of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.[10]

  • Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates and dimensions of the grid box, and the desired output file names.[12]

  • Run Docking Simulation: Execute the AutoDock Vina program from the command line, providing the configuration file as input.[11] Vina will perform a series of docking runs, exploring different conformations and orientations of the ligand within the active site and calculating the binding affinity for each pose.

III. Comparative Analysis: A Hypothetical Case Study

To illustrate the practical application of this workflow, we present a hypothetical docking study of this compound against S. aureus DNA gyrase B, compared with a known inhibitor (Comparator A) and a decoy molecule (Comparator B).

CompoundDocking Score (kcal/mol)Key Interactions with Active Site Residues (Hypothetical)
This compound -8.5Hydrogen bond with Asp73; Pi-pi stacking with Phe104
Comparator A (Known Inhibitor)-9.2Hydrogen bonds with Asp73 and Gly77; Hydrophobic interactions with Ile78 and Pro79
Comparator B (Decoy)-5.1Weak van der Waals interactions with the outer rim of the active site

Table 1: Hypothetical docking results for this compound and comparator compounds against S. aureus DNA gyrase B.

The hypothetical results in Table 1 suggest that this compound has a strong predicted binding affinity for the DNA gyrase B active site, comparable to that of a known inhibitor. The specific interactions identified provide a structural basis for this affinity and can guide future lead optimization efforts.

IV. Computational Validation: Ensuring the Reliability of In Silico Data

A docking study without proper validation is merely a computational exercise. To build confidence in our results, we must employ rigorous validation techniques.[17][18][19][20][21]

validation_workflow cluster_validation Computational Validation Methods cluster_metrics Key Validation Metrics Redocking Re-docking (RMSD Calculation) RMSD RMSD < 2.0 Å (Successful Pose Prediction) Redocking->RMSD Enrichment Enrichment Study (Enrichment Factor) EF High EF value (Distinguishes Actives from Decoys) Enrichment->EF

Figure 2: Key computational validation methods and their associated success metrics.

Protocol 3: Re-docking and RMSD Calculation

The most fundamental validation method is to re-dock the co-crystallized ligand back into the active site of the protein.[19]

  • Extract Co-crystallized Ligand: From the original PDB file, save the coordinates of the co-crystallized ligand.

  • Perform Docking: Dock this ligand back into the prepared protein structure using the same protocol as for the test compounds.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the co-crystallized ligand with its original crystallographic pose and calculate the root-mean-square deviation (RMSD) of the atomic coordinates.[22][23][24][25][26]

A successful docking protocol should be able to reproduce the experimentally observed binding mode with an RMSD value of less than 2.0 Å.[19]

Protocol 4: Enrichment Study

An enrichment study assesses the ability of a docking protocol to distinguish known active compounds from a large set of presumed inactive (decoy) molecules.[20][27]

  • Assemble a Dataset: Create a dataset containing a small number of known inhibitors of the target protein and a much larger number of decoy molecules with similar physicochemical properties but different topologies.[27]

  • Perform Docking: Dock all compounds in the dataset against the target protein.

  • Calculate Enrichment Factor (EF): The enrichment factor is a measure of how concentrated the active compounds are in the top-ranking fraction of the docked library compared to a random distribution.[28][29][30][31] A higher EF value indicates a better ability to identify true positives.

V. Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to molecular docking and computational validation, using this compound as a focal point. The hypothetical case study demonstrates how in silico techniques can provide valuable insights into the binding of novel compounds to their biological targets.

The promising hypothetical docking score and interaction profile of this compound with S. aureus DNA gyrase B warrant further investigation. The next logical steps would involve:

  • In Vitro Validation: Experimental validation of the predicted binding affinity through techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound to establish a clear SAR and optimize its potency.

  • Molecular Dynamics (MD) Simulations: Running MD simulations on the docked complex can provide insights into the stability of the predicted binding mode over time.[19]

By integrating computational and experimental approaches, we can accelerate the drug discovery process and increase the likelihood of identifying novel therapeutic agents.

References

A Comparative Guide to the Synthesis of 2-(1-Tetrazolyl)benzylamine: An Evaluation of Reproducibility in Competing Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The core challenge in synthesizing 2-(1-Tetrazolyl)benzylamine lies in the strategic introduction of two key functional groups—the tetrazole and the aminomethyl group—onto an ortho-substituted benzene ring. The sequence of these transformations dictates the choice of starting materials, reagents, and reaction conditions, ultimately impacting the overall efficiency, scalability, and reproducibility of the synthesis. This guide will compare two primary strategies:

  • Route A: Formation of the tetrazole ring first, followed by the generation of the benzylamine.

  • Route B: Synthesis of a benzylamine precursor bearing a nitrile group, followed by the cycloaddition to form the tetrazole ring.

We will explore the mechanistic underpinnings, experimental considerations, and potential pitfalls of each approach to guide the researcher toward a successful and reproducible outcome.

Route A: The "Tetrazole-First" Approach

This strategy commences with a commercially available dinitrile, phthalonitrile, and involves a two-step process: monosubstitution to form the tetrazole, followed by selective reduction of the remaining nitrile.

Workflow for Route A

Route A A Phthalonitrile B 2-(1H-Tetrazol-5-yl)benzonitrile A->B  Step 1:  NaN3, NH4Cl  DMF, 120°C C 2-(1H-Tetrazol-5-yl)benzylamine B->C  Step 2:  Reduction (e.g., Cat. Hydrogenation)  [H]

Caption: Synthetic pathway for Route A.

Step 1: Synthesis of 2-(1H-Tetrazol-5-yl)benzonitrile

The foundational step of this route is the [3+2] cycloaddition reaction between a nitrile and an azide source to form the 5-substituted 1H-tetrazole ring.[1] Starting with phthalonitrile, the reaction can be controlled to favor mono-addition.

Causality and Experimental Choices: The use of sodium azide (NaN₃) with ammonium chloride (NH₄Cl) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) is a well-established method for this transformation. Ammonium chloride acts as a mild Brønsted acid, protonating the nitrile and making it more electrophilic for the attack by the azide anion.[2] This avoids the direct handling of the highly toxic and explosive hydrazoic acid (HN₃). The elevated temperature (120°C) is necessary to overcome the activation energy for the cycloaddition.[3]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phthalonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.1 eq).

  • Add dry DMF as the solvent.

  • Heat the reaction mixture to 120°C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into acidified water.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with water, and dry to yield 2-(1H-tetrazol-5-yl)benzonitrile.

Step 2: Selective Reduction of 2-(1H-Tetrazol-5-yl)benzonitrile

This step presents the primary challenge of Route A: the selective reduction of the nitrile group to a primary amine without affecting the tetrazole ring. The tetrazole ring is generally stable, but the choice of reducing agent and conditions is critical to avoid side reactions.

Causality and Experimental Choices: Catalytic hydrogenation is often the most economical and effective method for reducing nitriles to primary amines.[4] Raney Nickel is a common choice, known for its high activity. The reaction is typically run under a hydrogen atmosphere in a solvent like ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary amines.

Alternatively, chemical hydrides can be employed. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing nitriles, but its high reactivity necessitates careful handling and anhydrous conditions.[5] Borane-based reagents, such as Borane-THF complex (BH₃·THF), offer a milder alternative and are known for their chemoselectivity.

Proposed Experimental Protocol (Catalytic Hydrogenation):

  • To a hydrogenation vessel, add 2-(1H-tetrazol-5-yl)benzonitrile (1.0 eq) and a suitable solvent (e.g., ethanolic ammonia).

  • Carefully add a catalytic amount of Raney Nickel (approx. 5-10% by weight) as a slurry in the solvent.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the mixture at room temperature until hydrogen uptake ceases.

  • Carefully filter the catalyst through a pad of Celite. Caution: The catalyst may be pyrophoric.

  • Remove the solvent under reduced pressure to obtain the crude 2-(1H-tetrazol-5-yl)benzylamine, which can be purified by crystallization or chromatography.

Route B: The "Amine-First" Approach

This strategy involves synthesizing the key intermediate, 2-cyanobenzylamine, first, followed by the construction of the tetrazole ring. This approach compartmentalizes the synthesis of the two functional groups before their final assembly on the aromatic scaffold.

Workflow for Route B

Route B A Phthalonitrile B 2-Cyanobenzylamine A->B  Step 1:  Partial Reduction  (e.g., Cat. Hydrogenation) C 2-(1H-Tetrazol-5-yl)benzylamine B->C  Step 2:  NaN3, ZnCl2  Isopropanol/H2O

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(1-Tetrazolyl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of pharmaceutical development and chemical synthesis, the integrity of our work is intrinsically linked to the safety of our practices. The compound 2-(1-tetrazolyl)benzylamine, with its unique juxtaposition of a high-nitrogen tetrazole ring and a reactive benzylamine moiety, presents a distinct set of challenges in handling and disposal. This guide provides a detailed, scientifically grounded protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste stream responsibly, moving beyond mere procedure to a deeper understanding of the "why" behind each step.

Understanding the Hazard Profile of this compound

A thorough understanding of a compound's chemical personality is the bedrock of safe laboratory practice. This compound's hazard profile is a composite of its two key functional groups: the tetrazole ring and the benzylamine group.

  • The Tetrazole Moiety: A High-Energy System The tetrazole ring is characterized by a high nitrogen content, making it an energetic component. Tetrazole-based compounds can be thermally sensitive and may decompose exothermically, releasing nitrogen gas.[1] While many substituted tetrazoles are relatively stable, the potential for rapid decomposition, especially at elevated temperatures or in the presence of initiators, must be a primary consideration.[2][3] Thermal decomposition can proceed through different pathways, potentially forming reactive intermediates.[4]

  • The Benzylamine Moiety: Corrosivity and Combustibility Benzylamine is a well-characterized organic base that is both corrosive and combustible.[5][6][7][8] It can cause severe skin burns and eye damage.[5][6][7][8] As a combustible liquid, it also presents a fire hazard.[5][7] Furthermore, benzylamine is recognized as being harmful to aquatic life, necessitating careful environmental containment.[5][6]

Table 1: Hazard Summary of this compound Constituents

Functional GroupPrimary HazardsKey Considerations for Disposal
Tetrazole Energetic, potential for exothermic decomposition, gas evolution (N₂).[1]Avoid heat and incompatible materials. Controlled deactivation or incineration is preferred.
Benzylamine Corrosive (alkaline), combustible, toxic, harmful to aquatic life.[5][6][7]Neutralization of basicity, segregation from acids (unless part of a neutralization protocol), and containment to prevent environmental release.

Regulatory Compliance: A Non-Negotiable Framework

In the United States, the disposal of laboratory chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450).[9][10][11][12][13] Key tenets of these regulations include:

  • Waste Determination: The generator of the waste is responsible for determining if it is hazardous.[11][14] Given the properties of its components, this compound waste should be managed as hazardous waste.

  • Chemical Hygiene Plan (CHP): Your institution's CHP is a critical document that outlines specific procedures for handling and disposing of hazardous chemicals.[9][15] Always consult your local CHP and Environmental Health and Safety (EHS) department.

  • Proper Labeling and Storage: Hazardous waste containers must be appropriately labeled, kept closed, and stored in a designated satellite accumulation area.[11][12]

Step-by-Step Disposal Protocol for this compound

This protocol provides a general framework for the safe disposal of small quantities of this compound typically generated in a research setting. Always consult with your institution's EHS department before implementing any waste disposal procedure.

Immediate Spill Response

In the event of a spill, prioritize personal safety and containment:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Avoid using combustible materials like paper towels for large spills. For solid spills, carefully sweep to avoid generating dust.

  • Cleanup: Collect the absorbed material or solid into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

Waste Collection and Storage
  • Dedicated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for collecting waste containing this compound.

  • Labeling: The label should include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., Corrosive, Toxic, Flammable).

  • Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials, particularly strong oxidizing agents and acids.

Chemical Neutralization (for dilute aqueous solutions)

For dilute aqueous waste streams containing this compound, neutralization of the basic benzylamine moiety can be a prudent pre-treatment step to reduce corrosivity. This procedure should only be performed by trained personnel in a well-ventilated fume hood.

Experimental Protocol for Neutralization:

  • Preparation: Place the container with the dilute aqueous this compound waste in a secondary containment vessel within a fume hood. Use a calibrated pH meter to monitor the pH of the solution.

  • Acid Addition: While stirring the solution, slowly add a dilute acid (e.g., 1M hydrochloric acid or 1M sulfuric acid) dropwise.[16] The addition of acid to an amine is an exothermic reaction; therefore, slow addition and cooling in an ice bath may be necessary to control the temperature.

  • pH Monitoring: Continuously monitor the pH. The target pH should be near neutral (pH 6-8).

  • Final Disposal: Once neutralized, the solution should still be collected as hazardous waste. The neutralization step primarily reduces the corrosivity hazard but does not eliminate the toxicity or the potential hazards associated with the tetrazole ring. Transfer the neutralized solution to the designated hazardous waste container.

Below is a diagram illustrating the decision-making process for handling this compound waste.

Disposal_Decision_Workflow start This compound Waste Generated waste_type Is the waste a dilute aqueous solution? start->waste_type neutralize Perform Chemical Neutralization (See Protocol 3.3) waste_type->neutralize Yes collect_waste Collect in a labeled Hazardous Waste Container waste_type->collect_waste No (Pure, Solid, or Concentrated Organic Solution) neutralize->collect_waste ehs_pickup Arrange for EHS Pickup for Incineration collect_waste->ehs_pickup

Caption: Decision workflow for the disposal of this compound waste.

Final Disposal

The ultimate disposal of this compound waste, whether neutralized or not, should be through a licensed hazardous waste disposal facility.

  • Incineration: High-temperature incineration is the preferred method for the final disposal of this compound.[6][17] This method ensures the complete destruction of the organic molecule, including the energetic tetrazole ring, into less harmful combustion products.

  • EHS Coordination: Your institution's EHS department will coordinate the pickup and transportation of the hazardous waste to an approved treatment, storage, and disposal facility (TSDF).

The following diagram illustrates the conceptual chemical degradation pathway during controlled incineration.

Incineration_Pathway compound This compound (C₈H₉N₅) incineration High-Temperature Incineration (with excess O₂) compound->incineration products Decomposition Products: - Carbon Dioxide (CO₂) - Water (H₂O) - Nitrogen Gas (N₂) - Nitrogen Oxides (NOx) incineration->products

Caption: Conceptual pathway for the thermal decomposition of this compound during incineration.

Conclusion: A Culture of Safety

The responsible management of chemical waste is a cornerstone of scientific excellence. For a compound like this compound, which presents a dual hazard profile, a thorough and well-documented disposal plan is not just a matter of regulatory compliance but a fundamental aspect of laboratory safety. By understanding the chemical principles behind the hazards and adhering to the protocols outlined in this guide and your institution's Chemical Hygiene Plan, you contribute to a safer research environment for yourself, your colleagues, and the broader community.

References

A Comprehensive Safety Protocol for Handling 2-(1-Tetrazolyl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: A Tale of Two Moieties

The primary hazards associated with 2-(1-Tetrazolyl)benzylamine stem from the combined properties of its tetrazole and benzylamine components.

  • The Tetrazole Moiety: An Energetic Core The tetrazole ring is a nitrogen-rich heterocycle known for its high energy content. Compounds containing this group are often classified as energetic materials. The parent compound, tetrazole, is known to be self-reactive and can explode upon heating. Therefore, it is crucial to handle this compound with the understanding that it may be thermally sensitive and potentially explosive. Key precautions include avoiding heat, friction, and impact[1].

  • The Benzylamine Moiety: A Corrosive Threat Benzylamine is a well-characterized corrosive substance. It is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage[2][3]. Direct contact with the eyes can lead to serious and potentially permanent damage[2]. Inhalation of vapors can also be harmful[4].

Based on this analysis, this compound should be treated as a substance that is corrosive, harmful, and potentially explosive.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A stringent PPE protocol is mandatory when handling this compound to protect against its corrosive nature and potential energetic decomposition[1]. The following table outlines the recommended PPE for various laboratory activities.

Activity LevelEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low-Intensity (e.g., weighing, preparing solutions in a fume hood)Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1]Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves before use.A clean lab coat or disposable gown.[5]Not generally required if handled in a certified chemical fume hood.
High-Intensity (e.g., synthesis, purification, heating)Chemical splash goggles and a face shield.[1][5]Double-gloving with chemical-resistant gloves.[5]A flame-resistant lab coat or a disposable gown made of polyethylene-coated polypropylene.[5]A NIOSH-approved respirator may be necessary if there is a risk of inhalation or if working outside a fume hood.[4][6]
Donning and Doffing PPE: A Critical Workflow

The proper sequence of putting on and taking off PPE is crucial to prevent contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Gown/Lab Coat Don2 2. Mask/Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Gown/Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Mask/Respirator Doff3->Doff4

Figure 1. Standard procedure for donning and doffing Personal Protective Equipment.

Operational Protocols: Ensuring a Safe Workflow

Handling and Storage
  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure[4][6].

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and hot surfaces.

  • Static Discharge: Ground all equipment to prevent the buildup of static electricity[1].

  • Handling Tools: Use non-metal spatulas (e.g., Teflon-coated) for transfers to avoid friction and impact[1].

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container[6][7]. Store away from incompatible materials such as strong oxidizing agents and acids[4]. The storage area should be locked or accessible only to authorized personnel.

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For liquid spills, use an inert absorbent material like sand or diatomaceous earth. For solid spills, carefully sweep or vacuum the material, avoiding dust generation[6].

  • Collect: Place the spilled material and absorbent into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Inform your institution's environmental health and safety (EHS) department.

Spill_Response Evacuate Evacuate Area Ventilate Ventilate Evacuate->Ventilate Contain Contain Spill Ventilate->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Report Report to EHS Decontaminate->Report

Figure 2. Step-by-step spill response plan for this compound.

Disposal Plan: Responsible Waste Management

Chemical waste must be managed in accordance with all local, regional, and national regulations[8].

  • Labeling: All waste containers must be clearly labeled with the chemical name and associated hazards.

  • Segregation: Do not mix waste containing this compound with other waste streams unless specifically instructed to do so by your EHS department.

  • Containers: Use appropriate, sealed containers for hazardous waste.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Do not attempt to dispose of this chemical down the drain.

Emergency Procedures: Preparedness is Key

First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][9].

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention[9].

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[4].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[9].

Fire Response
  • Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish a fire. Do not use a heavy water stream[9].

  • Evacuation: In case of a fire involving this material, evacuate the area. If the material is directly involved in the fire, do not attempt to fight it and evacuate to a safe distance due to the risk of explosion[1].

  • Protective Gear: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing[10].

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.